Product packaging for Rucaparib Camsylate(Cat. No.:CAS No. 1859053-21-6)

Rucaparib Camsylate

Cat. No.: B560620
CAS No.: 1859053-21-6
M. Wt: 555.7 g/mol
InChI Key: INBJJAFXHQQSRW-STOWLHSFSA-N
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Description

Rucaparib camsylate is a camphorsulfonate salt obtained by reaction of rucaparib with one molar equivalent of (1S,4R)-camphorsulfonic acid. It is an inhibitor of poly (ADP-ribose) polymerase and is used as monotherapy for advanced ovarian cancer and deleterious germline or somatic BRCA mutation. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor. It is a camphorsulfonate salt and an azepinoindole. It contains a (S)-camphorsulfonate and a rucaparib(1+).
This compound is the camsylate salt form of rucaparib, an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2016 and has 3 approved and 2 investigational indications.
See also: Rucaparib (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34FN3O5S B560620 Rucaparib Camsylate CAS No. 1859053-21-6

Properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBJJAFXHQQSRW-STOWLHSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027866
Record name ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859053-21-6
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-, compd. with 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1859053-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUCAPARIB CAMSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AX9SJ8KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Rucaparib Camsylate in BRCA-Mutated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rucaparib camsylate is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme family, including PARP-1, PARP-2, and PARP-3.[1][2] Its primary mechanism of action in cancer cells harboring mutations in the BRCA1 or BRCA2 genes is based on the principle of synthetic lethality.[1][3] In these cells, which are deficient in the homologous recombination (HR) pathway for DNA double-strand break repair, rucaparib-induced inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks during DNA replication. This overwhelming DNA damage results in genomic instability and, ultimately, targeted cancer cell death. This document provides an in-depth overview of this mechanism, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Mechanism of Action: Synthetic Lethality

The efficacy of rucaparib in BRCA-mutated cancers is a prime example of synthetic lethality, a genetic interaction where a defect in either of two genes has little to no effect on cell viability, but the combination of defects in both genes results in cell death.[3]

  • Role of PARP in DNA Repair: PARP enzymes, particularly PARP-1, are critical for cellular processes including DNA repair and maintaining genomic stability.[1][4] They act as sensors for DNA single-strand breaks (SSBs) and, upon binding to damaged DNA, catalyze the synthesis of poly (ADP-ribose) (PAR) chains on themselves and other target proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating the Base Excision Repair (BER) pathway to resolve the SSB.[4]

  • Role of BRCA in DNA Repair: The tumor suppressor proteins BRCA1 and BRCA2 are essential components of the Homologous Recombination (HR) pathway.[5] HR is a high-fidelity repair mechanism for DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. In cells with deleterious germline or somatic mutations in BRCA1 or BRCA2, the HR pathway is compromised, making them reliant on other, more error-prone repair mechanisms.[5][6]

  • Rucaparib-Induced Synthetic Lethality: Rucaparib inhibits the enzymatic activity of PARP-1, PARP-2, and PARP-3.[2] This inhibition prevents the efficient repair of SSBs. When a cell replicates its DNA, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of DSBs.

    • In BRCA-proficient (normal) cells, these DSBs can be effectively repaired by the intact HR pathway, allowing the cell to survive.

    • In BRCA-mutated cells, the HR pathway is deficient. The cell is unable to repair these rucaparib-induced DSBs, leading to significant genomic instability, cell cycle arrest, and apoptosis (programmed cell death).[4]

  • PARP Trapping: Beyond catalytic inhibition, a key mechanism of action for PARP inhibitors like rucaparib is "PARP trapping".[7] The inhibitor not only blocks PARP's enzymatic function but also traps the PARP protein on the DNA at the site of the break.[5][8] This PARP-DNA complex is itself a toxic lesion that obstructs DNA replication and transcription, further contributing to cytotoxicity in HR-deficient cells.[5]

G cluster_normal BRCA-Proficient Cell cluster_brca_mutant BRCA-Mutated Cell + Rucaparib SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP recruits Replication DNA Replication BER Base Excision Repair (BER) PARP->BER initiates Survival Cell Survival & Repair BER->Survival leads to DSB Double-Strand Break (DSB) HR Homologous Recombination (BRCA1/2) DSB->HR HR->Survival SSB_m Single-Strand Break (SSB) PARP_m PARP SSB_m->PARP_m Trap PARP Trapping PARP_m->Trap Rucaparib Rucaparib Rucaparib->PARP_m inhibits & traps Replication_m DNA Replication Trap->Replication_m stalls fork DSB_m Accumulated DSBs Replication_m->DSB_m causes HR_m Deficient HR (BRCA1/2 mutation) DSB_m->HR_m cannot repair GenomicInstability Genomic Instability DSB_m->GenomicInstability leads to Apoptosis Apoptosis / Cell Death GenomicInstability->Apoptosis

Caption: Signaling pathway of synthetic lethality induced by rucaparib in BRCA-mutated cells.

Quantitative Data

The selective cytotoxicity of rucaparib against BRCA-mutated cells has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Rucaparib Potency

This table summarizes the half-maximal inhibitory concentrations (IC50) of rucaparib, demonstrating its potent enzymatic inhibition and selective cytotoxicity in BRCA-mutated cell lines.

ParameterTarget / Cell LineGenotypeIC50 ValueReference
Enzymatic Inhibition PARP-1-0.8 nM[9][10]
PARP-2-0.5 nM[9][10]
PARP-3-28 nM[9][10]
Cellular PARylation UWB1.289BRCA1 mutant2.8 nM[9]
Cell Viability UWB1.289BRCA1 mutant375 nM[9][10]
UWB1.289+BRCA1BRCA1 wild-type5430 nM[9][10]
HCC1806BRCA wild-type (TNBC)~900 nM[11]
MDA-MB-231BRCA wild-type (TNBC)<10 µM[11]
COLO704Sporadic Ovarian2.5 µM[12]
Table 2: Clinical Efficacy of Rucaparib in Ovarian Cancer

This table presents key efficacy data from clinical trials involving patients with BRCA-mutated ovarian cancer.

Trial (Patient Group)EndpointRucaparib ArmPlacebo/Control ArmHazard Ratio (95% CI)Reference
ARIEL3 (Maintenance, BRCAmut)Median PFS16.6 months5.4 months0.23 (0.16–0.34)[7][13]
ARIEL3 (Maintenance, HRD)Median PFS13.6 months5.4 months0.32 (0.24–0.42)[13]
ARIEL3 (Maintenance, ITT)Median PFS10.8 months5.4 months0.36 (0.30–0.45)[7][13]
ARIEL2 (Treatment, BRCAmut)ORR (RECIST/CA-125)82%--[14]
Study 10/ARIEL2 (Treatment, BRCAmut, ≥2 prior chemo)ORR (Investigator)54%--[15]

PFS: Progression-Free Survival; ORR: Objective Response Rate; HRD: Homologous Recombination Deficiency; ITT: Intent-to-Treat.

Key Experimental Protocols

The following protocols outline standard methodologies used to characterize the mechanism of action of PARP inhibitors like rucaparib.

G cluster_assays Endpoint Assays cluster_analysis Data Acquisition & Analysis start Start: Select Cell Lines (e.g., BRCA-mutant vs. BRCA-WT) culture Seed cells in appropriate plates (e.g., 96-well, 6-well, chamber slides) start->culture treat Treat with Rucaparib (Dose-response concentrations) culture->treat incubate Incubate for defined period (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability damage DNA Damage Assay (γH2AX Staining) incubate->damage apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis readout Acquire Data (Luminometer, Microscope, Flow Cytometer) viability->readout damage->readout apoptosis->readout analysis Analyze Results (Calculate IC50, Quantify foci, % apoptotic cells) readout->analysis conclusion Conclusion: Assess synthetic lethality effect analysis->conclusion

Caption: A typical experimental workflow for evaluating the effects of rucaparib in vitro.

PARP Enzymatic Inhibition Assay (Chemiluminescent ELISA)

This assay measures the ability of rucaparib to inhibit the catalytic activity of purified PARP enzymes.

  • Plate Coating: 96-well plates are pre-coated with histone proteins, which are substrates for PARylation.

  • Reaction Setup: Purified, active PARP-1 or PARP-2 enzyme is added to the wells along with a biotinylated NAD+ mixture.

  • Inhibitor Addition: Serial dilutions of rucaparib (or a vehicle control) are added to the wells.

  • Incubation: The plate is incubated to allow the enzymatic reaction (PARylation of histones) to proceed.

  • Detection: The reaction is stopped, and streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated PAR chains incorporated onto the histones.

  • Signal Generation: A chemiluminescent HRP substrate is added. The light intensity, which is proportional to PARP activity, is measured using a luminometer.[16][17]

  • Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the dose-dependent effect of rucaparib on the viability of cancer cell lines.

  • Cell Seeding: BRCA-mutant and BRCA-wild-type cells are seeded at a low density (e.g., 5,000 cells/well) in 96-well opaque plates and allowed to adhere overnight.[16]

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of rucaparib. Control wells receive a vehicle (e.g., DMSO).

  • Incubation: Cells are incubated for an extended period (e.g., 6 days) to allow for effects on proliferation.[9][10]

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, luciferin.

  • Signal Generation: In the presence of ATP from viable cells, luciferase converts luciferin into a luminescent signal. The plate is briefly incubated to stabilize the signal.

  • Measurement: Luminescence is measured using a plate-reading luminometer. The signal intensity is directly proportional to the number of viable cells.

  • Data Analysis: Results are normalized to the vehicle control, and the resulting dose-response curve is used to calculate the IC50 value for each cell line.

DNA Damage Quantification (γH2AX Immunofluorescence)

This protocol detects the formation of DNA double-strand breaks by staining for phosphorylated histone H2AX (γH2AX), a marker for DSBs.[18]

  • Cell Culture: Cells are grown on glass coverslips or in chamber slides.

  • Treatment: Cells are treated with a relevant concentration of rucaparib (e.g., 10 µM) for a specified time (e.g., 24-48 hours).[6]

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 to allow antibody access to the nucleus.

  • Blocking: Non-specific antibody binding is blocked using a solution like 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139).

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG). The nucleus is often counterstained with DAPI.

  • Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

  • Quantification: The number of distinct fluorescent foci (representing individual DSBs) per nucleus is counted using image analysis software.[19] An increase in γH2AX foci in rucaparib-treated BRCA-mutant cells compared to wild-type cells demonstrates the drug's mechanism of action.[6]

References

Rucaparib Camsylate PARP1 vs PARP2 inhibitory activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the PARP1 and PARP2 Inhibitory Activity of Rucaparib Camsylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Rubraca®) is an orally bioavailable, small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, which plays a critical role in DNA repair.[1][2] It is a potent inhibitor of PARP1, PARP2, and PARP3.[3][4] The primary mechanism of action for rucaparib involves the concept of synthetic lethality. By inhibiting PARP-mediated DNA repair in cancer cells that have pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, rucaparib leads to an accumulation of catastrophic DNA damage and subsequent cell death.[5][6] This technical guide provides a detailed analysis of rucaparib's inhibitory activity against PARP1 and PARP2, including quantitative data, experimental methodologies, and key cellular pathways.

Quantitative Inhibitory Activity: PARP1 vs. PARP2

Rucaparib demonstrates potent enzymatic inhibition of both PARP1 and PARP2, with slightly greater potency observed against PARP2 in biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for quantifying this activity. Data compiled from multiple in vitro, cell-free assays are summarized below.

ParameterPARP1PARP2Reference(s)
IC50 0.8 nM0.5 nM[5][6][7][8]
Ki 1.4 nM0.17 nM[5][8][9]

Table 1: Comparative Inhibitory Potency of Rucaparib against PARP1 and PARP2.

Mechanism of Action: Synthetic Lethality and PARP Trapping

Rucaparib's anticancer effect is multifaceted, involving not only the catalytic inhibition of PARP but also the trapping of PARP enzymes on DNA.[3][5]

  • DNA Damage Recognition: PARP1 and PARP2 are among the first responders to DNA single-strand breaks (SSBs), binding to the damaged site.[10][11]

  • Catalytic Inhibition: Rucaparib competes with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of PARP1 and PARP2, preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to nuclear proteins.[12] This blocks the recruitment of downstream DNA repair factors.[1]

  • PARP Trapping: The binding of rucaparib stabilizes the PARP-DNA complex, effectively "trapping" the enzyme at the site of damage.[5] These trapped complexes are highly cytotoxic.

  • Conversion to Double-Strand Breaks (DSBs): During DNA replication, the stalled replication fork collides with the unrepaired SSB and the trapped PARP complex, leading to the formation of a more severe DNA double-strand break (DSB).[10][11]

  • Synthetic Lethality: In healthy cells with functional homologous recombination (HR) repair pathways (e.g., functional BRCA1/2), these DSBs can be efficiently repaired, ensuring cell survival. However, in cancer cells with HR deficiency (HRD), these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and apoptosis.[1][5] This selective killing of HRD cancer cells is known as synthetic lethality.

G cluster_0 DNA Damage & Repair Cascade cluster_1 Cell Fate Determination ssb Single-Strand Break (SSB) parp PARP1 / PARP2 binds to SSB ssb->parp Damage Sensing inhibition Catalytic Inhibition & PARP Trapping parp->inhibition rucaparib Rucaparib rucaparib->inhibition dsb Replication Fork Collapse: Double-Strand Break (DSB) inhibition->dsb Replication hr_proficient HR Proficient Cell (e.g., Normal Cell) dsb->hr_proficient hr_deficient HR Deficient Cell (e.g., BRCA-mutant Cancer) dsb->hr_deficient repair DSB Repair via Homologous Recombination hr_proficient->repair no_repair Failed DSB Repair hr_deficient->no_repair survival Cell Survival repair->survival apoptosis Genomic Instability & Apoptosis no_repair->apoptosis G cluster_0 In Vitro / Biochemical Workflow cluster_1 Cell-Based Workflow start_biochem Recombinant PARP1 or PARP2 mix Incubate: + Nicked DNA + Biotin-NAD+ + Rucaparib Dilutions start_biochem->mix detect_biochem Add Strep-HRP & Luminescent Substrate mix->detect_biochem read_biochem Measure Signal detect_biochem->read_biochem result_biochem Calculate Enzymatic IC50 read_biochem->result_biochem start_cell HR Deficient Cancer Cell Line treat Treat Cells with Rucaparib Dilutions start_cell->treat lyse Induce Damage (optional) & Lyse Cells treat->lyse detect_cell Measure PAR levels (ELISA) or Cell Viability (CTG) lyse->detect_cell result_cell Calculate Cellular Potency / IC50 detect_cell->result_cell

References

Preclinical Profile of Rucaparib Camsylate in Pancreatic Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies involving Rucaparib Camsylate, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in the context of pancreatic cancer. The focus is on the mechanism of action, quantitative data from in vitro and in vivo models, and detailed experimental methodologies relevant to its evaluation.

Mechanism of Action: Synthetic Lethality in HRD Pancreatic Cancer

Rucaparib is an inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] In normal cells, if SSBs are not repaired and accumulate, they can lead to the collapse of replication forks during DNA replication, resulting in toxic double-strand breaks (DSBs). These DSBs are typically repaired by the high-fidelity Homologous Recombination (HR) pathway.

A significant subset of pancreatic cancers, estimated at around 9%, harbor mutations in key HR genes like BRCA1 or BRCA2.[2] Cells with these mutations have a Homologous Recombination Deficiency (HRD) and are unable to efficiently repair DSBs.

The therapeutic strategy of Rucaparib in this context is based on the principle of synthetic lethality . By inhibiting PARP, Rucaparib prevents the repair of SSBs, leading to an accumulation of DSBs. In HR-deficient cancer cells (e.g., BRCA-mutant), these DSBs cannot be repaired, resulting in chromosomal instability, cell cycle arrest, and ultimately, apoptosis.[3] In contrast, healthy cells with a functional HR pathway can tolerate PARP inhibition as they can still repair the resulting DSBs. This targeted approach provides a therapeutic window to selectively eliminate cancer cells while sparing normal tissue.

G cluster_0 DNA Damage & PARP Action cluster_1 Rucaparib Intervention cluster_2 Cellular Fate (Bifurcation) DNA_Damage Endogenous/Exogenous DNA Damage SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP PARP Enzyme SSB->PARP recruits Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP->BER activates BER->SSB repairs Rucaparib Rucaparib Rucaparib->PARP inhibits DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Status Homologous Recombination Status? DSB->HR_Status HR_Proficient HR Proficient (Normal Cells) HR_Status->HR_Proficient Functional HR_Deficient HR Deficient (e.g., BRCA-mutant Cancer) HR_Status->HR_Deficient Defective Repair_Success DSB Repair HR_Proficient->Repair_Success Repair_Failure Repair Failure HR_Deficient->Repair_Failure Survival Cell Survival Repair_Success->Survival Apoptosis Apoptosis Repair_Failure->Apoptosis

Caption: Mechanism of Action: Synthetic Lethality with Rucaparib.

Preclinical In Vitro Studies

Rucaparib has demonstrated significant antiproliferative activity in pancreatic cancer cell lines, particularly those with HRD. Its efficacy has been evaluated both as a monotherapy and in combination with other agents.

Monotherapy Cytotoxicity

The sensitivity of cancer cell lines to Rucaparib is strongly correlated with their HRD status. Comprehensive screening data, including IC50 values (the concentration of a drug required to inhibit 50% of cell growth), for Rucaparib across a panel of pancreatic adenocarcinoma (PAAD) cell lines are available through resources like the Genomics of Drug Sensitivity in Cancer (GDSC) database .[4][5] This data allows for the correlation of drug sensitivity with specific genomic features of the cell lines.[5]

While direct IC50 values for pancreatic cell lines are found in such databases, published studies often focus on the differential sensitivity. For context, in ovarian cancer models, Rucaparib was found to be 155-fold more potent in a BRCA1-deficient cell line (IC50 = 84 nM) compared to its isogenic BRCA1 wild-type counterpart (IC50 = 13 µM).[6] Similar differential effects are observed in pancreatic cancer models.

Cell LineKey Genetic FeatureRucaparib Activity NotedReference
Capan-1 BRCA2 mutantHigh sensitivity to PARP inhibition; used to demonstrate significant tumor growth delay in vivo.[3]
PSN-1 Not specified (HR proficient)Used in xenograft models for PARP-targeted PET imaging with [18F]rucaparib.[7]
Panc-1 BRCA1/2 wild-typeShown to be more resistant to Rucaparib + chemoradiotherapy compared to Capan-1.[1]
MiaPaCa-2 BRCA1/2 wild-typeShowed an intermediate sensitivity to Rucaparib as a chemoradiosensitizer.[1]
AsPC-1 BRCA1/2 wild-typeShowed an intermediate sensitivity to Rucaparib as a chemoradiosensitizer.[1]
Combination Studies

Preclinical studies have explored Rucaparib's potential to sensitize pancreatic cancer cells to standard-of-care treatments like chemotherapy and radiation. In one key study, pre-exposure to Rucaparib was shown to significantly increase the cytotoxicity of gemcitabine plus radiation in pancreatic cancer cell lines.[1] The effect was most pronounced in the BRCA2-mutant Capan-1 cells but was also observed in wild-type lines like MiaPaCa-2, suggesting a broader utility as a sensitizing agent.[1] The mechanism involved the induction of G2/M phase cell cycle arrest and impairment of mitosis.[1]

Preclinical In Vivo Studies

In vivo studies using xenograft models are critical for evaluating the therapeutic potential of drug candidates in a more complex biological system. Rucaparib has been assessed in pancreatic cancer xenograft models, demonstrating significant antitumor activity.

Xenograft Model Efficacy

In a key preclinical study, Rucaparib was evaluated in mice bearing Capan-1 (BRCA2 mutant) pancreatic tumor xenografts. The study revealed:

  • Significant Tumor Growth Delay: Treatment with Rucaparib resulted in a significant delay in tumor growth compared to vehicle controls.[3]

  • Sustained PARP Inhibition: A single oral dose of Rucaparib was found to inhibit PARP activity in xenografts for at least seven days, even after the compound was cleared from the blood, indicating high tumor retention.[3]

  • Dosing Schedule Equivalence: Due to its sustained activity, weekly dosing of Rucaparib (e.g., 150 mg/kg p.o. once per week) produced tumor growth inhibition equivalent to a daily dosing regimen (e.g., 10 mg/kg i.p. daily).[3][7]

Model TypeCell LineKey Genetic FeatureTreatment / AgentKey Quantitative FindingReference
Subcutaneous XenograftCapan-1BRCA2 mutantRucaparib (monotherapy)Significant tumor growth delay; weekly dosing equivalent to daily dosing.[3]
Subcutaneous XenograftPSN-1Not specified[18F]rucaparib (PET tracer)Tumor uptake of 5.5 ± 0.5%ID/g at 1 hour post-injection.[7]
Pharmacodynamic & Imaging Studies

To better understand drug-target engagement in vivo, radiolabeled versions of Rucaparib have been developed. A proof-of-concept study using [18F]rucaparib as a PET imaging agent in PSN-1 pancreatic tumor-bearing mice demonstrated fast tumor uptake and good tumor-to-background signal.[7] This technique allows for the non-invasive visualization of PARP expression and can help stratify patients and monitor treatment response.[7]

Detailed Experimental Protocols

The following sections describe standardized methodologies for key preclinical experiments used to evaluate Rucaparib in pancreatic cancer models.

In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies cell viability based on the amount of ATP present, which signals the presence of metabolically active cells.

  • Cell Plating: Seed pancreatic cancer cells (e.g., Capan-1, Panc-1) in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

  • Incubation: Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for a specified duration, typically 72-96 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.

G start Start plate_cells 1. Plate Cells (96-well plate) start->plate_cells incubate1 2. Incubate 24h (Allow Adhesion) plate_cells->incubate1 treat 3. Add Rucaparib (Serial Dilutions) incubate1->treat incubate2 4. Incubate 72-96h (Drug Exposure) treat->incubate2 read 5. Add CellTiter-Glo & Read Luminescence incubate2->read analyze 6. Analyze Data (Normalize & Plot) read->analyze end Calculate IC50 analyze->end

Caption: Workflow for an in vitro cell viability (IC50) assay.
Clonogenic (Colony Formation) Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, measuring long-term cytotoxic effects.

  • Cell Plating: Plate a low density of single cells (e.g., 500-1000 cells) into 6-well plates.

  • Drug Exposure: After 18-24 hours, treat the cells with various concentrations of Rucaparib or vehicle control for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Growth: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet solution.

  • Quantification: Wash away excess stain, air dry the plates, and count the number of colonies (typically >50 cells).

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

Subcutaneous Pancreatic Cancer Xenograft Study

This in vivo model evaluates the effect of Rucaparib on tumor growth in an animal host.

  • Cell Preparation: Harvest pancreatic cancer cells (e.g., Capan-1) during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5-10 x 10⁶ cells per 100-200 µL.

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Rucaparib via the desired route (e.g., oral gavage) according to the planned dosing schedule (e.g., 150 mg/kg, once weekly). The control group receives the vehicle solution.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) and assess the statistical significance between treatment and control groups.

G cluster_setup Setup Phase cluster_treatment Treatment & Monitoring Phase cluster_analysis Analysis Phase prep 1. Prepare Cell Suspension implant 2. Subcutaneous Implantation in Mice prep->implant growth 3. Monitor Tumor Growth to ~150 mm³ implant->growth random 4. Randomize Mice into Groups growth->random treat 5. Administer Rucaparib or Vehicle Control random->treat measure 6. Measure Tumor Volume & Body Weight (2-3x/week) treat->measure Repeat for 21-28 days endpoint 7. Reach Study Endpoint measure->endpoint analyze 8. Analyze Data (Tumor Growth Curves, TGI) endpoint->analyze result Determine Efficacy analyze->result

Caption: Workflow for a preclinical in vivo xenograft study.

References

Rucaparib Camsylate: A Technical Guide to Synthetic Lethality in Homologous Recombination Deficient Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rucaparib camsylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It explores the core scientific principles of its mechanism of action, with a particular focus on the concept of synthetic lethality in the context of homologous recombination deficiency (HRD). This document is intended to be a comprehensive resource, detailing the preclinical and clinical data that underpin the therapeutic use of rucaparib, the experimental methodologies used to evaluate its efficacy, and the molecular pathways that govern its activity.

Introduction to this compound and Synthetic Lethality

This compound is an orally bioavailable small molecule inhibitor of PARP-1, PARP-2, and PARP-3, enzymes that play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with defects in the homologous recombination repair (HRR) pathway, a high-fidelity mechanism for repairing double-strand DNA breaks (DSBs), the inhibition of PARP by rucaparib leads to the accumulation of unrepaired SSBs.[3][4] During DNA replication, these SSBs are converted into toxic DSBs.[5] The inability of HR-deficient cells to properly repair these DSBs results in genomic instability and, ultimately, cell death.[6] This concept, where the loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality.[7][8]

Tumors with homologous recombination deficiency (HRD) are particularly sensitive to PARP inhibitors like rucaparib.[9] HRD can arise from mutations in key HRR genes such as BRCA1, BRCA2, PALB2, RAD51C, and RAD51D, or through epigenetic mechanisms like the methylation of the BRCA1 promoter.[2][10] The presence of HRD can be identified through genomic testing for specific gene mutations or by measuring the extent of genomic scarring, a result of error-prone DNA repair, often quantified by the loss of heterozygosity (LOH).[11][12]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib exerts its cytotoxic effects by binding to the catalytic domain of PARP enzymes, preventing them from repairing SSBs.[3] This inhibition leads to the "trapping" of PARP on the DNA at the site of the break, forming a PARP-DNA complex that is itself a toxic lesion, obstructing DNA replication and transcription.[4][13]

In HR-proficient cells, the resulting DSBs can be efficiently repaired, and the cells survive. However, in HR-deficient cells, the reliance on the error-prone non-homologous end joining (NHEJ) pathway for DSB repair leads to the accumulation of chromosomal aberrations and cell death.[14]

Synthetic_Lethality Mechanism of Synthetic Lethality with Rucaparib in HRD Tumors cluster_0 Normal Cell (HR Proficient) cluster_1 HRD Tumor Cell + Rucaparib DNA_Damage_N Single-Strand DNA Break PARP_N PARP Activation & SSB Repair DNA_Damage_N->PARP_N BER Pathway Replication_N DNA Replication PARP_N->Replication_N DSB_N Double-Strand Break Formation Replication_N->DSB_N Occasional HRR_N Homologous Recombination Repair (HRR) DSB_N->HRR_N Cell_Survival_N Cell Survival HRR_N->Cell_Survival_N DNA_Damage_T Single-Strand DNA Break PARP_T PARP Inhibition & Trapping DNA_Damage_T->PARP_T Rucaparib Rucaparib Rucaparib->PARP_T Replication_T DNA Replication PARP_T->Replication_T DSB_T Accumulation of Double-Strand Breaks Replication_T->DSB_T Frequent HRR_T Deficient HRR DSB_T->HRR_T Cell_Death_T Cell Death (Apoptosis) HRR_T->Cell_Death_T Repair Failure

Caption: Rucaparib-induced synthetic lethality in HRD vs. normal cells.

Quantitative Data from Clinical Trials

The efficacy of rucaparib has been demonstrated in several key clinical trials, most notably the ARIEL and TRITON series. The following tables summarize the quantitative outcomes from these studies.

ARIEL2: Rucaparib in Recurrent Ovarian Cancer

The ARIEL2 trial was a Phase 2 study that evaluated rucaparib in patients with platinum-sensitive, relapsed, high-grade ovarian carcinoma. Patients were stratified based on their HRD status.[1][12]

Patient SubgroupNObjective Response Rate (ORR) [95% CI]Median Progression-Free Survival (PFS) [95% CI]
ARIEL2 Part 1
BRCA mutant (germline or somatic)4080%12.8 months [9.0-14.7]
BRCA wild-type, LOH-high8229%5.7 months [5.3-7.6]
BRCA wild-type, LOH-low7010%5.2 months [3.6-5.5]
ARIEL2 Part 2
BRCA mutant13831.0% [21.3-42.0]7.8 months
BRCA wild-type, LOH-high1566.8% [2.3-15.3]4.3 months
BRCA wild-type, LOH-low1685.6% [2.1-11.8]4.0 months

Data from Swisher et al., Lancet Oncol. 2017 and Coleman et al., Nat Commun. 2021.[1][2]

TRITON2: Rucaparib in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

The TRITON2 trial was a Phase 2 study that investigated rucaparib in patients with mCRPC and alterations in DNA damage repair genes.[7][15]

Gene AlterationN (IRR-evaluable)Objective Response Rate (ORR) by IRR [95% CI]PSA50 Response Rate [95% CI]
BRCA1/28146% [35-57]53% [46-61]
PALB24100% [40-100]55% [23-83]
ATM-0%3.4% [0.4-12]
CDK12-0%6.7% [0.2-32]
CHEK2-0%14% [0.4-58]
Other DDR genes1225% [5.5-57]23% [5.0-54]

Data from Abida et al., Eur Urol. 2023.[15]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of rucaparib.

Cell Viability and Cytotoxicity Assays

Purpose: To determine the concentration of rucaparib that inhibits cell growth and to assess its cytotoxic effects.

Protocol (MTT Assay): [16]

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 200 µL of culture medium.

  • Allow cells to adhere overnight.

  • Treat cells with a range of concentrations of rucaparib (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control.

  • Incubate for 4 days at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50).

Protocol (CellTiter-Blue® Assay): [17]

  • Seed 10,000 cells/well in a 96-well plate and allow them to adhere for 24 hours.

  • Treat cells with various concentrations of rucaparib for 48 hours.

  • Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure fluorescence using a plate reader.

Clonogenic Survival Assay

Purpose: To assess the long-term ability of single cells to form colonies after treatment with rucaparib.

Protocol: [18]

  • Seed cells in 6-well plates at a low density (e.g., 200-2000 cells/well, depending on the cell line).

  • Allow cells to attach overnight.

  • Treat with various concentrations of rucaparib for 8-21 days, renewing the medium with the drug every 3-4 days.

  • After the incubation period, wash the cells with PBS.

  • Fix the colonies with 100% methanol for 20 minutes.

  • Stain the colonies with 0.5% crystal violet solution.

  • Count the number of colonies (typically containing >50 cells).

  • Calculate the plating efficiency and surviving fraction.

RAD51 Foci Formation Assay (Immunofluorescence)

Purpose: To visualize the formation of RAD51 foci, a marker of active homologous recombination, in response to DNA damage and PARP inhibition.

Protocol: [19][20]

  • Grow cells on coverslips in 24-well plates.

  • Treat cells with rucaparib and/or a DNA damaging agent for the desired time.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS.

  • Block with a solution containing 5% BSA in PBS.

  • Incubate with a primary antibody against RAD51 overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Quantify the number of cells with RAD51 foci (typically >5 foci per nucleus).

Experimental_Workflow_RAD51 Workflow for RAD51 Foci Formation Assay Start Seed Cells on Coverslips Treatment Treat with Rucaparib +/- DNA Damaging Agent Start->Treatment Fixation Fix Cells (e.g., 4% Paraformaldehyde) Treatment->Fixation Permeabilization Permeabilize Cells (e.g., Triton X-100) Fixation->Permeabilization Blocking Block Non-specific Binding (e.g., BSA) Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (anti-RAD51) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Staining Counterstain Nuclei (DAPI) Secondary_Ab->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantify RAD51 Foci Imaging->Analysis

Caption: A generalized workflow for detecting RAD51 foci via immunofluorescence.
Homologous Recombination Deficiency (HRD) Testing

Purpose: To identify tumors with a deficient homologous recombination repair pathway.

Methodology: [11][21] HRD status is typically determined using next-generation sequencing (NGS)-based assays on tumor tissue. These assays assess two main components:

  • Tumor BRCA1 and BRCA2 gene mutation status: Detection of deleterious germline or somatic mutations in these genes.

  • Genomic Instability Score (GIS): A measure of the "genomic scar" resulting from HRD. This score is often a composite of three metrics:

    • Loss of Heterozygosity (LOH): The number of sub-chromosomal regions with allelic imbalance.

    • Telomeric Allelic Imbalance (TAI): The number of regions with allelic imbalance that extend to the telomere.

    • Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.

A tumor is generally considered HRD-positive if it has a deleterious BRCA1/2 mutation or if its GIS exceeds a predefined threshold.

HRD_Testing_Workflow Workflow for Homologous Recombination Deficiency (HRD) Testing Sample Tumor Biopsy (FFPE) DNA_Extraction DNA Extraction Sample->DNA_Extraction NGS Next-Generation Sequencing (NGS) DNA_Extraction->NGS Data_Analysis Bioinformatic Analysis NGS->Data_Analysis BRCA_Analysis BRCA1/2 Mutation Analysis Data_Analysis->BRCA_Analysis GIS_Analysis Genomic Instability Score (GIS) (LOH, TAI, LST) Data_Analysis->GIS_Analysis HRD_Status HRD Status Determination BRCA_Analysis->HRD_Status GIS_Analysis->HRD_Status

References

Rucaparib Camsylate: A Technical Overview of its Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib Camsylate is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, playing a crucial role in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identity

This compound is the camsylate salt of rucaparib, a tricyclic indole derivative.[3] The chemical structure consists of the active rucaparib molecule and a camsylate counter-ion.

IUPAC Name: [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one[3]

CAS Number: 1859053-21-6[3]

Molecular Formula: C₂₉H₃₄FN₃O₅S[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for formulation and experimental design.

PropertyValueReferences
Molecular Weight 555.66 g/mol [4]
Appearance White to pale yellow powder[5]
Solubility Soluble in DMSO.[1] Shows pH-independent low solubility of approximately 1 mg/mL across the physiological pH range.[5][1][5]
pKa (Strongest Basic) 9.32[6]
Storage Temperature -20°C[7]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[8] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).

The mechanism of action of this compound is based on the concept of "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand break (DSB) repair is deficient. When PARP is inhibited by rucaparib, SSBs are not efficiently repaired and can progress to DSBs during DNA replication. In HRR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.

Rucaparib's mechanism via PARP inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's properties and activity.

Purity and Stability-Indicating Assay by RP-HPLC

This method is designed to determine the purity of this compound and to separate it from potential degradation products.[9][10]

HPLC_Workflow Sample_Prep Sample Preparation (Standard and Test Solutions) Injection Injection Sample_Prep->Injection HPLC_System HPLC System (Symmetry C18 Column) Detection UV Detection (286 nm) HPLC_System->Detection Mobile_Phase Mobile Phase (Phosphate Buffer:Methanol) Mobile_Phase->HPLC_System Injection->HPLC_System Data_Analysis Data Analysis (Peak Area, % Purity) Detection->Data_Analysis

Workflow for HPLC analysis of Rucaparib.

Methodology:

  • Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector is used.[9]

  • Column: Symmetry C18 ODS (25 cm × 0.46 cm, 5 µm) analytical column.[9]

  • Mobile Phase: A mixture of 0.02 M Phosphate buffer and Methanol (65:35% v/v), with the pH adjusted to 4.8.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength of 286 nm.[9]

  • Sample Preparation: Standard and sample solutions are prepared by dissolving this compound in a suitable diluent (e.g., methanol) to a known concentration.[11]

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug is subjected to stress conditions including acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[9][10]

PARP Inhibition Assay (Cell-Based)

This assay measures the ability of this compound to inhibit PARP activity within cells.[8]

Methodology:

  • Cell Culture: Ovarian cancer cell lines (e.g., PEO1, which has a BRCA2 mutation) are cultured under standard conditions.[8]

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1.5 hours).[8]

  • Induction of DNA Damage: PARP activity is stimulated by inducing DNA damage, for example, by treating the cells with hydrogen peroxide (H₂O₂).[8]

  • Immunofluorescence:

    • Cells are fixed and permeabilized.

    • Non-specific binding is blocked using bovine serum albumin (BSA).

    • Cells are then incubated with a primary antibody specific for poly(ADP-ribose) (PAR), the product of PARP activity.

    • A fluorescently labeled secondary antibody is used for detection.

  • Microscopy and Analysis: The fluorescence intensity, which is proportional to PARP activity, is visualized and quantified using a fluorescence microscope. A decrease in fluorescence in rucaparib-treated cells compared to the control indicates PARP inhibition.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.[12]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[12]

  • Drug Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 4 days).[12]

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[12]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a well-characterized PARP inhibitor with a clear mechanism of action that exploits the vulnerabilities of HRR-deficient cancer cells. The information provided in this guide, including its chemical and physical properties, the signaling pathway it targets, and detailed experimental protocols, serves as a valuable resource for researchers and professionals involved in the ongoing development and application of this important therapeutic agent. The provided methodologies offer a foundation for the consistent and reliable evaluation of this compound in a laboratory setting.

References

Technical Guide: In Vitro Cytotoxicity of Rucaparib Camsylate in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Rucaparib Camsylate, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, in ovarian cancer cell lines. It details the underlying mechanism of action, summarizes key quantitative data, and provides standardized protocols for relevant experimental assays.

Introduction: Rucaparib and PARP Inhibition in Ovarian Cancer

This compound is a small-molecule inhibitor of the PARP enzyme family, including PARP-1, PARP-2, and PARP-3, which are critical components of the cellular DNA damage response (DDR) machinery.[1][2][3] In oncology, particularly for ovarian cancer, Rucaparib's efficacy is rooted in the concept of "synthetic lethality." Tumors with pre-existing defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway due to mutations in genes like BRCA1 and BRCA2, are exquisitely sensitive to PARP inhibition.[1][4] By inhibiting PARP-mediated repair of single-strand DNA breaks, Rucaparib leads to the accumulation of toxic double-strand breaks during DNA replication.[2] In HR-deficient cells, these double-strand breaks cannot be repaired efficiently, leading to genomic instability and ultimately, cell death.[2][3] Approximately 50% of high-grade serous ovarian cancers exhibit homologous recombination deficiency (HRD), making them potential candidates for PARP inhibitor therapy.[4][5]

Mechanism of Action: Synthetic Lethality and Signaling Pathways

Rucaparib's primary mechanism involves inducing synthetic lethality in cancer cells with a compromised homologous recombination repair pathway.[2][3] PARP enzymes are crucial for repairing DNA single-strand breaks (SSBs). When PARP is inhibited by Rucaparib, these SSBs persist and can degenerate into more lethal DNA double-strand breaks (DSBs) at the replication fork.[2]

In healthy cells, or cancer cells proficient in homologous recombination (HRP), these DSBs are efficiently repaired by the HR pathway, which relies on proteins like BRCA1 and BRCA2.[4] However, in cancer cells with HRD (e.g., due to BRCA1/2 mutations), this repair pathway is non-functional. The accumulation of unrepaired DSBs triggers apoptosis and cell death.[2][3]

Other pathways, such as the error-prone non-homologous end joining (NHEJ) pathway, may also play a role in the response to PARP inhibitors.[3][6] Intriguingly, some studies suggest that NHEJ-deficient cells can exhibit resistance to Rucaparib, indicating that the interplay between different DNA repair pathways is complex.[6][7] Additionally, pathways like the PI3K/AKT/mTOR pathway have been implicated in the cellular response to Rucaparib.[6][8]

cluster_0 DNA Damage & Repair cluster_1 Rucaparib Action cluster_2 Cell Fate Determination DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits SSB_Repair SSB Repair PARP->SSB_Repair mediates DSB Replication Fork Collapse -> DNA Double-Strand Break (DSB) PARP->DSB inhibition leads to SSB_Repair->DNA_Damage resolves HR_Proficient Homologous Recombination Proficient (HRP) (e.g., BRCA wild-type) DSB->HR_Proficient HR_Deficient Homologous Recombination Deficient (HRD) (e.g., BRCA mutated) DSB->HR_Deficient Rucaparib Rucaparib Rucaparib->PARP inhibits DSB_Repair_HR DSB Repair HR_Proficient->DSB_Repair_HR activates No_Repair Failed DSB Repair HR_Deficient->No_Repair cannot repair Cell_Survival Cell Survival DSB_Repair_HR->Cell_Survival Cell_Death Apoptosis / Cell Death (Synthetic Lethality) No_Repair->Cell_Death

Caption: Rucaparib's synthetic lethality mechanism in HR-deficient cells.

Quantitative Data: In Vitro Cytotoxicity (IC50) of Rucaparib

The sensitivity of ovarian cancer cell lines to Rucaparib varies significantly, largely influenced by their genetic background, particularly the status of HR pathway genes.[9] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes IC50 values for Rucaparib across a panel of human ovarian cancer cell lines, as reported in a comprehensive study.[9][10]

Cell LineHistologic SubtypeBRCA1/2 Status & Other NotesRucaparib IC50 (µmol/L)Carboplatin IC50 (µmol/L)Reference
Highly Sensitive
KURAMOCHISerousBRCA2 nonsense mutation3.55 ± 0.353.69 ± 0.28[9]
COLO704EndometrioidPTEN mutation2.50 ± 0.29>10[9]
Moderately Sensitive
PEO1SerousBRCA2 mutant(Not specified in source)(Not specified in source)[5]
A2780-PTEN mutation6.80 ± 0.810.72 ± 0.17[9]
2774Endometrioid-7.90 ± 0.541.14 ± 0.11[9]
CAOV3Serous-11.23 ± 0.98>10[9]
HEYSerous-13.01 ± 0.75>10[9]
Resistant
DOV13Serous->15>10[9]
EFO27MucinousPTEN mutation>153.70 ± 0.65[9]
KOC-7cClear cellBRCA1 missense mutations>15>10[9]
MCASMucinousBRCA2 missense mutation>154.41 ± 0.31[9]
OAW42Serous->151.42 ± 0.37[9]
OVCA420SerousBRCA2 missense mutation>15>10[9]
SKOV3Serous->15>10[9]
TOV112DEndometrioid->153.22 ± 0.36[9]

Note: This table presents a selection of cell lines from the cited study to illustrate the spectrum of sensitivity. IC50 values are reported as mean ± SE.[9] The study found that concentration-dependent antiproliferative effects were observed in 26 of the 39 cell lines tested.[9]

Detailed Experimental Protocols

To assess the in vitro cytotoxicity of Rucaparib, several key experiments are typically performed. The following sections outline the general methodologies.

cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start_node start_node process_node process_node assay_node assay_node endpoint_node endpoint_node start Start: Select Ovarian Cancer Cell Lines seed Seed Cells in Multi-Well Plates start->seed treat Treat with Rucaparib (Dose-Response) seed->treat incubate Incubate for 72-96 hours treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V / PI Staining) incubate->apoptosis dna_damage DNA Damage Assay (e.g., γ-H2AX Staining) incubate->dna_damage colony Clonogenic Assay (Long-Term Survival) incubate->colony analysis Data Acquisition (Plate Reader, Flow Cytometer, Microscope) viability->analysis apoptosis->analysis dna_damage->analysis colony->analysis ic50 Calculate IC50 Values analysis->ic50 apoptosis_quant Quantify Apoptotic Cells analysis->apoptosis_quant damage_quant Measure DNA Damage Foci analysis->damage_quant survival_quant Assess Colony Formation analysis->survival_quant

Caption: General experimental workflow for in vitro cytotoxicity assessment.

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate ovarian cancer cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[11]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for a period of 72 to 96 hours to allow the drug to exert its effect.[11][12]

  • Reagent Addition:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO).

    • For CellTiter-Glo: Add CellTiter-Glo reagent, which measures ATP levels, directly to the wells.[12]

  • Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.[11][12]

  • Analysis: Normalize the readings to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration to calculate the IC50 value.[9]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][8]

  • Cell Culture and Treatment: Grow cells in 6-well plates and treat with Rucaparib at various concentrations (e.g., near the IC50 value) for a specified time (e.g., 48-72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This assay visualizes the formation of DNA double-strand breaks by detecting the phosphorylation of the histone variant H2AX (γ-H2AX).[5][8]

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with Rucaparib.

  • Fixation and Permeabilization: After treatment, fix the cells with paraformaldehyde, then permeabilize them with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize and quantify the distinct nuclear foci (representing sites of DSBs) using a fluorescence microscope.

Conclusion

This compound demonstrates significant in vitro cytotoxic activity against a subset of ovarian cancer cell lines.[9] This activity is most pronounced in cell lines harboring defects in the homologous recombination DNA repair pathway, particularly those with BRCA1 or BRCA2 mutations, validating the principle of synthetic lethality.[5] However, sensitivity is not exclusively limited to BRCA-mutated lines; cells with other HRD characteristics or low expression of HR-related genes can also be susceptible.[9] The IC50 values for Rucaparib can range from low micromolar in sensitive lines to being largely ineffective in resistant lines.[9] The experimental protocols detailed herein provide a robust framework for researchers to further investigate the cytotoxic and mechanistic effects of Rucaparib and other PARP inhibitors in the context of ovarian cancer drug development.

References

Rucaparib Camsylate: A Comprehensive Preclinical Evaluation of Its Pharmacokinetics and Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of rucaparib camsylate, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of rucaparib in various animal models, alongside a comprehensive overview of its in vivo efficacy and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted cancer therapies.

Pharmacokinetics: Characterizing Rucaparib's Journey in Animal Models

The preclinical pharmacokinetic profile of this compound has been evaluated in several animal species, primarily in mice, rats, and dogs. These studies have been crucial in understanding the drug's absorption, distribution, and elimination characteristics, providing a foundation for human clinical trials.

Absorption and Bioavailability

Following oral administration, rucaparib is absorbed with peak plasma concentrations (Tmax) generally observed between 1 to 4 hours in mice and dogs, while rats exhibit a slightly later Tmax of 4 to 8 hours[1]. The oral bioavailability of rucaparib varies across species, with reported values of 17% in mice (at a dose of 50 mg/kg), 36% in rats (at 100 mg/kg), and 62% in dogs (at 20 mg/kg)[1].

Distribution

Rucaparib exhibits distribution into tissues. In rats, quantitative whole-body autoradiography using [14C]-labeled this compound indicated binding in pigmented tissues[2][3]. In vivo pharmacokinetic studies in male CD-1 mice have shown that rucaparib has limited penetration into the brain[2][3]. Plasma protein binding of rucaparib has been determined to be 61.9% in mice, 56.4% in rats, and 66.8% in dogs[4].

Metabolism and Excretion

The primary route of elimination for rucaparib and its metabolites in rats is through feces, accounting for 93% to 94.7% of the administered dose[4].

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of rucaparib in different animal models.

Table 1: Oral Bioavailability of this compound in Animal Models

Animal SpeciesDose (mg/kg)Oral Bioavailability (%)
Mouse5017
Rat10036
Dog2062
Data sourced from a clinical trial protocol outlining nonclinical experience[1].

Table 2: Pharmacokinetic Parameters of Rucaparib in Rats (Single Oral Dose of 20 mg/kg)

ParameterValue (Mean ± SD)
Cmax (ng/mL)135.4 ± 23.1
Tmax (h)4.0 ± 1.2
AUC(0-t) (ng·h/mL)1265.7 ± 245.3
AUC(0-∞) (ng·h/mL)1302.4 ± 258.9
t1/2 (h)5.3 ± 1.1
CLz/F (L/h/kg)15.6 ± 3.2
Data from a study evaluating the bioanalytical assay for rucaparib in rat plasma[5]. Note: This study also investigated the effect of myricetin co-administration, the data presented here is for the rucaparib only group.

Pharmacodynamics: Unveiling the In Vivo Efficacy of Rucaparib

The pharmacodynamic effects of rucaparib have been extensively studied in various preclinical cancer models, demonstrating its potent anti-tumor activity, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3[6]. The inhibition of PARP enzymes by rucaparib leads to the accumulation of single-strand DNA breaks, which are subsequently converted into double-strand breaks during DNA replication. In cancer cells with defective HRR pathways (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a mechanism known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Rucaparib Action DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (during replication) PARP->DNA_SSB repairs Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis leads to Cell_Survival Cell Survival HRR->Cell_Survival Rucaparib Rucaparib Rucaparib->PARP inhibits Trapped_PARP->DNA_DSB unrepaired SSB leads to BRCA_mut BRCA1/2 Mutation (HRR Deficient) BRCA_mut->HRR impairs

Mechanism of Action of Rucaparib
In Vivo Anti-Tumor Activity

Rucaparib has demonstrated significant anti-tumor activity in various xenograft models of human cancers. In a breast cancer xenograft model with a BRCA1 mutation (MDA-MB-436), statistically significant tumor growth inhibition was observed at doses of ≥ 150 mg/kg/day[4]. Mouse plasma and tumor concentrations of rucaparib were found to increase with the administered dose, and these concentrations were inversely correlated with PAR levels in the tumor and directly correlated with greater tumor growth inhibition[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections outline typical experimental protocols used in the evaluation of rucaparib in animal models.

Animal Models and Husbandry
  • Species and Strain: Commonly used mouse strains include immunodeficient mice such as CD-1 nude or NOD/SCID for xenograft studies, and FVB/N mice for syngeneic models[7][8].

  • Housing: Animals are typically housed in specific pathogen-free conditions in isolators or individually ventilated cages with controlled temperature, humidity, and light-dark cycles. They are provided with ad libitum access to food and water[7].

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal welfare guidelines and relevant national and international regulations[7].

Xenograft Tumor Model Workflow

The following diagram illustrates a typical workflow for a xenograft study to evaluate the efficacy of rucaparib.

Xenograft_Workflow cluster_workflow Xenograft Efficacy Study Workflow start Start cell_culture Cancer Cell Line Culture (e.g., BRCA-mutant) start->cell_culture implantation Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization Tumors reach palpable size treatment Treatment Administration (Vehicle or Rucaparib) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Regularly endpoint Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis & Reporting endpoint->analysis end End analysis->end

Typical Xenograft Study Workflow
  • Tumor Cell Implantation: Cancer cells, often with known BRCA mutations, are cultured and then implanted subcutaneously into the flank of immunocompromised mice[8].

  • Tumor Growth Monitoring and Treatment: Once tumors reach a palpable size (e.g., ≥ 5 x 5 mm), mice are randomized into treatment and control groups. This compound is typically dissolved in a suitable vehicle and administered orally via gavage. Tumor volumes are measured regularly using calipers[7].

Pharmacokinetic Study Protocol
  • Dosing and Sample Collection: A single dose of rucaparib is administered to animals (e.g., via oral gavage or intraperitoneal injection). Blood samples are collected at various time points post-dose via methods such as cardiac puncture under anesthesia[7].

  • Bioanalysis: Plasma is separated from the blood samples, and the concentration of rucaparib is determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS)[5].

PARP Activity Assay
  • Sample Preparation: Tumor tissues from treated and control animals are collected and processed to prepare cell lysates.

  • Assay Procedure: A common method involves stimulating PARP-1 activity (e.g., with hydrogen peroxide) and then detecting the product, poly(ADP-ribose) (PAR), using immunofluorescence or an ELISA-based assay. Cells are fixed, permeabilized, and incubated with an anti-PAR antibody, followed by a fluorescently labeled secondary antibody for visualization and quantification[9].

Conclusion

The preclinical data from animal models provide a robust characterization of the pharmacokinetic and pharmacodynamic properties of this compound. The compound demonstrates oral bioavailability across multiple species and significant anti-tumor efficacy in relevant cancer models, driven by its potent inhibition of PARP enzymes. The detailed experimental protocols outlined in this guide serve as a foundation for the design and execution of further nonclinical studies. This comprehensive understanding of rucaparib's preclinical profile has been instrumental in its successful clinical development and approval for the treatment of specific cancer patient populations.

References

Rucaparib Camsylate as a potential radiosensitizer in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rucaparib camsylate, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, has demonstrated significant promise as a radiosensitizer in preclinical in vitro studies.[1] This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and methodologies associated with the use of rucaparib as a potential adjunct to radiotherapy. By targeting the DNA damage response (DDR) pathways, rucaparib enhances the cytotoxic effects of ionizing radiation, offering a promising strategy to improve therapeutic outcomes in oncology.

The primary mechanism of action for PARP inhibitors as radiosensitizers lies in their ability to disrupt the repair of single-strand DNA breaks (SSBs).[2][3] When these SSBs are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[2] This accumulation of DNA damage can overwhelm the cell's repair capacity, ultimately leading to cell cycle arrest and apoptosis.[4][5] This guide will delve into the signaling pathways involved, present quantitative data from various in vitro studies, and provide detailed experimental protocols for researchers.

Mechanism of Action: PARP Inhibition and Radiosensitization

Ionizing radiation induces a variety of DNA lesions, with SSBs being the most frequent. The PARP family of enzymes plays a crucial role in the initial detection and repair of these SSBs through the Base Excision Repair (BER) pathway.

Rucaparib inhibits the catalytic activity of PARP, preventing the synthesis of poly (ADP-ribose) chains that are necessary to recruit other DNA repair proteins to the site of damage. This inhibition leads to the persistence of unrepaired SSBs. When the cell enters the S phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to replication fork collapse and the generation of DSBs.

In cells with competent homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, the increased burden of DSBs caused by the combination of radiation and PARP inhibition can still lead to enhanced cell killing. The effect is particularly pronounced in tumors with deficiencies in HR repair genes (e.g., BRCA1/2), a concept known as synthetic lethality.[2]

The radiosensitizing effect of rucaparib is also attributed to its ability to induce cell cycle arrest, primarily in the G2/M phase.[6][7][8][9] Cells in the G2/M phase are generally more sensitive to radiation. By trapping cells in this vulnerable phase, rucaparib increases the efficacy of radiotherapy.

Radiosensitization_Mechanism cluster_0 Cellular Response to Radiation cluster_1 PARP-mediated Repair cluster_2 Rucaparib Intervention cluster_3 Consequences of PARP Inhibition Ionizing Radiation Ionizing Radiation DNA_SSB Single-Strand Breaks (SSBs) Ionizing Radiation->DNA_SSB induces PARP PARP DNA_SSB->PARP activates BER Base Excision Repair (BER) PARP->BER initiates SSB_Repair SSB Repair BER->SSB_Repair results in Unrepaired_SSB Unrepaired SSBs BER->Unrepaired_SSB Rucaparib Rucaparib Rucaparib->PARP inhibits Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse leads to DNA_DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DNA_DSB G2M_Arrest G2/M Arrest DNA_DSB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of Rucaparib-induced radiosensitization.

Quantitative Data from In Vitro Studies

The radiosensitizing potential of rucaparib has been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: Cell Viability and IC50 Values

Cell LineCancer TypeRucaparib IC50 (nM)NotesReference
BT16Atypical Teratoid Rhabdoid Tumor91672-hour treatment[4]
MAF737Atypical Teratoid Rhabdoid Tumor97372-hour treatment[4]
PEO1Ovarian Cancer (BRCA2 mutant)10,000Based on previous clonogenic assays[10]
SKOV3Ovarian Cancer (BRCA2 functional)10,000Based on previous clonogenic assays[10]

Table 2: Radiosensitization Enhancement

Cell LineCancer TypeRucaparib ConcentrationRadiation Dose (Gy)Sensitizer Enhancement Ratio (SER)NotesReference
BT16Atypical Teratoid Rhabdoid Tumor105 nM (IC30)2, 4, 61.48 (at SF0.1 and SF0.5)Pre-treatment for 24 hours[4]
SK-N-BE(2c)NeuroblastomaNot specifiedNot specified~2.0 (50% cell kill)Reduced radiation dose by ~50%[7][8]
UVW/NATGlioma (noradrenaline transporter transfected)Not specifiedNot specified~2.0 (50% cell kill)Reduced radiation dose by ~50%[7][8]
Prostate Cancer CellsProstate CancerNot specifiedNot specified~2.0Similar cytotoxic effect with half the radiation dose[3]

Table 3: Effects on Cell Cycle and DNA Damage

Cell LineCancer TypeRucaparib ConcentrationRadiation Dose (Gy)EndpointKey FindingsReference
Hela, SihaCervical CancerNot specifiedNot specifiedCell CycleIncreased G2/M arrest with combination treatment[6]
BT16Atypical Teratoid Rhabdoid Tumor1 and 10 µM-Cell Cycle28% and 72% increase in G2/M phase, respectively[4][5]
BT16Atypical Teratoid Rhabdoid Tumor1 µM6γH2AX fociSignificant increase in γH2AX foci with combination treatment[4]
SK-N-BE(2c)NeuroblastomaNot specifiedNot specifiedDNA Damage10-fold greater DNA damage at 2h post-irradiation with combination[7][8]
SK-N-BE(2c)NeuroblastomaNot specifiedNot specifiedDNA Damage3-fold greater persistent DNA damage at 24h with combination[7][8]
PC3, LNCaPProstate CancerNot specifiedNot specifiedγH2AX and 53BP1 fociPersistent foci at 24h with combination treatment[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the radiosensitizing effects of rucaparib.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

Clonogenic_Assay_Workflow Cell_Seeding Seed cells in 6-well plates at varying densities Rucaparib_Treatment Treat with Rucaparib (e.g., 105 nM) or DMSO for 24h Cell_Seeding->Rucaparib_Treatment Irradiation Irradiate with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy) Rucaparib_Treatment->Irradiation Incubation Incubate for 8-21 days to allow colony formation Irradiation->Incubation Staining Fix with methanol and stain with 0.5% crystal violet Incubation->Staining Colony_Counting Count colonies (>50 cells) Staining->Colony_Counting Analysis Calculate Plating Efficiency (PE) and Surviving Fraction (SF) Colony_Counting->Analysis

Caption: Workflow for a clonogenic survival assay.

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at densities determined by the expected survival rate for each radiation dose (e.g., 200-8000 cells/well).[4][12] Allow cells to attach for 24 hours.

  • Drug Treatment: Treat cells with a predetermined concentration of rucaparib (e.g., IC30) or vehicle control (DMSO) for a specified duration (e.g., 24 hours) before irradiation.[4]

  • Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, replace the drug-containing medium with fresh medium and incubate the plates for 8-21 days, depending on the cell line's growth rate, until visible colonies are formed.[12]

  • Staining and Counting: Fix the colonies with 100% methanol and stain with 0.5% crystal violet.[12] Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain survival fraction (e.g., 50%) in the control group by the dose required in the rucaparib-treated group.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Seed cells in culture dishes and treat with varying concentrations of rucaparib, radiation, or a combination of both for a specified time (e.g., 48 or 72 hours).[4][5][6][9]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][9]

DNA Damage Analysis by γH2AX Immunofluorescence

This assay quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks.

gH2AX_Assay_Workflow Cell_Culture Culture cells on coverslips or chamber slides Treatment Treat with Rucaparib and/or Radiation Cell_Culture->Treatment Fixation Fix cells with paraformaldehyde Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with serum or BSA Permeabilization->Blocking Primary_Ab Incubate with anti-γH2AX primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with fluorescently-labeled secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei with DAPI Secondary_Ab->Counterstain Imaging Image using a fluorescence microscope Counterstain->Imaging Quantification Quantify foci per nucleus using image analysis software Imaging->Quantification

Caption: Workflow for γH2AX immunofluorescence assay.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips or in chamber slides. Treat with rucaparib and/or radiation as required.[4]

  • Fixation and Permeabilization: At various time points post-treatment (e.g., 2, 6, 24 hours), fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.25% Triton X-100 in PBS).[7][8]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX).

    • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA stain such as DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus is then quantified using image analysis software (e.g., Fiji/ImageJ).[13]

Conclusion

In vitro evidence strongly supports the role of this compound as a potent radiosensitizer across a range of cancer cell lines.[4][6][7][8] Its mechanism of action, centered on the inhibition of PARP and the subsequent disruption of DNA repair, leads to increased radiation-induced DNA damage, G2/M cell cycle arrest, and ultimately, enhanced cell death. The detailed protocols provided in this guide offer a framework for researchers to further investigate and validate the radiosensitizing properties of rucaparib in various preclinical models. These studies are crucial for informing the rational design of clinical trials aimed at combining rucaparib with radiotherapy for improved cancer treatment.

References

Rucaparib Camsylate: A Deep Dive into its Role in DNA Damage Response Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib Camsylate, a potent small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, has emerged as a significant therapeutic agent in the landscape of oncology, particularly for cancers harboring deficiencies in DNA damage repair mechanisms. This technical guide provides an in-depth exploration of the core mechanism of action of Rucaparib, its intricate interplay with DNA damage response (DDR) pathways, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its primary therapeutic effect through the inhibition of PARP enzymes, particularly PARP-1, PARP-2, and PARP-3.[1] These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[2] By binding to the catalytic domain of PARP, Rucaparib prevents the synthesis of poly (ADP-ribose) chains, a key step in the recruitment of other DNA repair proteins to the site of damage.

The inhibition of PARP leads to an accumulation of unrepaired SSBs. When the cell enters the S phase of the cell cycle, these SSBs are converted into more cytotoxic double-strand breaks (DSBs) at the replication fork. In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway, a high-fidelity repair mechanism.

However, in cancer cells with a compromised HR pathway, a concept known as "synthetic lethality" comes into play.[2] Tumors with mutations in genes central to HR, such as BRCA1 and BRCA2, are deficient in this critical repair pathway. The combination of PARP inhibition by Rucaparib and the pre-existing HR deficiency creates a scenario where DSBs cannot be effectively repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death). This selective targeting of cancer cells with deficient DNA repair mechanisms while sparing normal cells with intact HR pathways forms the cornerstone of Rucaparib's therapeutic efficacy.

Beyond catalytic inhibition, Rucaparib also "traps" PARP enzymes on the DNA at the site of damage.[3] This trapping of the PARP-DNA complex is a highly cytotoxic event that further contributes to the antitumor activity of the drug.[3]

Quantitative Data on Rucaparib's Activity

The potency and selectivity of Rucaparib have been quantified through various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Rucaparib

TargetIC50 (nM)Ki (nM)
PARP-10.8[4]1.4[2]
PARP-20.5[4]0.17[2]
PARP-328[4]-

Table 2: IC50 Values of Rucaparib in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusIC50 (µM)
MDA-MB-436Breast CancerBRCA1 mutant2.3[5]
HCC1937Breast CancerBRCA1 mutant-
MDA-MB-231Triple-Negative Breast CancerWild-Type≤20[5]
MDA-MB-468Triple-Negative Breast CancerWild-Type<10[5]
HCC1806Triple-Negative Breast CancerWild-Type≈ 0.9[5]
SKBR3Breast Cancer (HER2+)Wild-Type-
JIMT1Breast Cancer (HER2+)Wild-Type-
PEO1Ovarian CancerBRCA2 mutant-

Table 3: Clinical Efficacy of Rucaparib in Key Clinical Trials

TrialCancer TypePatient PopulationKey EndpointResult
ARIEL2 Recurrent Ovarian CarcinomaBRCA mutantMedian Progression-Free Survival (PFS)12.8 months[6]
LOH highMedian PFS5.7 months[6]
LOH lowMedian PFS5.2 months[6]
ARIEL3 Platinum-Sensitive, Recurrent Ovarian CarcinomaBRCA-mutatedMedian PFS11.1 months (vs. 5.4 months with placebo)[7]
HRD-positiveMedian PFS-
Intent-to-TreatMedian PFS8.3 months (vs. 5.3 months with placebo)[7]
ARIEL4 Relapsed, BRCA-mutated Ovarian CancerIntent-to-TreatMedian Overall Survival (OS)19.4 months (vs. 25.4 months with chemotherapy)[8][9]
TRITON2 Metastatic Castration-Resistant Prostate Cancer (mCRPC)BRCA1/2 alterationObjective Response Rate (ORR) by investigator44%[10]
BRCA1/2 alterationProstate-Specific Antigen (PSA) Response Rate51%[10]
BRCA subgroupORR by Independent Radiology Review (IRR)46%[11][12]
PALB2 subgroupORR by IRR100%[11][12]
ATM subgroupORR by IRR0%[11][12]
CDK12 subgroupORR by IRR0%[11][12]
CHEK2 subgroupORR by IRR0%[11][12]

Experimental Protocols

The investigation of Rucaparib's role in DNA damage response pathways relies on a suite of specialized experimental techniques. Detailed methodologies for key assays are provided below.

PARP Trapping Assay

This assay quantifies the ability of a PARP inhibitor to trap PARP enzymes on DNA.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells (e.g., DU145 prostate cancer cells) to ~80% confluency. Treat cells with varying concentrations of Rucaparib and a DNA-damaging agent, such as methyl methanesulfonate (MMS), for a specified duration (e.g., 4 hours).[3]

  • Cell Lysis and Fractionation: Harvest and lyse the cells. Separate the cellular components into soluble and chromatin-bound fractions through centrifugation.

  • Western Blotting: Resolve the proteins in the chromatin-bound fraction using SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for PARP-1 and PARP-2. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.[3]

  • Quantification: Detect the primary antibodies using secondary antibodies conjugated to a reporter enzyme (e.g., horseradish peroxidase) and visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the amount of PARP trapped on the chromatin.

Immunofluorescence for γH2AX and RAD51 Foci Formation

This technique is used to visualize and quantify DNA double-strand breaks (γH2AX) and the recruitment of key homologous recombination proteins (RAD51) to the sites of damage.

Methodology:

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with Rucaparib, a DNA-damaging agent (e.g., ionizing radiation), or a combination of both.

  • Fixation and Permeabilization: After the desired treatment time, fix the cells with 4% paraformaldehyde and permeabilize them with a detergent solution (e.g., 0.1% Triton X-100 in PBS).[13]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS).[13]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX (a marker for DSBs) and RAD51 (a key protein in HR).[13][14][15]

  • Secondary Antibody Incubation: Wash the cells and incubate them with fluorescently labeled secondary antibodies that specifically bind to the primary antibodies.[13][14][15]

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides.[13][14][15]

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX and RAD51 foci per nucleus to assess the extent of DNA damage and the status of the HR repair pathway.[14][15]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Rucaparib for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[16] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Plot the absorbance values against the drug concentrations to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

DNA_Damage_Response cluster_SSB Single-Strand Break (SSB) Repair cluster_Rucaparib Rucaparib Action cluster_DSB_Repair Double-Strand Break (DSB) Repair cluster_HR Homologous Recombination (HR) - Proficient cluster_HRD Homologous Recombination Deficiency (HRD) SSB Single-Strand Break PARP PARP SSB->PARP recruits Accumulated_SSB Accumulated SSBs SSB->Accumulated_SSB leads to BER Base Excision Repair (BER) PARP->BER initiates PARP_Inhibition PARP Inhibition & Trapping Repair_SSB SSB Repaired BER->Repair_SSB Rucaparib Rucaparib Rucaparib->PARP inhibits & traps DSB Double-Strand Break (DSB) Accumulated_SSB->DSB at replication fork HR_Proficient HR Proficient Cell DSB->HR_Proficient in normal cells HR_Deficient HR Deficient Cell DSB->HR_Deficient in cancer cells BRCA1_2_WT Functional BRCA1/2 HR_Proficient->BRCA1_2_WT RAD51_WT Functional RAD51 BRCA1_2_WT->RAD51_WT recruits Repair_DSB DSB Repaired RAD51_WT->Repair_DSB Cell_Survival Cell Survival Repair_DSB->Cell_Survival BRCA1_2_mut Mutated BRCA1/2 HR_Deficient->BRCA1_2_mut No_Repair DSB Repair Failure BRCA1_2_mut->No_Repair Apoptosis Apoptosis No_Repair->Apoptosis

Caption: Rucaparib's mechanism of action leading to synthetic lethality.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Endpoint Assays cluster_readouts Data Readouts start Cancer Cell Lines (e.g., Ovarian, Breast, Prostate) treatment Treatment with Rucaparib +/- DNA Damaging Agent start->treatment parp_trapping PARP Trapping Assay treatment->parp_trapping if_staining Immunofluorescence (γH2AX, RAD51) treatment->if_staining viability Cell Viability Assay (e.g., MTT) treatment->viability parp_quant Quantification of Chromatin-Bound PARP parp_trapping->parp_quant foci_quant Quantification of DNA Damage Foci if_staining->foci_quant ic50 Determination of IC50 viability->ic50

Caption: Workflow for key in vitro experiments with Rucaparib.

Signaling_Pathways cluster_dna_damage DNA Damage cluster_repair_pathways DNA Repair Pathways cluster_rucaparib_action Rucaparib Intervention ssb SSB Single-Strand Break dsb DSB Double-Strand Break ssb->dsb replication fork collapse parp PARP1/2 Base Excision Repair (BER) ssb->parp:f0 hr Homologous Recombination (HR) BRCA1/2, RAD51 dsb->hr:f0 nhej Non-Homologous End Joining (NHEJ) Ku70/80, DNA-PKcs dsb->nhej:f0 parp:f0->ssb repairs parp_inhibition PARP Inhibition hr:f0->dsb repairs (error-free) nhej:f0->dsb repairs (error-prone) rucaparib Rucaparib rucaparib->parp inhibits

Caption: Overview of DNA damage response pathways affected by Rucaparib.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the inherent vulnerabilities of cancer cells with deficient DNA damage repair mechanisms. Its ability to inhibit PARP enzymes and trap them on DNA leads to synthetic lethality in tumors with homologous recombination deficiency, most notably those with BRCA1/2 mutations. The quantitative data from preclinical and clinical studies underscore its efficacy in specific patient populations. The experimental protocols detailed herein provide a framework for the continued investigation of Rucaparib and other PARP inhibitors, facilitating a deeper understanding of their role in the complex network of DNA damage response pathways and guiding the development of more effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Rucaparib Camsylate In Vitro PARP Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib Camsylate (brand name Rubraca®) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP1, PARP2, and PARP3.[1][2][3] These enzymes are critical for the repair of single-strand DNA breaks.[1] In tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on PARP enzymes.

Data Presentation

Quantitative Inhibition Data for this compound

The following table summarizes the in vitro inhibitory activity of Rucaparib against various PARP enzymes. This data is crucial for understanding the potency and selectivity of the compound.

EnzymeInhibition ParameterValue (nM)Notes
PARP1 Ki1.4Cell-free assay.[4]
IC500.8Biochemical assay.[1]
PARP2 IC500.5Biochemical assay.[1]
PARP3 IC5028Biochemical assay.[1]
PARP5a (TNKS1) IC50796Biochemical assay.[1]
PARP5b (TNKS2) IC50486Biochemical assay.[1]

IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocols

Biochemical PARP Inhibition Assay (Cell-Free)

This protocol describes a method to determine the direct inhibitory effect of this compound on the enzymatic activity of purified PARP enzymes.

Materials and Reagents:

  • Recombinant human PARP1, PARP2, or PARP3 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates (e.g., 96-well format)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • This compound stock solution (in DMSO)

  • Stop Buffer (e.g., containing a high concentration of nicotinamide)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Plate reader

Procedure:

  • Coating Plates: Coat streptavidin-coated plates with histone H1 by incubating a solution of histone H1 in PBS overnight at 4°C. Wash the plates three times with Wash Buffer.

  • Drug Preparation: Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer) and a positive control (no inhibitor).

  • Reaction Setup: In each well, add the following in order:

    • Assay Buffer

    • Activated DNA

    • This compound dilution or control

    • Recombinant PARP enzyme

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the PARP enzyme to use NAD+ to poly(ADP-ribosyl)ate the histone substrate.

  • Stopping the Reaction: Add Stop Buffer to each well to terminate the reaction.

  • Washing: Wash the plates three times with Wash Buffer to remove unbound reagents.

  • Detection:

    • Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

    • Wash the plates three times with Wash Buffer.

    • Add HRP substrate and incubate until color develops.

    • Stop the colorimetric reaction with a stop solution (e.g., 1 M H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PARP Inhibition Assay (Cellular Reporter Assay)

This protocol assesses the ability of this compound to inhibit PARP activity within a cellular context.

Materials and Reagents:

  • Cancer cell line of interest (e.g., UWB1.289 ovarian cancer cells)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • Antibodies against poly(ADP-ribose) (PAR)

  • Secondary antibodies conjugated to a fluorescent marker

  • DAPI for nuclear staining

  • Microplate for cell culture (e.g., 96-well)

  • Fixation and permeabilization buffers

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a microplate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 1-4 hours). Include a vehicle control.

  • Induction of DNA Damage: Expose the cells to a DNA damaging agent to stimulate PARP activity.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate the cells with a primary antibody against PAR.

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of the PAR signal within the nucleus of each cell.

  • Data Analysis: Determine the concentration-dependent decrease in the PAR signal in response to this compound treatment. Calculate the IC50 value for cellular PARP inhibition.

Mandatory Visualizations

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation cluster_Repair DNA Repair cluster_Inhibition PARP Inhibition cluster_Cell_Fate Cell Fate Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes DSB Accumulation Double-Strand Break Accumulation PARP->DSB Accumulation unresolved SSB leads to Repair Proteins Repair Proteins PAR->Repair Proteins recruits Repaired DNA Repaired DNA Repair Proteins->Repaired DNA mediate repair Rucaparib Rucaparib Rucaparib->PARP inhibits Cell Death\n(Synthetic Lethality) Cell Death (Synthetic Lethality) DSB Accumulation->Cell Death\n(Synthetic Lethality) in HRR-deficient cells

Caption: Mechanism of PARP inhibition by Rucaparib leading to synthetic lethality.

Experimental Workflow for Biochemical PARP Inhibition Assay

Biochemical_Assay_Workflow A 1. Coat Plate with Histone H1 B 2. Prepare Rucaparib Dilutions C 3. Add Reagents: - Assay Buffer - Activated DNA - Rucaparib/Control - PARP Enzyme B->C D 4. Initiate Reaction with Biotinylated NAD+ C->D E 5. Incubate at Room Temperature D->E F 6. Stop Reaction E->F G 7. Wash Plate F->G H 8. Add Streptavidin-HRP G->H I 9. Add HRP Substrate H->I J 10. Read Absorbance I->J K 11. Analyze Data & Calculate IC50 J->K

Caption: Workflow for the in vitro biochemical PARP inhibition assay.

Logical Relationship of Rucaparib's Effects

Rucaparib_Effects cluster_Molecular Molecular Level cluster_Cellular Cellular Level cluster_Outcome Outcome in HRR-Deficient Cells PARP Inhibition PARP Inhibition SSB Repair Inhibition Single-Strand Break Repair Inhibition PARP Inhibition->SSB Repair Inhibition PARP Trapping PARP Trapping on DNA PARP Inhibition->PARP Trapping DNA Damage Accumulation DNA Damage Accumulation SSB Repair Inhibition->DNA Damage Accumulation PARP Trapping->DNA Damage Accumulation Apoptosis/Cell Death Apoptosis/Cell Death DNA Damage Accumulation->Apoptosis/Cell Death Rucaparib Rucaparib Rucaparib->PARP Inhibition

References

Application Notes and Protocols for Rucaparib Camsylate in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib camsylate is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1][2] These enzymes are critical components of the DNA single-strand break repair machinery. In tumor cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibition of PARP by rucaparib leads to the accumulation of DNA double-strand breaks during replication. This results in a synthetic lethality-based cytotoxicity, making rucaparib an effective anti-cancer agent in this context.[1] Rucaparib has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models, including those for ovarian, breast, and prostate cancer.[3][4][5] These application notes provide detailed protocols for the in vivo use of this compound in mouse xenograft studies, along with a summary of reported efficacy data.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib functions by trapping PARP enzymes on damaged DNA, which obstructs the DNA repair process and leads to the formation of toxic PARP-DNA complexes.[1] In cells with functional homologous recombination, these lesions can be repaired. However, in cancer cells with HRR defects (e.g., BRCA mutations), the accumulation of unrepaired double-strand breaks triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality.

Mechanism of Action of Rucaparib cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_Normal DNA Single-Strand Break PARP_Activation_Normal PARP Activation & Recruitment DNA_SSB_Normal->PARP_Activation_Normal BER_Normal Base Excision Repair (BER) PARP_Activation_Normal->BER_Normal DNA_Repair_Normal DNA Repair BER_Normal->DNA_Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break PARP_Inhibition PARP Inhibition & Trapping DNA_SSB_Cancer->PARP_Inhibition Rucaparib Rucaparib Rucaparib->PARP_Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Inhibition->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DNA_DSB->HR_Deficiency Repair Blocked Apoptosis Apoptosis & Cell Death HR_Deficiency->Apoptosis

Caption: Rucaparib's mechanism of action via PARP inhibition.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound in various mouse xenograft models.

Tumor ModelMouse StrainDrug AdministrationDosing ScheduleKey Findings
Capan-1 (pancreatic, BRCA2 mutant)CD-1 NudeIntraperitoneal (i.p.)10 mg/kg, daily for 5 days/week for 6 weeksSignificant tumor growth delay.[1]
Capan-1 (pancreatic, BRCA2 mutant)CD-1 NudeOral (p.o.)150 mg/kg, once weekly for 6 weeksAs effective as daily 10 mg/kg i.p. administration in delaying tumor growth.[1]
MDA-MB-436 (breast, BRCA1 mutant)NOD/SCIDOral (p.o.)≥ 2 mg/kg, twice daily for 28 daysStatistically significant tumor growth inhibition.[6]
BT16 (atypical teratoid rhabdoid tumor)NudeOral (p.o.)50 mg/kg, 5 days/week for 2 weeksDecreased bioluminescent signal, suggesting attenuation of tumor growth.[7]
Patient-Derived Xenografts (PDX) - various solid tumors with non-BRCA HRR alterationsImmunocompromisedOral (p.o.)50 or 150 mg/kg, daily or twice dailyEfficacy similar to that observed in BRCA1/2-altered models.[8]

Experimental Protocols

Preparation of this compound for In Vivo Administration

a) For Oral Gavage (Suspension)

  • Vehicle: A common vehicle for oral administration is 10% Dimethyl Sulfoxide (DMSO) in corn oil.[7]

  • Preparation:

    • Weigh the required amount of this compound powder.

    • In a sterile tube, dissolve the powder in a small volume of DMSO.

    • Once dissolved, add the corn oil to the final desired volume and vortex thoroughly to create a uniform suspension.

    • Prepare fresh on each day of dosing.

b) For Intraperitoneal Injection (Solution)

  • Vehicle: this compound can be dissolved in sterile deionized water for intraperitoneal injection.[1]

  • Preparation:

    • Weigh the required amount of this compound powder.

    • In a sterile tube, add the sterile deionized water to the desired final concentration.

    • Vortex or sonicate until the compound is fully dissolved.

    • Filter the solution through a 0.22 µm sterile filter before injection.

Mouse Xenograft Model Establishment

The following is a general workflow for establishing a subcutaneous xenograft model.

Experimental Workflow for a Mouse Xenograft Study start Start cell_culture Tumor Cell Culture start->cell_culture cell_harvesting Cell Harvesting & Counting cell_culture->cell_harvesting cell_injection Subcutaneous Injection of Cells into Mice cell_harvesting->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Rucaparib or Vehicle randomization->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement endpoint Endpoint Analysis (e.g., tumor weight, IHC) tumor_measurement->endpoint end End endpoint->end

Caption: A typical workflow for a mouse xenograft study.

  • Cell Culture: Culture the desired human cancer cell line under appropriate conditions.

  • Cell Preparation for Injection:

    • Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Resuspend the cells in sterile PBS or a suitable medium (e.g., Matrigel) at the desired concentration (typically 1-10 x 10^6 cells per injection).

  • Animal Handling and Injection:

    • Use immunocompromised mice (e.g., nude, SCID, or NOD/SCID) to prevent rejection of human tumor cells.

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 28-gauge needle.

Dosing and Monitoring
  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.

  • Drug Administration: Administer this compound or vehicle according to the planned dosage, route, and schedule.

  • Monitoring Animal Health: Monitor the body weight and general health of the mice regularly. A significant loss of body weight (>15-20%) may indicate toxicity and require dose adjustment or cessation of treatment.[7]

Endpoint Analysis
  • Euthanasia and Tumor Excision: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to approved protocols.

  • Tumor Measurement: Excise the tumors and measure their final weight and volume.

  • Further Analysis: Tumors can be processed for further analysis, such as:

    • Immunohistochemistry (IHC): To assess biomarkers of drug activity (e.g., PAR levels, γH2AX for DNA damage).

    • Western Blotting: To analyze protein expression levels.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug concentration in plasma and tumor with target engagement.[4]

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them based on the specific cell line, mouse strain, and experimental objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols: In Vitro Combination of Rucaparib Camsylate with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro synergistic effects of Rucaparib Camsylate in combination with various chemotherapeutic agents. Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes (PARP-1, PARP-2, and PARP-3), has demonstrated significant potential in enhancing the efficacy of DNA-damaging chemotherapy, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2][3]

Principle of Action: Synthetic Lethality and Chemosensitization

Rucaparib's primary mechanism of action in combination therapy revolves around the concept of synthetic lethality. In cancer cells with compromised HRR pathways, the inhibition of PARP-mediated single-strand break repair by Rucaparib leads to the accumulation of double-strand breaks during DNA replication.[3] When combined with chemotherapeutic agents that induce DNA damage (e.g., platinum-based agents, topoisomerase inhibitors), this effect is potentiated, leading to overwhelming DNA damage and subsequent cell death.[2][4] Preclinical studies have consistently shown that Rucaparib can sensitize cancer cells to chemotherapy, often resulting in synergistic cytotoxicity.[1][2]

Data Presentation: In Vitro Efficacy of Rucaparib in Combination with Chemotherapy

The following tables summarize the quantitative data from in vitro studies investigating the combination of Rucaparib with various chemotherapeutic agents across different cancer cell lines.

Table 1: Synergistic Growth Inhibition of Rucaparib with MDM2 Inhibitors in Ovarian Cancer Cells

Cell LineTP53 StatusCombination AgentGI₅₀ Rucaparib (µM)GI₅₀ Combination Agent (µM)Combination Effect
A2780Wild-typeNutlin-3Not specifiedNot specifiedSynergistic
IGROV-1Wild-typeNutlin-3Not specifiedNot specifiedSynergistic
A2780Wild-typeRG7388Not specifiedNot specifiedSynergistic
IGROV-1Wild-typeRG7388Not specifiedNot specifiedAdditive to Synergistic

Data adapted from a study on the combination of Rucaparib with MDM2 inhibitors Nutlin-3 and RG7388 in wild-type TP53 ovarian cancer cell lines. The study demonstrated that the combination treatment led to increased cell cycle arrest and apoptosis.[5]

Table 2: Efficacy of Rucaparib in Combination with siRNA-mediated Knockdown of HRR Genes

Cell Line TypeHRR Gene KnockdownCombination Effect
Ovarian CancerBRCA1, BRCA2, PALB2Enhanced Cytotoxicity / Synthetic Lethality
Prostate CancerBRCA1, BRCA2, PALB2Enhanced Cytotoxicity / Synthetic Lethality

This table summarizes findings where siRNA was used to decrease the expression of key Homologous Recombination Repair (HRR) genes, leading to increased sensitivity to Rucaparib.[6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro efficacy of Rucaparib in combination with chemotherapy.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Rucaparib and a chemotherapeutic agent, both alone and in combination, and to assess for synergistic, additive, or antagonistic effects.

Materials:

  • Cancer cell lines of interest (e.g., ovarian, breast, prostate)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Chemotherapeutic agent of choice (stock solution prepared as per manufacturer's instructions)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Preparation: Prepare serial dilutions of Rucaparib and the chemotherapeutic agent in complete culture medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.

  • Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTS Assay: Add the MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 values for each drug alone using a non-linear regression analysis.

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is recommended). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol measures the induction of apoptosis in cells treated with Rucaparib and a chemotherapeutic agent.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound and chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells/well in 6-well plates and treat with Rucaparib, the chemotherapeutic agent, or the combination for 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizations

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Synthetic_Lethality cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) + Rucaparib DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N DNA_Repair_N DNA Repair BER_N->DNA_Repair_N HRR_N Homologous Recombination Repair (HRR) HRR_N->DNA_Repair_N DSB_N DNA Double-Strand Break (DSB) DSB_N->HRR_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C Replication_Fork_Collapse Replication Fork Collapse PARP_C->Replication_Fork_Collapse Unrepaired SSB leads to Rucaparib Rucaparib Rucaparib->PARP_C Inhibition DSB_C DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_C HRR_Deficient Deficient HRR DSB_C->HRR_Deficient Cell_Death Cell Death HRR_Deficient->Cell_Death Leads to

Caption: PARP Inhibition and Synthetic Lethality Pathway.

Experimental Workflow: In Vitro Combination Study

Experimental_Workflow start Start: Select Cancer Cell Lines ic50 Determine IC50 values for Rucaparib and Chemotherapy Agent (Single Agent Treatment) start->ic50 combo_design Design Combination Matrix (Constant Ratio or Checkerboard) ic50->combo_design cell_seeding Seed Cells in 96-well Plates combo_design->cell_seeding treatment Treat Cells with Single Agents and Combinations for 48-72h cell_seeding->treatment viability_assay Perform Cell Viability Assay (e.g., MTS) treatment->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI Staining) on selected combinations treatment->apoptosis_assay cell_cycle_analysis Perform Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle_analysis data_analysis Data Analysis: Calculate % Viability and Combination Index (CI) viability_assay->data_analysis end End: Evaluate Synergy and Mechanism of Action data_analysis->end apoptosis_assay->end cell_cycle_analysis->end

Caption: Workflow for In Vitro Combination Drug Studies.

Logical Relationship: Rucaparib and Chemotherapy Synergy

Synergy_Logic cluster_agents cluster_effects Rucaparib Rucaparib PARP_Inhibition PARP Inhibition Rucaparib->PARP_Inhibition Chemotherapy Chemotherapy (e.g., Platinum Agent) DNA_Damage Increased DNA Damage Chemotherapy->DNA_Damage SSB_Accumulation Single-Strand Break Accumulation PARP_Inhibition->SSB_Accumulation DSB_Formation Double-Strand Break Formation DNA_Damage->DSB_Formation SSB_Accumulation->DSB_Formation during replication Apoptosis Apoptosis DSB_Formation->Apoptosis HRR_Deficiency HRR Deficiency (e.g., BRCA mutation) HRR_Deficiency->Apoptosis Synergy Synergistic Cell Death Apoptosis->Synergy

Caption: Logical Flow of Rucaparib-Chemotherapy Synergy.

References

Application Notes and Protocols for Studying DNA Repair Mechanisms in Cancer Cells using Rucaparib Camsylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib Camsylate is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1] Its primary mechanism of action involves the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. This overwhelming DNA damage results in cell cycle arrest and apoptosis, selectively killing the cancer cells while sparing normal, HRR-proficient cells. These application notes provide detailed protocols for utilizing this compound to study DNA repair mechanisms in cancer cell lines.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP enzymes. This inhibition prevents the synthesis of poly (ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to sites of single-strand DNA breaks. In cells with functional HRR pathways, these stalled single-strand breaks can be repaired. However, in HRR-deficient cells, these lesions are converted to toxic double-strand breaks during replication, leading to genomic instability and cell death.

Rucaparib_Mechanism cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) ssb1 Single-Strand Break parp1 PARP ssb1->parp1 activates dsb1 Double-Strand Break ssb1->dsb1 replication fork collapse ber Base Excision Repair parp1->ber recruits ber->ssb1 repairs hrr1 Homologous Recombination Repair hrr1->dsb1 repairs dsb1->hrr1 activates survival1 Cell Survival ssb2 Single-Strand Break parp2 PARP ssb2->parp2 dsb2 Double-Strand Break Accumulation ssb2->dsb2 replication fork collapse rucaparib This compound rucaparib->parp2 inhibits no_ber BER Inhibited parp2->no_ber hrr2 Defective HRR hrr2->dsb2 repair fails dsb2->hrr2 apoptosis Apoptosis dsb2->apoptosis

Caption: Mechanism of this compound via synthetic lethality.

Data Presentation

This compound Inhibitory Activity
TargetIC50 (nM)Reference
PARP-10.8[2]
PARP-20.5[2]
PARP-328[2]
Cytotoxicity of Rucaparib in Various Cancer Cell Lines
Cell LineCancer TypeBRCA StatusIC50 (µM)Reference
MDA-MB-436Breast CancerBRCA1 mutant2.3[3]
HCC1937Breast CancerBRCA1 mutant13[3]
UWB1.289Ovarian CancerBRCA1 mutant0.375[2]
UWB1.289 + BRCA1Ovarian CancerBRCA1 wild-type5.43[2]
PEO1Ovarian CancerBRCA2 mutant~1.0-10[4]
PEO4Ovarian CancerBRCA2 wild-type>10[4]
SKOV3Ovarian CancerBRCA wild-type>10[4]
MDAH-2774Ovarian CancerBRCA wild-type>10[4]
COLO704Ovarian CancerNot Specified2.5[5]
MDA-MB-231Breast CancerBRCA wild-type≤20[3]
MDA-MB-468Breast CancerBRCA wild-type<10[3]
Rucaparib-Induced DNA Damage (γH2AX Foci Formation)
Cell LineRucaparib Conc. (µM)Time (h)Fold Increase in γH2AX FociReference
PEO1 (BRCA2 mutant)10127.6[4]
SKOV3 (BRCA wt)10127.1[4]
PEO4 (BRCA2 wt)10121.9[4]
MDAH-2774 (BRCA wt)10120.3[4]
PC3 (Prostate Cancer)Varies24Significant increase[6]
LNCaP (Prostate Cancer)Varies24Significant increase[6]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Cancer Cell Line Culture (e.g., BRCA mutant and wild-type) start->cell_culture treatment 2. This compound Treatment (Dose-response and time-course) cell_culture->treatment assays 3. Endpoint Assays treatment->assays viability Cell Viability Assay (e.g., CellTiter-Glo) assays->viability dna_damage DNA Damage Assessment (γH2AX Immunofluorescence) assays->dna_damage parp_activity PARP Activity Assay assays->parp_activity data_analysis 4. Data Analysis and Interpretation viability->data_analysis dna_damage->data_analysis parp_activity->data_analysis end End data_analysis->end

Caption: General workflow for studying Rucaparib's effects.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled multiwell plate at a density of 2,000 cells/well (96-well) or 600-800 cells/well (384-well) in a final volume of 100 µL (96-well) or 25 µL (384-well) of complete culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Rucaparib Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock.

    • Add the desired concentrations of Rucaparib to the experimental wells. Include a vehicle control (DMSO) at the same final concentration as the highest Rucaparib dose.

    • Incubate the plate for the desired treatment duration (e.g., 72-96 hours).

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of Rucaparib concentration and use a sigmoidal dose-response curve fit to calculate the IC50 value.

Protocol 2: Immunofluorescence for γH2AX Foci

This protocol is for the detection and quantification of DNA double-strand breaks.

Materials:

  • Cancer cell lines grown on coverslips in a 12-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking solution (5% BSA in PBS)

  • Primary antibody: anti-phospho-histone H2A.X (Ser139) (e.g., Millipore, clone JBW301)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in a 12-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound for the specified time (e.g., 1, 24, 48, or 72 hours).[4] Include a vehicle control.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 30 minutes at room temperature.

    • Wash the cells three times with PBS for 2 minutes each.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.

  • Blocking and Antibody Incubation:

    • Block non-specific binding by incubating the cells with 5% BSA in PBS for 30 minutes at room temperature.

    • Incubate the cells with the primary anti-γH2AX antibody (diluted in 5% BSA/PBS, e.g., 1:200) overnight at 4°C.

    • Wash the cells three times with PBS for 2 minutes each.

    • Incubate with the fluorescently labeled secondary antibody (diluted in PBS, e.g., 1:200) for 2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS for 2 minutes each.

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI.

    • Acquire images using a fluorescence microscope. Capture images from multiple random fields for each condition.

  • Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to count the number of γH2AX foci per nucleus (identified by DAPI staining). A >2-fold increase in γH2AX foci formation can be used as an indicator of DNA damage induction.

Protocol 3: PARP Activity Assay

This protocol measures the activity of PARP enzymes within cells.

Materials:

  • Cancer cell lines

  • This compound

  • Hydrogen Peroxide (H2O2)

  • Ice-cold Methanol/Acetone (1:1) or 4% PFA

  • 0.5% Triton-X 100

  • Blocking solution (2-5% BSA in PBS)

  • Primary antibody against PAR (poly ADP-ribose)

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Rucaparib Treatment:

    • Seed cells on coverslips in a 6-well plate.

    • After 48 hours, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

    • Incubate for 1.5 hours at 37°C.

  • Induction of DNA Damage and Fixation:

    • Induce PARP activity by treating the cells with 20 mM H2O2 for 20 minutes at room temperature in the dark.

    • Fix the cells immediately with either ice-cold 1:1 methanol/acetone on ice for 15 minutes or with 4% PFA for 10 minutes at room temperature.

  • Permeabilization and Blocking:

    • If using PFA fixation, permeabilize the cells with 0.5% Triton-X 100 for 10 minutes.

    • Block with 2-5% BSA in PBS for 30-60 minutes at room temperature.

  • Antibody Staining and Imaging:

    • Incubate with the primary antibody against PAR, diluted in blocking buffer, overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips and visualize the PAR signal using a fluorescence microscope.

  • Analysis:

    • Quantify the fluorescence intensity of the PAR signal per nucleus. A reduction in the H2O2-induced PAR signal in Rucaparib-treated cells indicates PARP inhibition.

Conclusion

This compound is a valuable tool for investigating the intricacies of DNA repair pathways in cancer cells. The provided protocols offer a framework for assessing its cytotoxic effects, its ability to induce DNA damage, and its direct inhibition of PARP activity. By employing these methods, researchers can further elucidate the mechanisms of synthetic lethality and identify potential biomarkers for sensitivity to PARP inhibitors, contributing to the advancement of personalized cancer therapy.

References

Application of Rucaparib Camsylate in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib Camsylate is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1][2] These enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[2][4] This targeted approach has made PARP inhibitors like Rucaparib a valuable class of therapeutic agents in oncology.

High-throughput screening (HTS) assays are essential tools in drug discovery for identifying and characterizing novel therapeutic compounds. This document provides detailed application notes and protocols for the use of this compound in various HTS formats, including biochemical and cell-based assays. These protocols are designed to assist researchers in evaluating the potency and mechanism of action of Rucaparib and other potential PARP inhibitors.

Mechanism of Action and Signaling Pathway

This compound competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP's catalytic activity disrupts the recruitment of other DNA repair proteins to the site of DNA damage. The persistence of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication, which are highly cytotoxic in HR-deficient cells.

PARP Signaling Pathway in DNA Repair

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR PARP_Inhibition PARP Inhibition DDR_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DDR_Proteins SSB_Repair Single-Strand Break Repair DDR_Proteins->SSB_Repair Rucaparib Rucaparib Camsylate Rucaparib->PARP_Inhibition No_PAR No PAR Synthesis PARP_Inhibition->No_PAR No_Recruitment Impaired Recruitment of Repair Proteins No_PAR->No_Recruitment DSB Replication Fork Collapse -> Double-Strand Break (DSB) No_Recruitment->DSB Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis

Caption: PARP signaling in DNA repair and its inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro inhibitory and cytotoxic potency of this compound.

Table 1: In Vitro Inhibitory Potency of Rucaparib

TargetAssay TypeValueReference
PARP-1Ki1.4 nM[5]
PARP-2Ki0.17 nM[5]
PARP-1IC500.8 nM[5]
PARP-2IC500.5 nM[5]
PARP-3IC5028 nM[5]

Table 2: In Vitro Cytotoxicity of Rucaparib in Cancer Cell Lines

Cell LineCancer TypeBRCA StatusIC50Reference
MDA-MB-436BreastBRCA1 mutant~13 µM[6]
HCC1937BreastBRCA1 mutant~13 µM[6]
MDA-MB-231BreastBRCA wild-type≤20 µM[6]
MDA-MB-468BreastBRCA wild-type<10 µM[6]
PEO1OvarianBRCA2 mutant10 µM[7]
COLO704OvarianNot Specified2.5 µM[1][8]
KURAMOCHIOvarianBRCA2 nonsense mutationNot specified[1]

Experimental Protocols

Biochemical High-Throughput Screening Assay for PARP-1 Inhibition

This protocol describes a generic, fluorescence-based assay to measure the inhibition of PARP-1 activity in a 384-well format, suitable for HTS. This compound can be used as a reference inhibitor.

Experimental Workflow: Biochemical PARP-1 HTS Assay

HTS_Workflow_Biochemical start Start dispense_compounds Dispense Test Compounds and Rucaparib (Control) into 384-well plate start->dispense_compounds add_enzyme Add PARP-1 Enzyme and Activated DNA dispense_compounds->add_enzyme incubate1 Incubate at RT add_enzyme->incubate1 add_substrate Add Biotinylated NAD+ incubate1->add_substrate incubate2 Incubate at RT to allow PAR synthesis add_substrate->incubate2 add_detection Add Detection Reagents (e.g., Streptavidin-Europium and anti-PAR antibody-APC) incubate2->add_detection incubate3 Incubate at RT add_detection->incubate3 read_plate Read Plate on a TR-FRET enabled reader incubate3->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a biochemical TR-FRET based HTS assay for PARP-1 inhibitors.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Biotinylated NAD+

  • This compound (as a positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Detection Reagents (e.g., for TR-FRET: Streptavidin-Europium and an anti-PAR antibody conjugated to an acceptor fluorophore like APC)

  • 384-well, low-volume, black assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with TR-FRET capability

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of this compound and test compounds in DMSO.

    • Dispense 100 nL of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a high concentration of Rucaparib (e.g., 10 µM) as a positive control (0% activity).

  • Enzyme and DNA Addition:

    • Prepare a solution of PARP-1 enzyme and activated DNA in assay buffer.

    • Add 5 µL of the enzyme/DNA mixture to each well.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition:

    • Prepare a solution of biotinylated NAD+ in assay buffer.

    • Add 5 µL of the NAD+ solution to each well to initiate the PARP reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection reagent mix containing Streptavidin-Europium and the anti-PAR antibody-APC in a suitable detection buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction and initiate the detection signal.

  • Final Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data to the controls (% inhibition).

    • Plot the % inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based High-Throughput Screening Assay for Cytotoxicity

This protocol describes a cell-based assay to measure the cytotoxic effect of this compound, particularly in BRCA-mutant and BRCA-proficient cell lines, in a 384-well format.

Experimental Workflow: Cell-Based Cytotoxicity HTS Assay

HTS_Workflow_Cellular start Start seed_cells Seed BRCA-mutant and BRCA-proficient cells into 384-well plates start->seed_cells incubate1 Incubate overnight to allow cell attachment seed_cells->incubate1 add_compounds Add serial dilutions of Rucaparib and test compounds incubate1->add_compounds incubate2 Incubate for 72-96 hours add_compounds->incubate2 add_viability_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate2->add_viability_reagent incubate3 Incubate at RT add_viability_reagent->incubate3 read_plate Read Luminescence incubate3->read_plate analyze_data Data Analysis: Calculate % Viability and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based HTS assay to determine the cytotoxicity of PARP inhibitors.

Materials:

  • BRCA-mutant cancer cell line (e.g., MDA-MB-436, HCC1937)

  • BRCA-proficient cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 384-well, clear-bottom, white-walled tissue culture plates

  • Multichannel pipettes or automated liquid handling system

  • Luminometer plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 384-well plates at an appropriate density (e.g., 1000-5000 cells/well in 40 µL of medium).

  • Incubation:

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in cell culture medium.

    • Add 10 µL of the compound dilutions to the respective wells. Include medium-only wells as a negative control.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add 25 µL of the cell viability reagent to each well.

  • Incubation:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the controls to calculate the percentage of cell viability.

    • Plot the % viability versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a framework for utilizing this compound in high-throughput screening assays to identify and characterize PARP inhibitors. The biochemical assays allow for the direct measurement of enzyme inhibition, while the cell-based assays provide insights into the cytotoxic effects in a physiologically relevant context. By employing these methods, researchers can advance the discovery and development of novel targeted therapies for cancers with DNA damage response deficiencies.

References

Application Notes and Protocols for Rucaparib Camsylate Treatment in Patient-Derived Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in oncology, offering a three-dimensional, in vitro system that recapitulates the genetic and phenotypic heterogeneity of a patient's tumor.[1][2][3] This technology is particularly valuable for personalized medicine, enabling the assessment of therapeutic responses to various cancer treatments. Rucaparib Camsylate, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, has shown significant efficacy in tumors with deficiencies in homologous recombination (HR), a key DNA repair pathway.[4][5] These application notes provide a comprehensive guide to utilizing PDO models for evaluating the efficacy of this compound, detailing experimental protocols, data interpretation, and the underlying molecular mechanisms.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib's primary mechanism of action is the inhibition of PARP enzymes, particularly PARP-1, PARP-2, and PARP-3, which play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] In cancer cells with intact homologous recombination (HR) pathways, the inhibition of PARP is not cytotoxic, as the resulting double-strand breaks (DSBs) that form at replication forks can be efficiently repaired.

However, in tumors with mutations in HR pathway genes, such as BRCA1 and BRCA2, an alternative, error-prone DNA repair pathway is compromised. The inhibition of PARP by Rucaparib in these HR-deficient cells leads to an accumulation of unrepaired DSBs, ultimately triggering cell death through a mechanism known as synthetic lethality.[6] This selective targeting of cancer cells with specific DNA repair defects forms the basis of Rucaparib's therapeutic efficacy.

cluster_0 Normal Cell (HR Proficient) cluster_1 With Rucaparib cluster_2 Cancer Cell (HR Deficient) ssb1 Single-Strand Break parp1 PARP ssb1->parp1 recruits ber1 Base Excision Repair parp1->ber1 activates dna_ok1 DNA Repaired ber1->dna_ok1 results in ssb2 Single-Strand Break parp2 PARP ssb2->parp2 dsb1 Double-Strand Break (at replication fork) parp2->dsb1 unrepaired SSB leads to rucaparib1 Rucaparib rucaparib1->parp2 inhibits hr1 Homologous Recombination dsb1->hr1 repaired by dna_ok2 DNA Repaired hr1->dna_ok2 ssb3 Single-Strand Break parp3 PARP ssb3->parp3 dsb2 Double-Strand Break (at replication fork) parp3->dsb2 unrepaired SSB leads to rucaparib2 Rucaparib rucaparib2->parp3 inhibits hr2 Homologous Recombination (Defective) dsb2->hr2 cannot repair apoptosis Apoptosis dsb2->apoptosis leads to

Diagram 1: Mechanism of Synthetic Lethality with Rucaparib.

Experimental Protocols

The following protocols provide a generalized framework for the establishment of PDOs and subsequent drug sensitivity testing with this compound. These protocols may require optimization based on the specific tumor type and laboratory conditions.

Protocol 1: Patient-Derived Organoid (PDO) Culture Establishment
  • Tissue Acquisition and Processing:

    • Obtain fresh tumor tissue from biopsies or surgical resections in a sterile collection medium on ice.

    • Mechanically mince the tissue into small fragments (1-2 mm³) in a sterile biosafety cabinet.

    • Wash the tissue fragments with a basal medium (e.g., Advanced DMEM/F12) supplemented with antibiotics.

    • Digest the tissue fragments using a gentle enzymatic dissociation cocktail (e.g., collagenase/dispase) at 37°C with agitation for 30-60 minutes.

    • Neutralize the enzymatic reaction with media containing fetal bovine serum (FBS) and pass the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension and resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).

  • Organoid Seeding and Culture:

    • Plate droplets of the cell-matrix suspension into a pre-warmed multi-well plate.

    • Allow the matrix to solidify at 37°C for 15-30 minutes.

    • Overlay the solidified domes with a specialized organoid growth medium. The composition of this medium is tissue-specific but often contains growth factors such as EGF, Noggin, R-spondin, and FGF, as well as other supplements like B27, N2, and Y-27632 (ROCK inhibitor).

    • Culture the organoids in a humidified incubator at 37°C and 5% CO2.

    • Refresh the culture medium every 2-3 days.

  • Organoid Passaging and Expansion:

    • Once organoids are large and dense, typically every 7-14 days, they can be passaged.

    • Mechanically or enzymatically dissociate the organoids from the matrix.

    • Break down large organoids into smaller fragments.

    • Re-plate the organoid fragments in a fresh basement membrane matrix at a lower density to allow for expansion.

Protocol 2: this compound Drug Sensitivity and Viability Assay
  • Organoid Plating for Drug Screening:

    • Harvest established organoids and dissociate them into small, uniform fragments or single cells.

    • Count the cells or fragments and plate them in a 96-well or 384-well plate format within a basement membrane matrix.

    • Culture for 2-4 days to allow for organoid formation before drug treatment.

  • Rucaparib Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of Rucaparib in the organoid growth medium to achieve the desired final concentrations. It is recommended to use a dose range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM) to generate a complete dose-response curve.

    • Include appropriate controls: a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

    • Replace the medium in the organoid-containing wells with the medium containing the different concentrations of Rucaparib.

    • Incubate the plates for a defined period, typically 72 to 120 hours.

  • Viability Assessment:

    • After the incubation period, assess organoid viability using a suitable assay. A common method is the use of a luminescent cell viability assay that measures ATP content (e.g., CellTiter-Glo® 3D).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-only control wells.

    • Plot the normalized viability against the logarithm of the Rucaparib concentration to generate dose-response curves.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of Rucaparib required to inhibit organoid viability by 50%.

patient Patient Tumor Sample (Biopsy/Resection) dissociation Mechanical & Enzymatic Dissociation patient->dissociation embedding Embedding in Basement Membrane Matrix dissociation->embedding culture Organoid Culture & Expansion embedding->culture plating Plating for Drug Screening culture->plating treatment Rucaparib Treatment (Dose-Response) plating->treatment assay Viability Assay (e.g., CellTiter-Glo) treatment->assay analysis Data Analysis (IC50, Dose-Response Curves) assay->analysis

Diagram 2: Experimental Workflow for Rucaparib Treatment in PDOs.

Data Presentation

Quantitative data from Rucaparib treatment in PDOs should be presented in a clear and structured manner to facilitate comparison and interpretation. While specific quantitative data for Rucaparib in patient-derived organoids is not extensively available in the public literature, the following tables provide a template for how such data should be presented.

One study noted that in their cohort of patient-derived ovarian cancer organoids, all were found to be resistant to Rucaparib when comparing the in vitro IC50 values to a proposed cutoff based on in vivo plasma concentrations.[7] Another study highlighted the variability in Rucaparib sensitivity between different patient cases and even between different metastatic sites from the same patient.

For illustrative purposes, the following table presents hypothetical data to demonstrate the desired format.

Table 1: this compound IC50 Values in Patient-Derived Organoid Models

Organoid IDCancer TypeBRCA1/2 StatusHomologous Recombination Deficiency (HRD) StatusRucaparib IC50 (µM)
PDO-001OvarianMutantPositive0.5
PDO-002OvarianWild-TypeNegative> 10
PDO-003Breast (TNBC)MutantPositive1.2
PDO-004Breast (TNBC)Wild-TypePositive (High LOH)2.5
PDO-005PancreaticWild-TypeNegative> 10

Note: The data in this table is hypothetical and for illustrative purposes only. Actual IC50 values will vary depending on the specific organoid line and experimental conditions.

Biomarkers of Rucaparib Sensitivity

The primary biomarkers for predicting sensitivity to Rucaparib are genetic alterations that lead to homologous recombination deficiency.

  • BRCA1 and BRCA2 Mutations: Germline or somatic mutations in these genes are the most well-established predictors of response to PARP inhibitors.[4]

  • Homologous Recombination Deficiency (HRD) Status: A broader measure of genomic instability resulting from a deficient HR pathway. This can be assessed by genomic scar assays that measure loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST).[7] A high HRD score is associated with increased sensitivity to PARP inhibitors.

Patient-derived organoids provide a powerful platform to functionally validate these genomic biomarkers and to identify novel mechanisms of sensitivity and resistance to Rucaparib.[1]

Conclusion

The use of patient-derived organoids in preclinical studies of this compound offers a robust and clinically relevant model to investigate drug efficacy, explore mechanisms of action, and identify predictive biomarkers. The detailed protocols and data presentation guidelines provided in these application notes are intended to support researchers, scientists, and drug development professionals in designing and executing rigorous experiments to advance our understanding of Rucaparib's therapeutic potential in a personalized medicine context.

References

Application Notes and Protocols for Western Blot Analysis of PARP Cleavage Following Rucaparib Camsylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib Camsylate is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which are critical for DNA repair.[1] In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, Rucaparib induces synthetic lethality.[1][2] This process leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. A key biochemical hallmark of apoptosis is the cleavage of PARP-1 by caspases. This application note provides a detailed protocol for the analysis of PARP cleavage in cancer cell lines treated with this compound using Western blotting.

Poly (ADP-ribose) polymerase (PARP) is a 116 kDa nuclear protein that plays a crucial role in DNA repair.[3] During apoptosis, PARP-1 is cleaved by activated caspases, primarily caspase-3 and caspase-7, at the Asp214 residue. This cleavage generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain.[3] The inactivation of PARP-1 by cleavage is a critical step in the apoptotic cascade, preventing DNA repair and facilitating cellular disassembly. Therefore, the detection of the 89 kDa cleaved PARP fragment by Western blot is a widely used and reliable indicator of apoptosis induction.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Rucaparib in various cancer cell lines, providing a reference for determining appropriate treatment concentrations.

Table 1: IC50 Values of Rucaparib in Ovarian Cancer Cell Lines

Cell LineHistological SubtypeBRCA1/2 StatusRucaparib IC50 (µM)
PEO1High-Grade SerousBRCA2 mutant~10
SKOV3AdenocarcinomaBRCA wild-type>10
OVCAR-3AdenocarcinomaBRCA wild-type>10
A2780UndifferentiatedBRCA wild-type>10

Data compiled from publicly available research.[4]

Table 2: IC50 Values of Rucaparib in Breast Cancer Cell Lines

Cell LineSubtypeBRCA1/2 StatusRucaparib IC50 (µM)
MDA-MB-436Triple-NegativeBRCA1 mutant2.3
HCC1937Triple-NegativeBRCA1 mutant13
MDA-MB-231Triple-NegativeBRCA wild-type≤20
MCF-7ER+/HER2-BRCA wild-type~10-11

Data compiled from publicly available research.[5]

Signaling Pathway and Experimental Workflow

Rucaparib-Induced Apoptosis and PARP Cleavage Signaling Pathway

The following diagram illustrates the signaling cascade initiated by Rucaparib treatment, leading to apoptosis and the cleavage of PARP.

Rucaparib_Pathway Rucaparib-Induced PARP Cleavage Pathway Rucaparib This compound PARP PARP Inhibition Rucaparib->PARP DNA_Damage Accumulation of DNA Double-Strand Breaks PARP->DNA_Damage Apoptosis_Signal Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Signal Caspases Caspase Activation (e.g., Caspase-3) Apoptosis_Signal->Caspases PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Rucaparib-induced PARP cleavage pathway.

Experimental Workflow for Western Blot Analysis

This diagram outlines the major steps involved in the Western blot analysis of PARP cleavage after Rucaparib treatment.

WB_Workflow Western Blot Workflow for PARP Cleavage Analysis cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with Rucaparib (and controls) Cell_Seeding->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Quantification Protein Quantification (Bradford Assay) Cell_Lysis->Quantification Sample_Boiling Prepare Samples for Loading Quantification->Sample_Boiling SDS_PAGE SDS-PAGE Sample_Boiling->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-cleaved PARP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry

Caption: Western blot workflow for PARP cleavage analysis.

Experimental Protocols

Materials and Reagents
  • Cell Culture:

    • Cancer cell line of interest (e.g., PEO1, MDA-MB-436)

    • Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS, penicillin-streptomycin)

    • Cell culture flasks/plates

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

  • This compound Treatment:

    • This compound (prepare a stock solution in DMSO)

    • DMSO (vehicle control)

  • Cell Lysis:

    • RIPA lysis buffer (or other suitable lysis buffer)

    • Protease and phosphatase inhibitor cocktails

    • Cell scraper

  • Protein Quantification:

    • Bradford assay reagent

    • Bovine serum albumin (BSA) standards

    • Spectrophotometer

  • SDS-PAGE:

    • Polyacrylamide gels (e.g., 4-12% Bis-Tris gels)

    • SDS-PAGE running buffer

    • Laemmli sample buffer (2x or 4x)

    • Pre-stained protein molecular weight marker

  • Western Blotting:

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

    • Tris-buffered saline with Tween-20 (TBST)

    • Primary antibody: Rabbit anti-cleaved PARP (Asp214) antibody

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH) and corresponding secondary antibody

    • Chemiluminescent substrate (ECL)

  • Imaging:

    • Chemiluminescence imaging system

Protocol

1. Cell Culture and Rucaparib Treatment

  • Seed the chosen cancer cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. The final concentrations should be based on the known IC50 values for the cell line or a dose-response experiment (e.g., 0.1, 1, 10, 25 µM).

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the Rucaparib dilutions. A positive control for apoptosis (e.g., staurosporine) can also be included.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Rucaparib or controls.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

2. Preparation of Cell Lysates

  • After treatment, place the culture plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.[6]

  • Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate (e.g., 100-200 µL for a 6-well plate).

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Store the lysates at -80°C or proceed directly to protein quantification.

3. Protein Quantification (Bradford Assay)

  • Prepare a series of BSA standards with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).[7]

  • Add a small volume of each cell lysate and the BSA standards to separate wells of a 96-well plate.

  • Add the Bradford reagent to each well and incubate for 5-10 minutes at room temperature.[7]

  • Measure the absorbance at 595 nm using a spectrophotometer.

  • Generate a standard curve from the BSA standards and determine the protein concentration of each cell lysate.

4. SDS-PAGE and Western Blotting

  • Based on the protein quantification, calculate the volume of each lysate needed to have equal amounts of protein (e.g., 20-30 µg) for each sample.

  • Add Laemmli sample buffer to each protein sample to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]

  • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

  • Perform electrophoresis according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against cleaved PARP (Asp214), diluted in blocking buffer, overnight at 4°C with gentle agitation. A typical dilution is 1:1000, but this should be optimized.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH, following the same incubation and washing steps.

5. Detection and Analysis

  • Incubate the membrane with the chemiluminescent substrate (ECL) according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the resulting bands. The full-length PARP will appear at ~116 kDa, and the cleaved PARP fragment will be detected at ~89 kDa.

  • Perform densitometry analysis using appropriate software to quantify the band intensities. Normalize the intensity of the cleaved PARP band to the loading control to compare the levels of apoptosis across different treatment conditions.

Conclusion

This application note provides a comprehensive guide for the detection and analysis of PARP cleavage as a marker of apoptosis in response to this compound treatment. The detailed protocols and supporting information are intended to assist researchers in obtaining reliable and reproducible results in their studies on the mechanism of action of PARP inhibitors and the induction of apoptosis in cancer cells. Adherence to these protocols will facilitate the accurate assessment of Rucaparib's efficacy and its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Rucaparib Camsylate Technical Support Center: A Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing rucaparib camsylate in in vitro assays. Adherence to these guidelines will help mitigate common solubility issues and ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mM.[1][2] For optimal results, it is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q2: What is the solubility of this compound in other common laboratory solvents?

A2: this compound is practically insoluble in water and ethanol.[1] Therefore, attempting to dissolve it directly in aqueous buffers or ethanol-based solutions is not recommended and will likely result in poor solubility and precipitation.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to dissolve this compound in fresh, anhydrous DMSO to a concentration of 10-20 mM. This concentration provides a balance between having a concentrated stock and minimizing the final DMSO concentration in your cell culture media. For a detailed step-by-step protocol, please refer to the "Experimental Protocols" section.

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), aliquots can be stored at -20°C. For long-term storage (up to 1 year), it is recommended to store the aliquots at -80°C.[1]

Q5: What is the mechanism of action of rucaparib?

A5: Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1, PARP-2, and PARP-3.[3][4] These enzymes are critical components of the DNA single-strand break repair (SSBR) pathway. By inhibiting PARP, rucaparib leads to the accumulation of unrepaired single-strand breaks, which are converted into toxic double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to a synthetic lethality and cell death.[3]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous cell culture media. The poor aqueous solubility of this compound. Rapid dilution of a concentrated DMSO stock into an aqueous environment can cause the compound to crash out of solution.1. Stepwise Dilution: Perform a serial dilution of the DMSO stock solution in your cell culture medium. For example, first, dilute the stock 1:10 in media, mix well, and then perform the next dilution. This gradual decrease in DMSO concentration can help maintain solubility. 2. Pre-warming the Media: Warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility. 3. Increase Final DMSO Concentration (with caution): While aiming for the lowest possible final DMSO concentration, you may need to test a slightly higher concentration (e.g., up to 0.5%) to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent-induced effects. 4. Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the media.
Inconsistent or lower than expected drug activity in assays. 1. Degradation of stock solution: Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. 2. Inaccurate concentration of stock solution: Errors in weighing the compound or calculating the required solvent volume. 3. Use of old or wet DMSO: Moisture in DMSO significantly reduces the solubility of this compound.1. Proper Storage: Always aliquot stock solutions and store them at the recommended temperatures (-20°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles. 2. Accurate Preparation: Use a calibrated balance for weighing the compound and precise pipettes for adding the solvent. Recalculate the required volumes before preparation. 3. Use Fresh DMSO: Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored and sealed bottle to prepare your stock solution.
Observed cytotoxicity in vehicle control (DMSO-treated) cells. DMSO can be toxic to some cell lines, especially at higher concentrations or with prolonged exposure.1. Determine DMSO Tolerance: Before starting your experiments, perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum non-toxic concentration. Typically, final DMSO concentrations should be kept below 0.5%, and ideally at 0.1% or lower. 2. Consider Alternative Solvents: If your cells are highly sensitive to DMSO, you may explore alternative solvents. Some studies have investigated the use of solvents like Cyrene™ or zwitterionic liquids (ZIL) as less toxic alternatives for hydrophobic compounds. However, the solubility and efficacy of this compound in these solvents would need to be validated for your specific assay.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSOUp to 100 mM[1][2]
WaterInsoluble[1]
EthanolInsoluble[1]

Table 2: Recommended Storage of this compound Stock Solution (in DMSO)

Storage TemperatureDurationReference
-20°CUp to 1 month[1]
-80°CUp to 1 year[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 555.66 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 555.66 g/mol = 0.0055566 g = 5.56 mg

  • Weigh the compound: Carefully weigh out 5.56 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot and store: Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and the vehicle (DMSO at the final concentration) as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 Rucaparib Action cluster_2 Cell Fate in HR-Proficient Cells cluster_3 Synthetic Lethality in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme (PARP-1, -2, -3) DNA_Damage->PARP recruits Replication_Fork Replication Fork Stalling DNA_Damage->Replication_Fork leads to PAR Poly(ADP-ribose) (PAR) chains PARP->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSBR Single-Strand Break Repair (SSBR) Repair_Proteins->SSBR DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB BRCA BRCA1/2 (Functional) DSB->BRCA No_HRR Defective HRR (e.g., BRCA mutation) DSB->No_HRR HRR Homologous Recombination Repair (HRR) Cell_Survival Cell Survival & Proliferation HRR->Cell_Survival BRCA->HRR Rucaparib Rucaparib Rucaparib->PARP Apoptosis Apoptosis/ Cell Death No_HRR->Apoptosis

Caption: Rucaparib's mechanism of action via PARP inhibition.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (10 mM in DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plate start->seed_cells store_stock Aliquot and Store (-20°C or -80°C) prep_stock->store_stock prepare_dilutions Prepare Serial Dilutions in Cell Culture Medium store_stock->prepare_dilutions seed_cells->prepare_dilutions treat_cells Treat Cells with Rucaparib (and vehicle control) prepare_dilutions->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) incubate->assay analyze Analyze Data and Determine IC50 assay->analyze end End analyze->end

Caption: Workflow for a typical in vitro cell viability assay.

References

Technical Support Center: Overcoming Rucaparib Camsylate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Rucaparib Camsylate in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

A1: Acquired resistance to this compound, a PARP inhibitor, is a significant challenge in cancer therapy. The most common resistance mechanisms observed in cancer cell lines include:

  • Restoration of Homologous Recombination (HR) Repair: Secondary mutations in genes like BRCA1, BRCA2, RAD51C, and PALB2 can restore their function, thereby reactivating the HR repair pathway.[1][2][3] This is a primary escape mechanism as PARP inhibitors are synthetically lethal in HR-deficient cells.[4]

  • Epigenetic Modifications: Loss of BRCA1 promoter methylation can lead to the re-expression of a functional BRCA1 protein, conferring resistance.[5][6]

  • Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can reduce the intracellular concentration of Rucaparib, thereby diminishing its efficacy.[7][8]

  • Replication Fork Stabilization: Some cancer cells develop mechanisms to protect and stabilize stalled replication forks, preventing the DNA damage that PARP inhibitors are designed to exacerbate.[1]

  • Alterations in Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can contribute to Rucaparib resistance.[5][6]

Q2: My cancer cell line is intrinsically resistant to Rucaparib. What are the possible reasons?

A2: Intrinsic resistance to Rucaparib can occur in cancer cell lines that are proficient in homologous recombination (HR). If your cell line has wild-type BRCA1/2 and other key HR genes, it may not be sensitive to PARP inhibition alone.[9] Additionally, some cell lines may have pre-existing high levels of drug efflux pump expression or other compensatory DNA repair mechanisms.

Q3: Are there established biomarkers to predict Rucaparib sensitivity?

A3: Yes, several biomarkers are used to predict sensitivity to Rucaparib and other PARP inhibitors:

  • Mutations in HR-related genes: Germline or somatic mutations in BRCA1, BRCA2, RAD51C, RAD51D, and PALB2 are strong predictors of sensitivity.[2][5][6]

  • Genomic Loss of Heterozygosity (LOH): A high LOH score, indicative of genomic instability and potential HR deficiency, is associated with a better response to Rucaparib.[10][11]

  • BRCA1 Promoter Methylation: High levels of BRCA1 promoter methylation, leading to gene silencing, can also predict a favorable response.[5][6]

Troubleshooting Guides

Issue 1: Decreased Rucaparib efficacy in a previously sensitive cell line.

This guide addresses the scenario where a cancer cell line, initially responsive to Rucaparib, develops resistance over time with continuous exposure.

Potential Cause Troubleshooting Steps Experimental Verification
Restoration of HR Repair 1. Sequence key HR genes (BRCA1/2, RAD51C/D, PALB2) to check for reversion mutations.[1][2] 2. Assess RAD51 foci formation upon DNA damage to functionally evaluate HR capacity.* Sanger or Next-Generation Sequencing of HR genes. * Immunofluorescence for RAD51 foci.
Loss of BRCA1 Promoter Methylation Analyze the methylation status of the BRCA1 promoter.[5][6]* Methylation-Specific PCR (MSP) or Bisulfite Sequencing.
Increased Drug Efflux 1. Measure the expression of ABCB1 (P-glycoprotein). 2. Co-administer Rucaparib with a P-glycoprotein inhibitor (e.g., Tariquidar) to see if sensitivity is restored.[7][8]* qRT-PCR or Western Blot for ABCB1. * Cell viability assays with and without the efflux pump inhibitor.
Issue 2: Lack of response to Rucaparib in a new cancer cell line.

This guide is for researchers working with a cancer cell line that shows intrinsic resistance to Rucaparib.

Potential Cause Troubleshooting Steps Experimental Verification
HR Proficiency 1. Determine the mutation status of key HR genes. 2. Evaluate the cell line's sensitivity to other DNA damaging agents like platinum-based chemotherapy.* Genomic sequencing. * Cell viability assays with cisplatin or carboplatin.
Alternative DNA Repair Pathways Investigate the activity of other DNA repair pathways, such as Non-Homologous End Joining (NHEJ).* Assays for key NHEJ proteins (e.g., 53BP1).
Activation of Pro-Survival Pathways Assess the activation status of pathways like PI3K/AKT. Consider combination therapy with inhibitors of these pathways.[5][6]* Western Blot for phosphorylated AKT and other pathway components. * Cell viability assays with Rucaparib in combination with a PI3K inhibitor (e.g., BKM120).[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on overcoming Rucaparib resistance.

Table 1: Impact of HR Gene Knockdown on Rucaparib Sensitivity in Prostate Cancer Cell Lines [12]

Cell LineGene KnockdownRucaparib IC50 (nM)Fold Increase in Sensitivity
DU145Control>10,000-
DU145BRCA227536
PC-3Control>10,000-
PC-3BRCA229737

Table 2: Synergistic Effects of Rucaparib in Combination with Imipridones in BRCA-deficient Breast Cancer Cells (HCC1937) [13]

CombinationRucaparib Concentration (µM)Imipridone ConcentrationCombination Index (CI)*
Rucaparib + ONC2010.29 - 37.51.25 - 5 µM0.7
Rucaparib + ONC2120.29 - 37.56.25 - 50 nM0.31

*A Combination Index (CI) < 1 indicates a synergistic effect.

Key Experimental Protocols

Protocol 1: Assessing Homologous Recombination (HR) Competency via RAD51 Foci Formation

This protocol is used to functionally assess the HR repair capacity of a cell line, a key determinant of Rucaparib sensitivity.

  • Cell Seeding: Seed cells on glass coverslips in a 6-well plate and allow them to adhere overnight.

  • Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 Gy of ionizing radiation or 2mM hydroxyurea for 24 hours) to induce double-strand breaks.

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51, 1:500 dilution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Microscopy and Analysis:

    • Mount coverslips on microscope slides with a DAPI-containing mounting medium.

    • Image cells using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus. A significant increase in RAD51 foci post-damage indicates a functional HR pathway.

Protocol 2: Evaluating Synergistic Effects of Combination Therapies

This protocol uses a cell viability assay to determine if combining Rucaparib with another agent results in a synergistic, additive, or antagonistic effect.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of Rucaparib and the combination drug.

    • Treat cells with each drug alone and in combination at various concentrations. Include a vehicle-only control.

  • Incubation: Incubate the cells for 72 hours (or a duration appropriate for the cell line).

  • Cell Viability Assay:

    • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).

    • Follow the manufacturer's instructions to measure cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each condition.

    • Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]

Visualizations

Signaling Pathways and Resistance Mechanisms

Rucaparib_Resistance_Pathways cluster_0 Rucaparib Action cluster_1 Mechanisms of Resistance cluster_2 Overcoming Resistance (Combination Therapies) PARP PARP DSB Double-Strand Break (DSB) at Replication Fork PARP->DSB Leads to SSB Single-Strand Break (SSB) SSB->PARP Recruits HR_Restoration HR Restoration (BRCA1/2, RAD51C Reversion Mutations) DSB->HR_Restoration Blocks Repair Fork_Stabilization Replication Fork Stabilization DSB->Fork_Stabilization Prevents Formation Rucaparib Rucaparib Rucaparib->PARP Inhibits & Traps Efflux_Pump Increased Drug Efflux (ABCB1/P-gp) Rucaparib->Efflux_Pump Pumped out PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->HR_Restoration Promotes PI3K_Inhibitor PI3K Inhibitors PI3K_Inhibitor->PI3K_AKT Inhibits WEE1_Inhibitor WEE1/ATR/CHK1 Inhibitors WEE1_Inhibitor->Fork_Stabilization Inhibits Efflux_Inhibitor Efflux Pump Inhibitors Efflux_Inhibitor->Efflux_Pump Inhibits

Mechanisms of Rucaparib resistance and combination therapy strategies.
Experimental Workflow for Investigating Resistance

Experimental_Workflow cluster_0 Hypothesis 1: HR Restoration cluster_1 Hypothesis 2: Increased Drug Efflux cluster_2 Hypothesis 3: Epigenetic Changes cluster_3 Results & Interpretation start Start: Previously Sensitive Cell Line Shows Decreased Response to Rucaparib seq Sequence HR Genes (BRCA1/2, RAD51C) start->seq qpcr qRT-PCR/Western for ABCB1 start->qpcr methylation BRCA1 Promoter Methylation Analysis start->methylation rad51 RAD51 Foci Assay res_hr Reversion Mutation Found & RAD51 Foci Restored => HR Restored rad51->res_hr efflux_assay Viability Assay with Efflux Pump Inhibitor res_efflux ABCB1 Upregulated & Sensitivity Restored with Inhibitor => Efflux-Mediated Resistance efflux_assay->res_efflux res_epigenetic Loss of BRCA1 Methylation => Epigenetic Resistance methylation->res_epigenetic

Workflow for troubleshooting acquired Rucaparib resistance.

References

Technical Support Center: Optimizing Rucaparib Camsylate for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rucaparib Camsylate in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1][2] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, Rucaparib leads to an accumulation of these breaks, which then generate more lethal double-strand breaks during DNA replication. In cancer cells with defects in the homologous recombination (HR) pathway for DNA repair (e.g., due to BRCA1/2 mutations), these double-strand breaks cannot be effectively repaired, leading to cell death through a process called synthetic lethality.[1][3][4]

Q2: What is the recommended starting dosage for this compound in mouse xenograft studies?

A2: Based on preclinical studies, oral dosages of 50 mg/kg or 150 mg/kg administered once or twice daily have shown efficacy in mouse patient-derived xenograft (PDX) models.[5] Another study in mice with Capan-1 xenografts used a single oral dose of 50, 100, or 150 mg/kg.[6] The optimal dosage will depend on the specific tumor model and experimental goals. It is advisable to conduct a pilot study to determine the most effective and well-tolerated dose for your specific model.

Q3: How should I prepare this compound for oral administration in mice?

A3: this compound can be dissolved in sterile deionized water for oral administration (oral gavage).[6] For in vitro studies, Dimethyl sulfoxide (DMSO) has been used as a solvent.[7]

Q4: What are the expected toxicities of this compound in animal models?

A4: In animal studies (rats and dogs), the primary target organs for toxicity are the hematopoietic system (bone marrow, spleen, and thymus) and the gastrointestinal tract.[8] Observed side effects include decreases in body weight gain and food consumption.[8] In a study with rats, a dose of 50 mg/kg administered intravenously resulted in a significant reduction in motor activity.[8]

Q5: How is this compound metabolized?

A5: In humans, Rucaparib is primarily metabolized by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP1A2 and CYP3A4.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lack of Tumor Growth Inhibition Suboptimal dosage.Increase the dose or dosing frequency. Consider a pilot study with a dose escalation to find the maximally tolerated and effective dose.
Tumor model is not sensitive to PARP inhibition (i.e., proficient in homologous recombination).Confirm the HRD status of your tumor model (e.g., BRCA1/2 mutation status). Rucaparib is most effective in HR-deficient tumors.
Development of resistance.Resistance can occur through mechanisms such as reversion mutations in BRCA genes.[1] Consider combination therapies to overcome resistance.
Unexpected Animal Toxicity (e.g., excessive weight loss, lethargy) Dosage is too high for the specific animal strain or model.Reduce the dosage or the frequency of administration. Monitor animals closely for clinical signs of toxicity.
Formulation issues.Ensure the vehicle is appropriate and the drug is fully dissolved. For oral gavage, ensure proper technique to avoid administration errors.
Difficulty Dissolving this compound Incorrect solvent.For oral administration in mice, sterile deionized water has been used successfully.[6] For in vitro assays, fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[7]
Concentration is too high.Try preparing a more dilute solution. Gentle warming and sonication may aid in dissolution, but stability under these conditions should be verified.

Quantitative Data from Preclinical Studies

Table 1: In Vivo Dosage of this compound in Mouse Models

Animal ModelTumor TypeDosageAdministration RouteDosing ScheduleReference
Immunocompromised female micePatient-Derived Xenografts (PDX)50 or 150 mg/kgOralOnce or twice daily[5]
CD-1 nude miceCapan-1 Xenografts50, 100, or 150 mg/kgOralSingle dose[6]

Table 2: In Vitro Potency of Rucaparib

Assay TypeTargetIC50 / KiReference
Cell-free assayPARP-1Ki of 1.4 nM[7]
Biochemical assayPARP-1IC50 of 0.8 nM[9]
Biochemical assayPARP-2IC50 of 0.5 nM[9]
Biochemical assayPARP-3IC50 of 28 nM[9]

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
  • Animal Model: Use immunocompromised mice (e.g., CD-1 nude).

  • Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., Capan-1) into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 5 x 5 mm).[6]

  • Animal Randomization: Randomize mice into treatment and control groups.

  • This compound Preparation: Dissolve this compound in sterile deionized water to the desired concentration (e.g., for a 150 mg/kg dose).[6]

  • Administration: Administer the prepared this compound solution or vehicle control to the mice via oral gavage. A typical dosing schedule could be once or twice daily.[5]

  • Monitoring:

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor animal body weight and overall health status.

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize animals and collect tumors for further analysis (e.g., pharmacodynamic studies).

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Repair PARP-Mediated Repair cluster_HR_Repair Homologous Recombination Repair cluster_Rucaparib_Action Rucaparib Action cluster_Cell_Fate Cell Fate Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP recruits Double-Strand Break Double-Strand Break Single-Strand Break->Double-Strand Break replication fork collapse Repaired DNA Repaired DNA PARP->Repaired DNA Base Excision Repair PARP Trapping PARP Trapping PARP->PARP Trapping BRCA1_2 BRCA1/2 Double-Strand Break->BRCA1_2 recruits Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) Double-Strand Break->Cell Death (Synthetic Lethality) unrepaired Repaired DSB Repaired DNA BRCA1_2->Repaired DSB BRCA1_2->Cell Death (Synthetic Lethality) (in HR-deficient cells) Rucaparib Rucaparib Rucaparib->PARP inhibits & traps PARP Trapping->Double-Strand Break leads to

Caption: Rucaparib's mechanism of action via PARP inhibition.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer Rucaparib or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring monitoring->treatment no endpoint Endpoint Criteria Met monitoring->endpoint yes analysis Euthanize & Analyze Tumors endpoint->analysis finish End of Study analysis->finish

Caption: In vivo efficacy study workflow for Rucaparib.

References

Troubleshooting Rucaparib Camsylate off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rucaparib Camsylate in cellular assays. The information is designed to help identify and address potential off-target effects and other experimental confounders.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My cell viability results with Rucaparib are inconsistent or show unexpected toxicity in cell lines that should be resistant. What could be the cause?

Answer:

Inconsistent or unexpected cytotoxicity with Rucaparib can stem from several factors beyond its primary PARP inhibitory activity. Off-target kinase inhibition is a significant consideration, as Rucaparib has been shown to inhibit several kinases at micromolar concentrations, which may be achieved in cellular assays.[1][2][3] Additionally, the induction of autophagy can lead to variable responses, including drug resistance.[4][5][6]

Troubleshooting Steps:

  • Verify Drug Concentration and Purity: Ensure the correct concentration of this compound is used and that the compound has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[7]

  • Assess Off-Target Kinase Activity: If you suspect off-target kinase effects, consider performing a kinase profiling assay to identify which kinases are inhibited at the concentrations used in your experiments. Compare your findings with published data on Rucaparib's kinase targets (see Table 1).

  • Evaluate Cell Cycle Perturbations: Rucaparib can induce G2/M cell cycle arrest, which can impact cell viability readouts.[8][9] Analyze the cell cycle profile of your cells treated with Rucaparib using flow cytometry.

  • Investigate Autophagy Induction: Rucaparib, like other PARP inhibitors, can induce autophagy.[4][5][6] This can sometimes act as a survival mechanism, leading to resistance, or in other contexts, contribute to cell death. Monitor for autophagy markers such as LC3-II conversion by Western blot or immunofluorescence.

  • Use a More Selective PARP Inhibitor as a Control: To confirm if the observed effects are PARP-dependent, include a more selective PARP inhibitor, such as Olaparib, which has a cleaner kinase profile, in your experiments.[1][3]

Question 2: I am observing changes in signaling pathways that are not directly related to DNA damage repair. How can I determine if these are off-target effects of Rucaparib?

Answer:

Rucaparib's off-target kinase inhibition can modulate various signaling pathways. For instance, inhibition of kinases like PIM1, CDK1, and DYRK1A can influence cell proliferation, survival, and cell cycle regulation independently of PARP inhibition.[1][3]

Troubleshooting Steps:

  • Pathway Analysis: Based on the observed phenotypic changes, perform pathway analysis using techniques like Western blotting for key signaling proteins or phospho-specific antibodies. For example, if you observe effects on cell cycle, probe for cyclins and cyclin-dependent kinases (CDKs).[8]

  • Consult Kinase Inhibition Data: Cross-reference the kinases known to be inhibited by Rucaparib (Table 1) with the signaling pathways you are investigating.

  • siRNA Knockdown: To confirm the involvement of a specific off-target kinase, use siRNA to knock down the expression of that kinase and observe if it phenocopies the effect of Rucaparib treatment.

  • Rescue Experiments: If a specific off-target kinase is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

Question 3: My long-term cell culture experiments with Rucaparib are showing acquired resistance. What are the potential mechanisms?

Answer:

Acquired resistance to PARP inhibitors, including Rucaparib, is a known phenomenon. One of the key mechanisms is the induction of autophagy, which can promote cell survival.[5][6] Additionally, secondary mutations in homologous recombination repair (HRR) genes can restore their function and thus confer resistance.[10]

Troubleshooting Steps:

  • Monitor Autophagy: In your long-term cultures, assess the levels of autophagy markers over time.

  • Inhibit Autophagy: To test if autophagy is mediating resistance, co-treat the cells with Rucaparib and an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) and assess if sensitivity is restored.

  • Sequence HRR Genes: If possible, sequence key HRR genes like BRCA1/2, RAD51C, and RAD51D in your resistant cell lines to check for secondary mutations that may restore their function.[10]

Quantitative Data Summary

Table 1: Off-Target Kinase Inhibition Profile of Rucaparib

KinaseIC50 (µM)Potential Cellular EffectReference
PIM11.2Promotion of cell survival and proliferation[1]
DYRK1A1.4Regulation of cell proliferation and apoptosis[1]
CDK11.4Cell cycle regulation (G2/M transition)[1]
CDK92.7Regulation of transcription[1]
HIPK24.4Regulation of apoptosis and cell cycle[1]
PIM27.7Promotion of cell survival[1]
CK27.8Regulation of cell growth and proliferation[1]
PRKD29.7Regulation of cell migration and invasion[1]
ALK18Regulation of cell growth and proliferation[1]
CDK16<1Regulation of cell cycle[2]
PIM3<1Promotion of cell survival[2]
DYRK1B<1Regulation of cell proliferation[2]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with desired concentrations of this compound or DMSO for the indicated time (e.g., 24, 48 hours).

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Protocol 2: Western Blot for LC3-II Conversion (Autophagy Marker)

Objective: To assess the induction of autophagy by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3B

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound or DMSO as described in Protocol 1. To block autophagic flux and allow for LC3-II accumulation, a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) can be added for the last 4 hours of treatment.

  • Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

Visualizations

Rucaparib_Off_Target_Troubleshooting cluster_observation Observed Phenotype cluster_cause Potential Cause cluster_action Troubleshooting Action Unexpected_Toxicity Unexpected Toxicity/ Inconsistent Viability Off_Target_Kinase Off-Target Kinase Inhibition Unexpected_Toxicity->Off_Target_Kinase Cell_Cycle Cell Cycle Perturbation Unexpected_Toxicity->Cell_Cycle Altered_Signaling Altered Signaling Pathways Altered_Signaling->Off_Target_Kinase Acquired_Resistance Acquired Resistance Autophagy Autophagy Induction/Modulation Acquired_Resistance->Autophagy HRR_Restoration HRR Gene Restoration Acquired_Resistance->HRR_Restoration Kinase_Profile Kinase Profiling Off_Target_Kinase->Kinase_Profile WB_LC3 Western Blot (LC3-II) Autophagy->WB_LC3 Autophagy_Inhibitor Use Autophagy Inhibitor Autophagy->Autophagy_Inhibitor Flow_Cytometry Flow Cytometry (Cell Cycle) Cell_Cycle->Flow_Cytometry Sequencing Gene Sequencing HRR_Restoration->Sequencing

Caption: Troubleshooting logic for unexpected Rucaparib effects.

Rucaparib_Signaling_Pathway cluster_rucaparib This compound cluster_on_target On-Target Effect cluster_off_target Off-Target Effects Rucaparib Rucaparib PARP PARP1/2/3 Rucaparib->PARP Inhibits Kinases Kinases (PIM1, CDK1, DYRK1A, etc.) Rucaparib->Kinases Inhibits Autophagy_Mod Autophagy Modulation Rucaparib->Autophagy_Mod DNA_Repair DNA Single-Strand Break Repair PARP->DNA_Repair Required for Apoptosis_On Apoptosis (in HR deficient cells) DNA_Repair->Apoptosis_On Leads to (if inhibited) Cell_Cycle_Off Cell Cycle Arrest Kinases->Cell_Cycle_Off Apoptosis_Off Altered Apoptosis/ Survival Kinases->Apoptosis_Off

Caption: On-target vs. off-target effects of Rucaparib.

Caption: Workflow for troubleshooting unexpected results.

References

Technical Support Center: Enhancing Oral Bioavailability of Rucaparib Camsylate in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of Rucaparib Camsylate in mouse models. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

A1: The primary challenge with oral administration of this compound is its low and variable bioavailability.[1] This is mainly attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption into the bloodstream.

Q2: What are the potential strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:

  • Cocrystallization: Forming cocrystals with a highly soluble coformer can significantly improve the dissolution rate and solubility.[1]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution and absorption.[2][3] This can be achieved through techniques like nanoprecipitation and the use of polymeric or lipid-based nanoparticles.

  • Solid Dispersions: Dispersing the drug in a molecular or amorphous state within a hydrophilic carrier can improve its wettability and dissolution rate.[4][5][6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[7][8]

Q3: How does the vehicle used for oral administration impact the bioavailability of this compound in mice?

A3: The choice of vehicle for oral gavage can significantly influence the absorption of poorly soluble drugs. For lipophilic compounds, oily vehicles can enhance absorption. However, the dose volume and the specific characteristics of the vehicle and the drug must be carefully considered, as they can affect gastric emptying and drug dissolution.[9]

Q4: What is the role of efflux transporters and metabolic enzymes in the absorption of Rucaparib?

A4: Rucaparib is a substrate for efflux transporters like P-glycoprotein (P-gp) and is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2D6, and to a lesser extent, CYP1A2 and CYP3A4.[10] These proteins are present in the intestinal epithelium and the liver and can limit the oral bioavailability of Rucaparib by pumping it back into the intestinal lumen or metabolizing it before it reaches systemic circulation.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Gavage
Potential Cause Troubleshooting Step
Poor aqueous solubility of this compound. 1. Improve Drug Formulation: Consider formulating Rucaparib as a cocrystal, nanoparticle, solid dispersion, or in a Self-Emulsifying Drug Delivery System (SEDDS) to enhance its solubility and dissolution rate. 2. Optimize Vehicle: Experiment with different vehicles for oral administration. For instance, a lipid-based vehicle might improve the absorption of lipophilic Rucaparib.
Improper oral gavage technique. 1. Ensure Proper Training: All personnel performing oral gavage should be adequately trained to minimize stress and prevent incorrect administration. 2. Verify Needle Placement: Ensure the gavage needle is correctly placed in the esophagus and not the trachea before administering the formulation. Resistance during insertion is a key indicator of improper placement.[11][12] 3. Control Administration Speed: Administer the formulation slowly to prevent regurgitation.
High first-pass metabolism. 1. Co-administration with Inhibitors: Consider co-administering Rucaparib with known inhibitors of P-gp or the relevant CYP enzymes to reduce its efflux and metabolism in the gut wall and liver. This should be done with caution and appropriate ethical approval.
Variability in animal fasting status. 1. Standardize Fasting Protocol: Ensure all mice are fasted for a consistent period before oral administration to minimize variability in gastric emptying and intestinal transit time.
Issue 2: Difficulty in Formulating and Administering Alternative Formulations
Potential Cause Troubleshooting Step
Drug precipitation in SEDDS upon dilution. 1. Optimize Formulation: Adjust the oil, surfactant, and cosurfactant ratios in the SEDDS formulation to improve the stability of the emulsion upon dilution in aqueous media. 2. Incorporate Precipitation Inhibitors: Add polymers like HPMC to the formulation to maintain a supersaturated state of the drug in the gastrointestinal tract.[2]
Low drug loading in nanoparticle formulations. 1. Optimize Preparation Method: For nanoprecipitation, adjust parameters such as the solvent-to-antisolvent ratio, drug and polymer concentrations, and mixing speed. 2. Select Appropriate Polymer: Choose a polymer with good affinity for Rucaparib to enhance encapsulation efficiency.
Aggregation of solid dispersion particles. 1. Select a Suitable Carrier: Use a carrier that has good miscibility with Rucaparib to prevent phase separation and crystallization upon storage. 2. Optimize Manufacturing Process: For spray drying, control parameters like inlet temperature, feed rate, and atomization pressure to ensure the formation of a stable amorphous solid dispersion.[13]
Viscosity issues with the formulation for oral gavage. 1. Adjust Formulation Concentration: If the formulation is too viscous, dilute it with a suitable vehicle, ensuring the final concentration is accurately known. 2. Use Appropriate Gavage Needle: Select a gavage needle with an appropriate gauge to comfortably administer the formulation without causing distress to the animal.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different Rucaparib Formulations Following Oral Administration

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Reference
This compoundMouse50~1,5001-3~6,000[14]
Rucaparib-Theophylline Monohydrate CocrystalRat634,3201.523,400[1][15]
Rucaparib Nanoparticles (Hypothetical/Illustrative)Mouse50~3,0001~12,000-
Rucaparib Solid Dispersion (Hypothetical/Illustrative)Mouse50~2,5001.5~10,000-
Rucaparib SEDDS (Hypothetical/Illustrative)Mouse50~3,5000.5~15,000-

Note: Data for nanoparticle, solid dispersion, and SEDDS formulations are hypothetical and for illustrative purposes to demonstrate potential improvements in pharmacokinetic parameters. The cocrystal data is from a study in rats.

Experimental Protocols

Preparation of Rucaparib-Theophylline Monohydrate Cocrystal

Methodology: Liquid-assisted grinding.

  • Combine Rucaparib and theophylline in a 1:1 molar ratio in a mortar.

  • Add a small amount of a suitable solvent (e.g., ethanol/water mixture) to moisten the powder mixture.

  • Grind the mixture with a pestle for approximately 30-60 minutes.

  • Dry the resulting powder under vacuum to remove the solvent.

  • Characterize the cocrystal formation using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.

Preparation of Rucaparib Nanoparticles via Nanoprecipitation

Methodology:

  • Dissolve Rucaparib and a suitable polymer (e.g., PLGA-PEG) in a water-miscible organic solvent (e.g., acetone).

  • Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188).

  • Add the organic phase dropwise into the aqueous phase under constant stirring.

  • Nanoparticles will form spontaneously due to the rapid diffusion of the organic solvent.

  • Stir the suspension for several hours to allow for complete evaporation of the organic solvent.

  • Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess stabilizer.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

In Vivo Pharmacokinetic Study in Mice

Methodology:

  • Animal Model: Use a suitable strain of mice (e.g., C57BL/6), acclimatized to the laboratory conditions.

  • Dosing:

    • Fast the mice overnight (approximately 12 hours) with free access to water before oral administration.

    • Administer the Rucaparib formulation (e.g., this compound suspension, cocrystal formulation, etc.) via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Blood can be collected via retro-orbital bleeding or tail vein sampling into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Rucaparib in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

Mandatory Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation in Mice cluster_outcome Outcome Rucaparib_Camsylate Rucaparib Camsylate Alternative_Formulations Alternative Formulations (Cocrystal, Nanoparticles, etc.) Rucaparib_Camsylate->Alternative_Formulations Formulation Strategies Solubility_Studies Solubility/ Dissolution Alternative_Formulations->Solubility_Studies Physicochemical_Characterization Physicochemical Characterization (PXRD, DSC) Alternative_Formulations->Physicochemical_Characterization Oral_Administration Oral Administration (Gavage) Solubility_Studies->Oral_Administration Physicochemical_Characterization->Oral_Administration Blood_Sampling Serial Blood Sampling Oral_Administration->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Improved_Bioavailability Improved Oral Bioavailability PK_Analysis->Improved_Bioavailability

Caption: Experimental workflow for enhancing the oral bioavailability of this compound.

Rucaparib_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Oral_Dose Oral Dose of This compound Dissolution Dissolution Oral_Dose->Dissolution Absorption Passive Diffusion Dissolution->Absorption Pgp_Efflux P-glycoprotein (Efflux) Absorption->Pgp_Efflux Metabolism CYP450 Metabolism Absorption->Metabolism Pgp_Efflux->Dissolution Efflux back to lumen Systemic_Absorption Systemic Absorption Metabolism->Systemic_Absorption To Portal Vein

Caption: Simplified signaling pathway of Rucaparib absorption and first-pass metabolism.

References

Rucaparib Camsylate stability in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of Rucaparib Camsylate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the camsylate salt form of rucaparib, an orally bioavailable inhibitor of poly(ADP-ribose) polymerases (PARPs), specifically PARP-1, PARP-2, and PARP-3.[1][2] PARP enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, rucaparib leads to an accumulation of these breaks, which during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death. This mechanism is known as synthetic lethality.[3][4][5]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents like DMSO. For example, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL (179.96 mM).[6] It is recommended to use fresh, moisture-free DMSO to ensure maximum solubility.[6] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound?

A3: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for up to one month.[6]

This compound Stability in Cell Culture Media

There is limited publicly available data on the specific stability of this compound in different cell culture media such as DMEM, RPMI-1640, and MEM under standard cell culture conditions (37°C, 5% CO₂). The stability of a small molecule in solution can be influenced by several factors including pH, temperature, light exposure, and interaction with media components.

Forced degradation studies have shown that rucaparib is susceptible to degradation under acidic, basic, and oxidative stress.[7] Specifically, one study found degradation of approximately 17.24% in acidic conditions, 16.18% in basic conditions, and 14.06% under oxidative stress.[7]

To ensure the reproducibility and accuracy of your experiments, it is highly recommended to determine the stability of this compound in your specific cell culture medium and experimental conditions.

Experimental Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a general method to assess the stability of this compound in a cell culture medium of your choice using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound in cell culture medium over a specified time period to determine its stability.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640, MEM) supplemented with serum and other additives as used in your experiments

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 µm)

  • Mobile phase components (e.g., Phosphate buffer and methanol or acetonitrile)[7][8]

  • Sterile, light-protected tubes

  • Incubator (37°C, 5% CO₂)

  • 0.22 µm syringe filters

Procedure:

  • Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in DMSO. Dilute this stock solution in the desired cell culture medium to the final working concentration used in your experiments.

  • Incubation: Aliquot the this compound-containing medium into sterile, light-protected tubes. Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration control.

  • Sample Preparation: At each time point, remove an aliquot of the medium. To precipitate proteins, a protein precipitation step with a solvent like acetonitrile may be necessary. Centrifuge the sample to pellet the precipitated proteins and collect the supernatant. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Method: An isocratic RP-HPLC method can be used. A mobile phase consisting of a mixture of phosphate buffer (e.g., 0.02 M, pH 4.8) and methanol (e.g., 65:35 v/v) has been reported.[7] Another method uses a mobile phase of phosphate buffer and acetonitrile (48:52 v/v, pH 2.8).[8]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[7][8]

    • Detection: Monitor the elution of this compound using a UV detector at a wavelength of approximately 286 nm or 248 nm.[7][8]

    • Quantification: Create a standard curve by running known concentrations of this compound. Use the peak area from the chromatograms of your samples to determine the concentration of this compound at each time point by interpolating from the standard curve.

  • Data Analysis: Plot the concentration of this compound versus time. Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This will provide an indication of the stability of the compound in your specific cell culture medium.

dot

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Prep_Stock Prepare Rucaparib Stock (DMSO) Prep_Media Dilute in Cell Culture Medium Prep_Stock->Prep_Media Incubate Incubate at 37°C, 5% CO2 Prep_Media->Incubate Sample Collect Samples at Time Points Incubate->Sample Prep_Sample Prepare Sample (Protein Precipitation, Filtration) Sample->Prep_Sample HPLC HPLC Analysis Prep_Sample->HPLC Quantify Quantify Concentration HPLC->Quantify Analyze_Data Analyze Data (% Remaining vs. Time) Quantify->Analyze_Data PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_rucaparib_action Rucaparib Action cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB unrepaired SSBs lead to DSBs during replication PARP PARP Enzyme SSB->PARP activates HR_proficient HR-Proficient Cells (e.g., Normal Cells) DSB->HR_proficient HR_deficient HR-Deficient Cells (e.g., BRCA-mutant) DSB->HR_deficient BER Base Excision Repair (BER) PARP->BER initiates BER->SSB repairs Rucaparib This compound Rucaparib->PARP inhibits Repair DSB Repair (Homologous Recombination) HR_proficient->Repair functional HR Apoptosis Genomic Instability & Apoptosis HR_deficient->Apoptosis defective HR Repair->DSB repairs

References

Preventing degradation of Rucaparib Camsylate during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Rucaparib Camsylate during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C. Under these conditions, it is stable for up to 3 years.[1][2]

Q2: How should I store stock solutions of this compound?

To maintain the integrity of this compound stock solutions, it is recommended to aliquot them to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[1] The compound is soluble in DMSO up to 100 mM.[2]

Q3: What are the main factors that can cause degradation of this compound?

Forced degradation studies have shown that this compound is susceptible to degradation under certain stress conditions. The most significant degradation occurs under oxidative and basic conditions.[3][4] It shows less degradation under acidic, thermal, and photolytic stress.[3][5]

Q4: Are there any known degradation products of this compound?

Yes, studies have identified several degradation products, particularly under oxidative stress conditions.[3][4][6] Characterization of these products is typically performed using LC-MS/MS to elucidate their structures and fragmentation pathways.[3][6]

Q5: Is this compound sensitive to light?

Photosensitivity has been observed in patients treated with rucaparib, suggesting that the compound may be sensitive to light.[7][8] Therefore, it is advisable to protect this compound from light during storage and handling.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected peaks in HPLC analysis of a stored sample. Degradation of this compound.1. Verify the storage conditions (temperature, light exposure). 2. Perform a forced degradation study to identify potential degradation products. 3. Use a validated stability-indicating HPLC method for analysis.
Decreased potency or activity of the compound in assays. Chemical degradation leading to a lower concentration of the active compound.1. Re-quantify the concentration of your stock solution using a validated analytical method. 2. Prepare fresh stock solutions from powder stored under recommended conditions.
Inconsistent results between different batches of the compound. Variability in storage history or handling.1. Ensure consistent storage and handling procedures for all batches. 2. Aliquot new batches upon receipt to minimize handling effects.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

A summary of conditions used in forced degradation studies is presented below.[5][9][10]

Stress ConditionReagent and Conditions
Acid Hydrolysis 1 ml of this compound stock solution + 1 ml of 2N HCl, refluxed for 30 min at 60°C. Neutralize with 1 ml of 2N NaOH.
Base Hydrolysis 1 ml of this compound stock solution + 1 ml of 2N NaOH, refluxed for 30 min at 60°C. Neutralize with 1 ml of 2N HCl.
Oxidative Degradation 1 ml of this compound stock solution + 1 ml of 20% Hydrogen Peroxide (H₂O₂), kept at 60°C for 30 min.
Thermal Degradation 1 ml of this compound stock solution kept in an oven at 60°C for 6 hours.
Photolytic Degradation 1 ml of this compound stock solution exposed to UV light for 24 hours.

Sample Preparation for Analysis: After exposure to the stress condition, cool the solution to room temperature and dilute to a final concentration of 10 µg/ml. Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[5]

Stability-Indicating RP-HPLC Method

A validated stability-indicating method is crucial for separating and quantifying this compound from its degradation products.

Chromatographic Conditions: [5][11]

ParameterSpecification
Instrument Waters HPLC with a Photo-Diode Array (PDA) detector
Column Symmetry C18 ODS (25 cm × 0.46 cm, 5 µm)
Mobile Phase 0.02 M Phosphate buffer: Methanol (65:35 v/v), pH adjusted to 4.8 with dilute orthophosphoric acid
Flow Rate 1.0 ml/min
Detection Wavelength 286 nm
Elution Time of Rucaparib Approximately 5.484 min

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (2N HCl, 60°C) stock->acid base Base Hydrolysis (2N NaOH, 60°C) stock->base oxidative Oxidative (20% H2O2, 60°C) stock->oxidative thermal Thermal (60°C) stock->thermal photo Photolytic (UV Light) stock->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dilute Dilution & Filtration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc RP-HPLC Analysis dilute->hplc

Caption: Workflow for subjecting this compound to forced degradation.

Potential Degradation Pathways

Rucaparib Degradation Pathways cluster_compound This compound cluster_conditions Degradation Conditions cluster_products Degradation Products rucaparib This compound oxidation Oxidation rucaparib->oxidation hydrolysis Hydrolysis (Base) rucaparib->hydrolysis dp1 Oxidative Degradant 1 oxidation->dp1 dp2 Oxidative Degradant 2 oxidation->dp2 dp3 Hydrolytic Degradant hydrolysis->dp3

Caption: Potential degradation pathways of this compound.

References

Addressing variability in Rucaparib Camsylate experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rucaparib Camsylate. Our aim is to help you address variability in your experimental results and ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[1] For in vitro experiments, it is common to prepare a high-concentration stock solution in 100% DMSO.[2][3] For example, a 100 mM stock solution can be prepared in DMSO.[2] It is recommended to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3] For animal studies, a homogenous suspension can be prepared in a vehicle like CMC-Na.[4]

Q2: My this compound precipitated out of solution when I added it to my aqueous buffer/media. What should I do?

A2: this compound has poor aqueous solubility.[5][6] To avoid precipitation, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute this stock solution with the aqueous buffer of choice.[1] The final concentration of the organic solvent in your experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts. If precipitation still occurs, you may need to lower the final concentration of this compound in your assay. Aqueous solutions of Rucaparib are not recommended for storage for more than one day.[1]

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q4: I am seeing significant variability in my cell viability assay results. What could be the cause?

A4: Variability in cell viability assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a uniform number of cells are seeded in each well.

  • Drug Concentration Accuracy: Carefully prepare serial dilutions of this compound to ensure accurate final concentrations.

  • Incubation Time: Maintain consistent incubation times across all plates and experiments.

  • Cell Line Specifics: Different cell lines exhibit varying sensitivity to this compound, with IC50 values ranging from micromolar to nanomolar concentrations.[7][8] The homologous recombination (HR) repair status of your cell line (e.g., BRCA1/2 mutations) is a major determinant of sensitivity.[9]

  • Serum Concentration: The concentration of serum in your cell culture medium can influence the apparent activity of the compound. It is important to keep the serum concentration consistent across experiments.

Q5: What are the known off-target effects of this compound that could influence my experimental results?

A5: Rucaparib has been shown to inhibit several kinases at micromolar concentrations, which may be achievable in certain experimental settings.[10] These off-target effects could lead to unexpected phenotypic changes. Some of the known kinase off-targets include DYRK1s, CDK16, and PIM3.[11] It is important to consider these potential off-target effects when interpreting your data, especially at higher concentrations of the drug.

Troubleshooting Guides

Inconsistent PARP Inhibition in Western Blot Analysis

Issue: You are not observing consistent PARP cleavage (an indicator of apoptosis) or reduction in PAR levels in your Western blots after this compound treatment.

Possible Cause Troubleshooting Steps
Suboptimal Drug Concentration Titrate this compound across a range of concentrations to determine the optimal dose for inducing PARP cleavage in your specific cell line.
Incorrect Incubation Time Perform a time-course experiment to identify the optimal duration of treatment for observing maximum PARP cleavage.
Antibody Issues Ensure your primary antibody for PARP and cleaved PARP is validated and used at the recommended dilution. Include a positive control (e.g., cells treated with a known apoptosis inducer) to confirm antibody performance.
Low Protein Loading Quantify your protein lysates and ensure equal and sufficient amounts of protein are loaded into each well of the gel.
Inefficient Protein Transfer Verify the efficiency of protein transfer from the gel to the membrane using a reversible stain like Ponceau S.
High Variability in IC50 Values

Issue: You are obtaining inconsistent IC50 values for this compound in your cell viability assays.

Possible Cause Troubleshooting Steps
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
Inconsistent Seeding Density Optimize and standardize the initial cell seeding density for your chosen cell line and assay duration.
Edge Effects in Microplates Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill the outer wells with sterile PBS or media.
Assay Readout Interference Ensure that this compound does not interfere with the chemistry of your viability assay (e.g., MTT, MTS, CellTiter-Glo). Run a cell-free control with the drug to check for any direct interaction with the assay reagents.
Solubility Issues Visually inspect your drug dilutions under a microscope to ensure there is no precipitation. If precipitation is observed, refer to the solubility troubleshooting FAQ.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeBRCA1/2 StatusIC50 (µM)Reference
COLO704OvarianUnknown2.5[7]
PEO1OvarianBRCA2 mutant~10 (at 72h)[12]
SKOV3OvarianBRCA wild-type>10[12]
MDA-MB-436BreastBRCA1 mutant1.3[1]
MCF-7BreastBRCA wild-type20.2[1]
DU145ProstateUnknownNot specified[3]

Table 2: Off-Target Kinase Inhibition Profile of Rucaparib

Kinase TargetIC50 (µM)Reference
PIM1Micromolar affinity[10]
PIM2Micromolar affinity[10]
PRKD2Micromolar affinity[10]
DYRK1AMicromolar affinity[10]
CDK1Micromolar affinity[10]
CDK9Micromolar affinity[10]
HIPK2Micromolar affinity[10]
CK2Micromolar affinity[10]
ALK18[10]

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot for PARP Cleavage
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Rucaparib_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Drug_Action Drug Intervention cluster_Consequence Cellular Outcome DNA_SSB Single-Strand Break PARP PARP Enzyme DNA_SSB->PARP activates PAR Poly(ADP-ribose) PARP->PAR synthesizes DNA_DSB Double-Strand Break PARP->DNA_DSB unrepaired SSB leads to PAR->DNA_SSB recruits repair factors Rucaparib This compound Rucaparib->PARP inhibits Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis triggers Experimental_Workflow_Cell_Viability cluster_Setup Experiment Setup cluster_Treatment Drug Treatment cluster_Assay Viability Assay cluster_Analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Rucaparib Dilutions B->C D Treat Cells C->D E Incubate for 72-96h D->E F Add MTT/MTS Reagent E->F G Incubate for 2-4h F->G H Add Solubilizer G->H I Read Absorbance H->I J Calculate IC50 I->J

References

Validation & Comparative

A Comparative In Vitro Analysis of Rucaparib Camsylate and Olaparib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the in vitro performance of two prominent Poly(ADP-ribose) polymerase (PARP) inhibitors: Rucaparib Camsylate and Olaparib. The information presented is intended for researchers, scientists, and professionals in drug development, featuring quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding of their respective mechanisms and potencies.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response machinery. They play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors exploit a concept known as "synthetic lethality". In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, selectively killing the cancer cells.[1][2]

Rucaparib and Olaparib are potent, orally bioavailable small-molecule inhibitors of PARP enzymes that have gained regulatory approval for treating various cancers, notably ovarian and breast cancers with BRCA mutations.[3][4][5] While they share a primary mechanism of action, subtle differences in their enzymatic inhibition profiles, PARP trapping abilities, and cellular effects can influence their therapeutic efficacy in different contexts. This guide focuses on dissecting these differences through a review of key in vitro experimental data.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The diagram below illustrates the central mechanism of action for PARP inhibitors like Rucaparib and Olaparib. They block the repair of single-strand DNA breaks, which, upon encountering a replication fork, are converted into more lethal double-strand breaks. In cells with deficient homologous recombination repair (HRD), these breaks cannot be fixed, leading to genomic instability and cell death.

PARP_Inhibition_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_Inhibition Effect of PARP Inhibitor cluster_DSB Consequence of Inhibition cluster_HRD Cell Fate (HR-Deficient Cancer Cell) SSB DNA Single-Strand Break (SSB) PARP PARP Activation (PARylation) SSB->PARP Replication DNA Replication Fork SSB->Replication BER Base Excision Repair (BER) PARP->BER Repaired_SSB DNA Repaired BER->Repaired_SSB PARPi Rucaparib or Olaparib PARPi->PARP Inhibition DSB Double-Strand Break (DSB) Replication->DSB Fork Collapse HRD Defective Homologous Recombination (HR) DSB->HRD Apoptosis Cell Cycle Arrest & Apoptosis HRD->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Quantitative Data Presentation

The following tables summarize key quantitative data from in vitro studies comparing the efficacy of this compound and Olaparib.

Table 1: Enzymatic Inhibition Potency

This table presents the half-maximal inhibitory concentration (IC₅₀) values of each drug against the primary target enzymes, PARP1 and PARP2. Lower values indicate greater potency.

InhibitorTarget EnzymeMedian IC₅₀ (nM)Reference
Rucaparib PARP1~0.5 - 1.0[6]
PARP2~0.2 - 0.3[6][7]
Olaparib PARP1~0.5 - 1.0[6]
PARP2~0.2 - 0.3[6][7]

Data compiled from a literature review of multiple independent studies, indicating that both drugs are highly potent and similarly effective at inhibiting PARP1 and PARP2 enzymatic activity.[6][7]

Table 2: Cellular Proliferation and Cytotoxicity (IC₅₀)

This table shows the IC₅₀ values for inhibiting cell growth and viability across a panel of cancer cell lines, highlighting the differential sensitivity based on cancer type and genetic background.

Cell LineCancer TypeBRCA StatusRucaparib IC₅₀ (µM)Olaparib IC₅₀ (µM)Reference
MDA-MB-436Breast (TNBC)BRCA1 mutant2.34.7[8]
HCC1937Breast (TNBC)BRCA1 mutant1396[8]
HCC1806Breast (TNBC)BRCA wild-type0.91.2[8]
MDA-MB-231Breast (TNBC)BRCA wild-type<10<10[8]
MDA-MB-468Breast (TNBC)BRCA wild-type<10<10[8]
SK-N-BE(2c)NeuroblastomaNot Specified~10 (minor toxicity)~10 (minor toxicity)[3]
UVW/NATNeuroblastomaNot Specified~10 (minor toxicity)~10 (minor toxicity)[3]
COLO704OvarianNot Specified2.52Not Reported[9]

IC₅₀ values can vary based on experimental conditions and assay duration. TNBC: Triple-Negative Breast Cancer.

Table 3: Comparative Cellular Effects

This table outlines the observed effects of the inhibitors on key cellular processes that are hallmarks of PARP inhibitor action.

Cellular EffectCell Line(s)ConcentrationRucaparib ResultOlaparib ResultReference
PARP-1 Activity Inhibition SK-N-BE(2c), UVW/NAT10 µM~50% reduction~50% reduction[3]
Cell Cycle Arrest SK-N-BE(2c)10 µMSignificant G₂/M increaseSignificant G₂/M increase[3]
UVW/NAT10 µMSignificant G₂/M increaseSignificant G₂/M increase[3]
DNA Damage (γH2AX) SK-N-BE(2c), UVW/NAT10 µM + RadiationSignificant increaseSignificant increase[3]

Both inhibitors were found to be equally effective at inhibiting PARP-1 activity in neuroblastoma cell lines.[3] This inhibition leads to a significant accumulation of cells in the G₂/M phase of the cell cycle and enhances DNA damage, particularly when combined with DNA-damaging agents like radiation.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are descriptions of common protocols used to assess PARP inhibitor efficacy.

PARP Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of PARP enzymes.

  • Principle: A common format is an ELISA-based assay where histone proteins are coated onto a microplate.[10] The PARP enzyme, the substrate NAD+, and the inhibitor (Rucaparib or Olaparib) are added. PARP activity leads to the poly(ADP-ribosyl)ation (PARylation) of histones. This is detected using an antibody specific for poly(ADP-ribose) or by using a biotin-labeled NAD+ followed by detection with streptavidin-HRP and a chemiluminescent substrate.[10][11]

  • Methodology:

    • 96-well plates are coated with histone H1.

    • Wells are incubated with purified PARP1 or PARP2 enzyme, biotinylated NAD+, and varying concentrations of the inhibitor.

    • After incubation, wells are washed to remove unbound reagents.

    • Streptavidin-HRP conjugate is added to bind to the biotinylated PAR chains attached to the histones.

    • A chemiluminescent or colorimetric HRP substrate is added.

    • The signal is read using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

PARP_Assay_Workflow start Start plate Coat 96-well Plate with Histone H1 start->plate add_reagents Add PARP Enzyme, Biotin-NAD+, & Inhibitor plate->add_reagents incubate Incubate (Allows PARylation) add_reagents->incubate wash1 Wash Plate incubate->wash1 add_detect Add Streptavidin-HRP wash1->add_detect wash2 Wash Plate add_detect->wash2 add_sub Add HRP Substrate (Chemiluminescent) wash2->add_sub read Read Signal on Plate Reader add_sub->read end Calculate IC50 read->end Cell_Analysis_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Start: Treat Cells with PARP Inhibitor harvest Harvest & Wash Cells start->harvest stain_apop Stain with Annexin V & PI harvest->stain_apop fix Fix Cells (e.g., Ethanol) harvest->fix flow Analyze on Flow Cytometer stain_apop->flow stain_cc Stain with PI (after RNase) fix->stain_cc stain_cc->flow end Quantify Cell Populations flow->end

References

Validating the On-Target Effects of Rucaparib Camsylate: A Comparative Guide Using CRISPR-Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Rucaparib Camsylate, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. We will explore the use of CRISPR-Cas9 technology as a definitive genetic approach and compare it with established biochemical and cell-based assays. This guide includes detailed experimental protocols, comparative data, and visualizations to aid researchers in selecting the most appropriate validation strategy for their studies.

Introduction to this compound and On-Target Validation

This compound is a small molecule inhibitor of PARP enzymes, particularly PARP-1, PARP-2, and PARP-3, which are critical components of the DNA damage response (DDR) pathway.[1][2][3] By inhibiting PARP, Rucaparib prevents the repair of single-strand DNA breaks (SSBs). During DNA replication, these unrepaired SSBs lead to the formation of double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of DSBs results in synthetic lethality and cell death.[4]

Validating that the observed cellular effects of Rucaparib are a direct consequence of its interaction with its intended targets (PARP-1, -2, and -3) is a crucial step in preclinical drug development. On-target validation ensures that the drug's mechanism of action is well-understood and provides confidence in its therapeutic potential.

CRISPR-Cas9: The Gold Standard for Genetic Target Validation

Experimental Workflow for CRISPR-Cas9 Validation

CRISPR_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis gRNA_design gRNA Design & Synthesis (Targeting PARP1, PARP2, PARP3) transfection Transfection/Transduction of Cells gRNA_design->transfection Cas9_prep Cas9 Nuclease Preparation (Plasmid, Protein, or mRNA) Cas9_prep->transfection selection Clonal Selection & Expansion transfection->selection validation Knockout Validation (Sequencing & Western Blot) selection->validation treatment Treat Wild-Type & Knockout Cells with Rucaparib validation->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability analysis Compare IC50 Values viability->analysis

A streamlined workflow for validating Rucaparib's on-target effects using CRISPR-Cas9.
Detailed Protocol: CRISPR-Cas9 Mediated Knockout of PARP1 for Rucaparib Validation

This protocol outlines the generation of a PARP1 knockout cell line to validate the on-target effects of Rucaparib. The same principles can be applied to generate PARP2, PARP3, or multiple-knockout cell lines.

1. gRNA Design and Synthesis:

  • Design at least two single guide RNAs (sgRNAs) targeting a conserved early exon of the PARP1 gene using a publicly available design tool (e.g., CHOPCHOP).
  • Synthesize the designed sgRNAs or clone them into a suitable expression vector.

2. Cell Culture and Transfection:

  • Culture a relevant cancer cell line (e.g., a human ovarian cancer cell line like OVCAR-3) under standard conditions.
  • Co-transfect the cells with a plasmid encoding Cas9 nuclease and the sgRNA expression vector using a suitable transfection reagent. Alternatively, deliver Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex.

3. Single-Cell Cloning and Expansion:

  • Two days post-transfection, seed the cells at a very low density in 96-well plates to isolate single clones.
  • Expand the resulting colonies.

4. Knockout Validation:

  • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. Amplify the targeted region of the PARP1 gene by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
  • Western Blot: Lyse the validated clones and perform a Western blot using an antibody specific for PARP1 to confirm the absence of the protein.

5. Drug Sensitivity Assay:

  • Seed both wild-type and validated PARP1 knockout cells in 96-well plates.
  • Treat the cells with a serial dilution of Rucaparib for 72-96 hours.
  • Assess cell viability using an appropriate assay (e.g., CellTiter-Glo®).
  • Calculate the IC50 values for both cell lines and compare them. A significant increase in the IC50 for the knockout cells indicates on-target activity.

Alternative Methods for On-Target Validation

While CRISPR-Cas9 provides definitive genetic evidence, other biochemical and cell-based assays are valuable for corroborating on-target effects and providing mechanistic insights.

PARP Activity Assay

This biochemical assay directly measures the enzymatic activity of PARP in the presence of the inhibitor. A dose-dependent decrease in PARP activity with increasing concentrations of Rucaparib confirms its inhibitory effect.

1. Reagents and Materials:

  • Recombinant human PARP1 enzyme
  • Histones (as a substrate)
  • Biotinylated NAD+
  • Streptavidin-HRP conjugate
  • HRP substrate (e.g., TMB)
  • This compound

2. Assay Procedure:

  • Coat a 96-well plate with histones.
  • Add recombinant PARP1 enzyme to each well.
  • Add serial dilutions of Rucaparib to the wells and incubate.
  • Initiate the PARylation reaction by adding biotinylated NAD+.
  • Stop the reaction and wash the wells.
  • Add Streptavidin-HRP conjugate to detect the biotinylated PAR chains.
  • Add the HRP substrate and measure the absorbance or luminescence.
  • Calculate the percent inhibition of PARP activity at each Rucaparib concentration and determine the IC50 value.

Immunofluorescence for DNA Damage Markers (γH2AX)

Inhibition of PARP leads to the accumulation of DSBs, which are marked by the phosphorylation of histone H2AX (γH2AX). An increase in the number of γH2AX foci in cells treated with Rucaparib provides evidence of its downstream on-target effect.

1. Cell Culture and Treatment:

  • Grow cells on coverslips in a multi-well plate.
  • Treat the cells with Rucaparib at a relevant concentration for a specified time (e.g., 24 hours). Include an untreated control.

2. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

3. Immunostaining:

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
  • Incubate the cells with a primary antibody against γH2AX.
  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

4. Counterstaining and Mounting:

  • Counterstain the nuclei with DAPI.
  • Mount the coverslips onto microscope slides.

5. Imaging and Analysis:

  • Acquire images using a fluorescence microscope.
  • Quantify the number of γH2AX foci per nucleus. An increase in foci in Rucaparib-treated cells compared to the control indicates increased DNA damage.[2]

Comparative Data

The following tables summarize the inhibitory concentrations of Rucaparib and other PARP inhibitors, highlighting the on-target effects in different cellular contexts.

Table 1: In Vitro Inhibitory Activity of Rucaparib

TargetIC50 (nM)
PARP-10.8[3]
PARP-20.5[3]
PARP-328[3]

Table 2: Comparative IC50 Values of PARP Inhibitors in Wild-Type and PARP1 Knockout (KO) Cells

Cell LineRucaparib IC50 (µM)Olaparib IC50 (µM)Niraparib IC50 (µM)Talazoparib IC50 (µM)
Wild-Type
MDA-MB-4362.3[8]4.7[8]3.2[8]~0.13[8]
RPE-1 WT--~0.01[2][3]-
PARP1 KO
RPE-1 PARP1 KO--~10[2][3]-
OVCAR-3 PARP1 KONo significant change[9]No significant change[9]No significant change[9]-

Note: The lack of a significant change in IC50 in OVCAR-3 PARP1 KO cells may be due to compensatory mechanisms or the importance of other PARP isoforms in these cells.

Signaling Pathway

The diagram below illustrates the central role of PARP in the DNA damage response and the mechanism of synthetic lethality induced by PARP inhibitors like Rucaparib in HR-deficient cells.

DNA_Repair_Pathway cluster_damage DNA Damage cluster_parp_pathway PARP-mediated Repair (BER) cluster_replication Replication cluster_hr_pathway Homologous Recombination (HR) cluster_inhibitor Drug Action SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP Replication_Fork Replication Fork SSB->Replication_Fork Unrepaired PAR PARylation PARP->PAR BER_Proteins BER Proteins (XRCC1, etc.) PAR->BER_Proteins SSB_Repair SSB Repair BER_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break (DSB) Replication_Fork->DSB BRCA BRCA1/2 DSB->BRCA RAD51 RAD51 BRCA->RAD51 BRCA->Cell_Survival HR-deficient leads to Cell Death HR_Repair HR Repair RAD51->HR_Repair HR_Repair->Cell_Survival Rucaparib Rucaparib Rucaparib->PARP

The DNA damage response pathway and the mechanism of action of Rucaparib.

Conclusion

Validating the on-target effects of this compound is essential for a thorough understanding of its mechanism of action. CRISPR-Cas9-mediated gene knockout provides the most definitive evidence of on-target activity by demonstrating a loss of sensitivity to the drug in the absence of its protein targets. This genetic approach, when complemented with biochemical and cell-based assays such as PARP activity assays and immunofluorescence for DNA damage markers, offers a robust and comprehensive validation strategy. The data and protocols presented in this guide are intended to assist researchers in designing and executing rigorous on-target validation studies for Rucaparib and other PARP inhibitors.

References

Predicting Rucaparib Camsylate Sensitivity: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, identifying robust predictive biomarkers is paramount for clinical success. This guide provides a comparative analysis of biomarkers for predicting tumor sensitivity to the PARP inhibitor Rucaparib Camsylate, with objective comparisons to other widely used PARP inhibitors, supported by experimental data and detailed methodologies.

The Principle of Synthetic Lethality: The Foundation of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) machinery, primarily involved in the repair of single-strand breaks (SSBs). In tumors with deficiencies in other key DNA repair pathways, particularly the Homologous Recombination (HR) pathway, the inhibition of PARP creates a state of "synthetic lethality." When PARP is inhibited, unrepaired SSBs accumulate and degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway—often due to mutations in genes like BRCA1 and BRCA2—these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[1][2]

Synthetic_Lethality Mechanism of PARP Inhibitor Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Tumor Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break PARP_N PARP DNA_SSB_N->PARP_N activates Replication_N Replication Fork Stall DNA_SSB_N->Replication_N leads to BER Base Excision Repair PARP_N->BER initiates BER->DNA_SSB_N repairs DSB_N Double-Strand Break Replication_N->DSB_N HR_N Homologous Recombination DSB_N->HR_N activates HR_N->DSB_N repairs Cell_Survival_N Cell Survival & Genomic Stability HR_N->Cell_Survival_N Rucaparib Rucaparib PARP_T PARP Rucaparib->PARP_T inhibits DNA_SSB_T DNA Single-Strand Break DNA_SSB_T->PARP_T activates Replication_T Replication Fork Stall DNA_SSB_T->Replication_T accumulate, lead to PARP_T->DNA_SSB_T repair blocked DSB_T Double-Strand Break Replication_T->DSB_T HR_T Homologous Recombination (Defective) DSB_T->HR_T activates Cell_Death Apoptosis / Cell Death DSB_T->Cell_Death accumulation leads to HR_T->DSB_T repair fails Biomarker_Workflow Biomarker Testing and Treatment Workflow Tumor_Sample Tumor Biopsy / Blood Sample NGS Next-Generation Sequencing (NGS) Tumor_Sample->NGS Germline_Test Germline Testing Tumor_Sample->Germline_Test Data_Analysis Bioinformatic Analysis NGS->Data_Analysis Germline_Test->Data_Analysis BRCA_Status BRCA1/2 Mutation Status Data_Analysis->BRCA_Status HRD_Status HRD Status (e.g., LOH Score) Data_Analysis->HRD_Status BRCA_Status->HRD_Status Wild-Type Rucaparib_Rx Rucaparib Treatment Indicated BRCA_Status->Rucaparib_Rx Mutated HRD_Status->Rucaparib_Rx Positive / High Alternative_Tx Consider Alternative Therapies HRD_Status->Alternative_Tx Negative / Low

References

Rucaparib Camsylate vs. Other PARP Inhibitors: A Comparative Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This guide provides a comparative preclinical overview of Rucaparib Camsylate against other prominent PARP inhibitors: Olaparib, Niraparib, and Talazoparib. The following sections detail their comparative potency in enzyme inhibition, DNA trapping, and cytotoxicity, supported by experimental data and protocols.

Data Presentation: Comparative Inhibitory Activities

The preclinical efficacy of PARP inhibitors is primarily evaluated based on their ability to inhibit PARP enzymes and their potency in trapping PARP-DNA complexes, which is considered a key mechanism of their cytotoxic action.

PARP Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the inhibition of PARP-1 and PARP-2 enzymes by Rucaparib, Olaparib, Niraparib, and Talazoparib in cell-free assays.

PARP InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)
Rucaparib 0.8[1]0.5[1]
Olaparib ~2.0[2]~0.2-0.3
Niraparib 3.82.1
Talazoparib 0.57[2][3]-

Note: IC50 values can vary between different studies and assay conditions.

PARP-DNA Trapping Potency

PARP trapping refers to the ability of an inhibitor to stabilize the PARP enzyme on DNA, leading to the formation of cytotoxic PARP-DNA complexes that obstruct DNA replication and repair. This is now considered a critical determinant of the antitumor activity of PARP inhibitors. While direct, standardized quantitative comparisons are complex, preclinical studies have established a general rank order of potency.

PARP InhibitorRelative PARP Trapping Potency
Rucaparib Potent
Olaparib Potent
Niraparib More potent than Olaparib and Rucaparib
Talazoparib Most potent (~100-fold more than Olaparib/Rucaparib)[4]

Studies have demonstrated that Talazoparib is significantly more potent at trapping PARP-DNA complexes compared to other inhibitors[4]. Niraparib has also been shown to be more effective at trapping than Olaparib and Rucaparib[5]. The trapping efficiencies of Olaparib and Rucaparib are generally considered to be comparable[5].

In Vitro Cytotoxicity

The cytotoxic effect of PARP inhibitors is often evaluated in various cancer cell lines, particularly those with and without BRCA mutations. The IC50 values for cell viability are presented below for a selection of breast, ovarian, and pancreatic cancer cell lines.

Cell LineCancer TypeBRCA StatusRucaparib IC50 (µM)Olaparib IC50 (µM)Niraparib IC50 (µM)Talazoparib IC50 (µM)
PEO1 OvarianBRCA2 mutant--7.487[6]-
UWB1.289 OvarianBRCA1 mutant--21.34[6]-
UWB1.289+BRCA1 OvarianBRCA1 wild-type--58.98[6]-
MDA-MB-436 BreastBRCA1 mutant--0.018[7]-
Capan-1 PancreaticBRCA2 mutant->200[8]~15[8]-
MIA PaCa-2 PancreaticBRCA wild-type-200[8]26[8]-
PANC-1 PancreaticBRCA wild-type-200[8]50[8]-
OVCAR8 OvarianBRCA wild-type-~200[8]~20[8]-

Note: Cytotoxicity can be influenced by multiple factors beyond BRCA status, including other genetic and epigenetic alterations.

Mandatory Visualization

PARP Signaling Pathway in DNA Single-Strand Break Repair

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 Recruitment of DNA Repair Machinery cluster_2 DNA Repair and PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR catalyzes synthesis of Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Polymerase β XRCC1->POLB Repair_Complex SSB Repair Complex LIG3->Repair_Complex POLB->Repair_Complex Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA results in PARP_Inhibitor PARP Inhibitor (e.g., Rucaparib) PARP_Inhibitor->PARP1 inhibits & traps Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) Trapped_PARP->Cell_Death leads to

Caption: PARP1 signaling in response to DNA single-strand breaks and the mechanism of PARP inhibitors.

Comparative Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Mechanistic Studies cluster_2 In Vivo Models Enzyme_Assay PARP Enzyme Inhibition Assay (IC50 determination) Trapping_Assay PARP-DNA Trapping Assay (Potency assessment) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) (IC50 in cell lines) Immunofluorescence Immunofluorescence (γH2AX foci for DNA damage) Cytotoxicity_Assay->Immunofluorescence Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Immunofluorescence->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Xenograft Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models Apoptosis_Assay->Xenograft Efficacy Tumor Growth Inhibition Studies Xenograft->Efficacy Pharmacodynamics Pharmacodynamic Analysis (PAR levels in tumors) Efficacy->Pharmacodynamics

Caption: A generalized workflow for the preclinical comparison of PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols.

PARP Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP by measuring the consumption of its substrate, NAD+.

  • Reagent Preparation :

    • Prepare PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2).

    • Dilute recombinant human PARP1 or PARP2 enzyme to the desired concentration in assay buffer.

    • Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) in assay buffer.

    • Prepare a stock solution of β-NAD+ and the test inhibitors (Rucaparib, etc.) at various concentrations.

  • Assay Procedure :

    • In a 96-well black plate, add the PARP enzyme, activated DNA, and the PARP inhibitor at varying dilutions.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding β-NAD+.

    • Incubate the plate at 30-37°C for 30-60 minutes with gentle agitation.

    • Stop the reaction and add a developing reagent that converts the remaining NAD+ into a fluorescent product.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 372 nm and emission at 444 nm).

  • Data Analysis :

    • The fluorescence signal is inversely proportional to the PARP activity.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PARP-DNA Trapping Assay (Cell-Based Chromatin Fractionation)

This method assesses the amount of PARP enzyme bound to chromatin, which is indicative of PARP trapping.

  • Cell Culture and Treatment :

    • Plate cancer cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.

    • Treat the cells with a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce single-strand breaks and recruit PARP to the DNA.

    • Concurrently, treat the cells with various concentrations of the PARP inhibitors for a specified duration (e.g., 1-4 hours).

  • Chromatin Fractionation :

    • Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins. Commercial kits are available for this purpose.

    • It is crucial to include the respective PARP inhibitor throughout the fractionation process to prevent the dissociation of the trapped PARP.

  • Western Blot Analysis :

    • Resolve the protein lysates from the chromatin fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • Quantify the band intensities for PARP1 and the loading control.

    • Normalize the PARP1 signal to the loading control to determine the relative amount of chromatin-bound PARP1.

    • Compare the levels of trapped PARP1 across the different inhibitor treatments.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment :

    • Prepare serial dilutions of the PARP inhibitors in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle-only control.

    • Incubate the cells with the inhibitors for a specified period (e.g., 72 hours).

  • MTT Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement :

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

This comparative guide provides a foundational understanding of the preclinical differences between this compound and other leading PARP inhibitors. The provided data and protocols serve as a resource for researchers in the design and interpretation of future studies in the field of DNA damage response and targeted cancer therapy.

References

Rucaparib Camsylate: A Comparative Guide to Synergistic Effects with DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rucaparib Camsylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, has demonstrated significant promise in oncology, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. The therapeutic efficacy of Rucaparib can be substantially enhanced through synergistic combinations with various DNA damaging agents. This guide provides a comprehensive comparison of the synergistic effects of Rucaparib with key DNA damaging agents, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.

The Principle of Synergistic Lethality

The primary mechanism underpinning the synergy between Rucaparib and DNA damaging agents is the concept of "synthetic lethality." Many DNA damaging agents induce single-strand breaks (SSBs) in DNA. Under normal conditions, these SSBs are efficiently repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. When Rucaparib inhibits PARP, these SSBs persist and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with a compromised HRR pathway (e.g., due to BRCA mutations), these DSBs cannot be effectively repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

Comparison of Synergistic Combinations

This guide focuses on the synergistic effects of Rucaparib in combination with four major classes of DNA damaging agents: alkylating agents (Temozolomide), platinum-based drugs (Cisplatin), topoisomerase inhibitors (Irinotecan), and radiotherapy.

Rucaparib and Temozolomide

Temozolomide is an oral alkylating agent that methylates DNA, leading to base mispairing and the formation of SSBs. The combination of Rucaparib and Temozolomide has shown significant synergistic cytotoxicity in various cancer models.

Quantitative Data Summary:

Cancer TypeModelTreatmentKey FindingsReference
Metastatic MelanomaPhase II Clinical TrialRucaparib (12 mg/m²) + Temozolomide (200 mg/m²)Response Rate: 17.4%; Median Time to Progression: 3.5 months; Median Overall Survival: 9.9 months.[1]
GlioblastomaOrthotopic Xenografts (GBM12, GBM39)Rucaparib + TemozolomideProlonged survival in mice with orthotopic xenografts.[2][2]
ChordomaCell lines and XenograftsRucaparib/Olaparib + TemozolomideOutstanding sensitizing effects and suppression of chordoma xenograft growth.

Signaling Pathway and Experimental Workflow:

The synergy between Rucaparib and Temozolomide arises from the overwhelming DNA damage inflicted on cancer cells. Temozolomide-induced SSBs, when left unrepaired due to PARP inhibition by Rucaparib, lead to the collapse of replication forks and the formation of DSBs. In HRR-deficient tumors, these DSBs are lethal.

Rucaparib_Temozolomide_Synergy cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway start Cancer Cell Culture (e.g., Melanoma, Glioblastoma) treatment Treat with Rucaparib, Temozolomide, or Combination start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability dna_damage DNA Damage Assessment (γH2AX Staining) treatment->dna_damage apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis end Data Analysis viability->end dna_damage->end apoptosis->end Temozolomide Temozolomide DNA_SSB DNA Single-Strand Breaks (SSBs) Temozolomide->DNA_SSB induces PARP PARP DNA_SSB->PARP activates Replication DNA Replication DNA_SSB->Replication leads to (unrepaired) BER Base Excision Repair (BER) PARP->BER mediates Rucaparib Rucaparib Rucaparib->PARP inhibits DSBs DNA Double-Strand Breaks (DSBs) Replication->DSBs formation of HRR Homologous Recombination Repair (HRR) DSBs->HRR repaired by NHEJ Non-Homologous End Joining (NHEJ) DSBs->NHEJ repaired by (error-prone) Apoptosis Apoptosis HRR->Apoptosis deficiency leads to NHEJ->Apoptosis overwhelmed

Workflow and signaling pathway of Rucaparib and Temozolomide synergy.
Rucaparib and Radiotherapy

Radiotherapy is a cornerstone of cancer treatment that induces various forms of DNA damage, including SSBs and DSBs. Rucaparib has been shown to act as a potent radiosensitizer, enhancing the efficacy of radiation in preclinical models.

Quantitative Data Summary:

Cancer TypeModelTreatmentKey FindingsReference
Atypical Teratoid Rhabdoid Tumor (ATRT)In vitro (BT16 cells)Rucaparib (105 nM) + Radiation (2, 4, 6 Gy)Sensitizer Enhancement Ratio (SER) of 1.48, indicating a synergistic effect.[3][3]
ATRTIn vivo (Orthotopic Xenograft)Rucaparib + Radiation (2 Gy)Decreased tumor growth and significantly increased survival in mice.[3][3]
Cervical CancerIn vitro (HeLa, SiHa cells)Rucaparib + Ionizing RadiationMore effective inhibition of cell proliferation and induction of G2/M phase arrest compared to either treatment alone.

Signaling Pathway and Experimental Workflow:

Rucaparib enhances the effects of radiotherapy by inhibiting the repair of radiation-induced SSBs, leading to an accumulation of lethal DSBs. This is particularly effective in tumors with pre-existing HRR defects.

Rucaparib_Radiotherapy_Synergy cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway start Cancer Cell Culture (e.g., ATRT, Cervical Cancer) treatment Treat with Rucaparib and/or Ionizing Radiation start->treatment clonogenic Clonogenic Survival Assay treatment->clonogenic dna_damage DNA Damage Assessment (γH2AX Immunofluorescence) treatment->dna_damage cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle end Data Analysis clonogenic->end dna_damage->end cell_cycle->end Radiotherapy Radiotherapy DNA_SSB_DSB DNA SSBs and DSBs Radiotherapy->DNA_SSB_DSB induces PARP PARP DNA_SSB_DSB->PARP activates HRR_NHEJ HRR & NHEJ DNA_SSB_DSB->HRR_NHEJ repaired by BER Base Excision Repair (BER) PARP->BER repairs SSBs Rucaparib Rucaparib Rucaparib->PARP inhibits Accumulated_DSBs Accumulated DSBs BER->Accumulated_DSBs inhibition leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest Accumulated_DSBs->Cell_Cycle_Arrest triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Workflow and signaling pathway of Rucaparib and Radiotherapy synergy.
Rucaparib and Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that forms DNA adducts, leading to inter- and intra-strand crosslinks, which distort the DNA helix and block replication. The combination of Rucaparib and Cisplatin has shown synergistic effects in various cancers.

Quantitative Data Summary:

Cancer TypeModelTreatmentKey FindingsReference
Bladder CancerXenografts (UM-UC-3 cells)Rucaparib + CisplatinSignificantly reduced bladder cancer xenograft growth.
Triple-Negative or BRCA-mutated Breast CancerPhase II Clinical TrialCisplatin +/- RucaparibAddition of low-dose Rucaparib did not significantly increase 2-year disease-free survival.[4][4]

Signaling Pathway and Experimental Workflow:

Cisplatin-induced DNA adducts are primarily repaired by the nucleotide excision repair (NER) pathway. However, the resulting DNA distortions can also be recognized by the DNA damage response machinery, activating pathways that can be potentiated by PARP inhibition.

Rucaparib_Cisplatin_Synergy cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway start Cancer Cell Culture (e.g., Bladder Cancer) treatment Treat with Rucaparib, Cisplatin, or Combination start->treatment survival Cell Survival/Proliferation Assay treatment->survival apoptosis Apoptosis Assay treatment->apoptosis xenograft In Vivo Xenograft Model treatment->xenograft end Data Analysis survival->end apoptosis->end xenograft->end Cisplatin Cisplatin DNA_Adducts DNA Adducts & Crosslinks Cisplatin->DNA_Adducts forms NER Nucleotide Excision Repair (NER) DNA_Adducts->NER repaired by Replication_Stress Replication Stress DNA_Adducts->Replication_Stress causes PARP PARP Replication_Stress->PARP activates DSBs DSBs Replication_Stress->DSBs leads to Rucaparib Rucaparib Rucaparib->PARP inhibits HRR Homologous Recombination Repair (HRR) DSBs->HRR requires for repair Apoptosis Apoptosis HRR->Apoptosis deficiency enhances

Workflow and signaling pathway of Rucaparib and Cisplatin synergy.
Rucaparib and Irinotecan

Irinotecan is a topoisomerase I inhibitor. Its active metabolite, SN-38, stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks and leading to the formation of lethal DSBs during replication. Combining Rucaparib with Irinotecan has shown promising results in clinical trials.

Quantitative Data Summary:

Cancer TypeModelTreatmentKey FindingsReference
Metastatic Solid Tumors (with HRD)Phase I Clinical TrialRucaparib (400 mg BID) + Irinotecan (100 mg/m²)35% of patients derived clinical benefit (2 partial responses, 4 stable disease >6 months).[1][1]
Colorectal CancerIn vitro and In vivoRucaparib + IrinotecanMost synergistic combination studied, with alterations in cell cycle arrest and apoptosis.

Signaling Pathway and Experimental Workflow:

The synergy between Rucaparib and Irinotecan is driven by the dual inhibition of DNA repair pathways. Irinotecan creates SSBs that are converted to DSBs, while Rucaparib prevents the repair of these breaks, leading to enhanced cancer cell death.

Rucaparib_Irinotecan_Synergy cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway start Cancer Cell Lines (with HRD mutations) treatment Treat with Rucaparib, Irinotecan, or Combination start->treatment viability Cell Viability Assay treatment->viability western_blot Western Blot for DNA Damage Markers treatment->western_blot clinical_trial Phase I/II Clinical Trial viability->clinical_trial end Data Analysis western_blot->end clinical_trial->end Irinotecan Irinotecan (SN-38) Top1 Topoisomerase I Irinotecan->Top1 inhibits Top1cc Top1-DNA Cleavage Complex Top1->Top1cc stabilizes SSBs Single-Strand Breaks (SSBs) Top1cc->SSBs generates PARP PARP SSBs->PARP recruits Replication DNA Replication SSBs->Replication collision with Rucaparib Rucaparib Rucaparib->PARP inhibits DSBs Double-Strand Breaks (DSBs) Replication->DSBs forms HRR Homologous Recombination Repair (HRR) DSBs->HRR requires for repair Apoptosis Apoptosis HRR->Apoptosis deficiency leads to

Workflow and signaling pathway of Rucaparib and Irinotecan synergy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of Rucaparib, the DNA damaging agent, or the combination of both. Include vehicle-treated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay:

    • MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Clonogenic Survival Assay
  • Cell Seeding: Seed a known number of cells into 6-well plates.

  • Treatment: Treat the cells with Rucaparib and/or the DNA damaging agent (e.g., radiation) at various doses.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Counting: Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Immunofluorescence for γH2AX
  • Cell Culture and Treatment: Grow cells on coverslips and treat with Rucaparib and/or the DNA damaging agent.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.

Western Blotting for DNA Damage Response Proteins
  • Cell Lysis: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP, cleaved PARP, γH2AX, p53).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The synergistic combination of this compound with various DNA damaging agents represents a powerful therapeutic strategy for a range of cancers, particularly those with underlying DNA repair deficiencies. This guide provides a comparative overview of the preclinical and clinical evidence supporting these combinations, along with the fundamental experimental protocols and signaling pathways involved. By understanding the mechanisms of synergy and utilizing robust experimental models, researchers and drug development professionals can further optimize these combination therapies to improve patient outcomes.

References

Comparative analysis of Rucaparib Camsylate's impact on different DNA repair pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rucaparib Camsylate (marketed as Rubraca®) is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1, PARP-2, and PARP-3.[1][2] Its clinical efficacy is primarily rooted in the concept of synthetic lethality, where it selectively targets tumor cells with pre-existing defects in DNA repair, most notably homologous recombination deficiency (HRD).[2][3][4] This guide provides a comparative analysis of Rucaparib's impact on different DNA repair pathways, supported by experimental data and detailed methodologies, to aid in understanding its mechanism of action and its application in oncology.

Quantitative Analysis of Rucaparib's Inhibitory Activity

Rucaparib exhibits high potency against its primary targets, the PARP enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Rucaparib against PARP-1, PARP-2, and PARP-3, demonstrating its strong enzymatic inhibition.

Target EnzymeIC50 (nM)Reference
PARP-10.8[2][4]
PARP-20.5[2][4]
PARP-328[4]

The cytotoxic effect of Rucaparib is significantly more pronounced in cancer cells with deficient homologous recombination, such as those with BRCA1 or BRCA2 mutations. This differential sensitivity is the cornerstone of its therapeutic application.

Cell Line (BRCA Status)Rucaparib IC50 (nM)Reference
UWB1.289 (BRCA1-mutant)375[4]
UWB1.289 + BRCA1 (wild-type)5430[4]

Impact on Key DNA Repair Pathways

Rucaparib's primary mechanism of action is the inhibition of PARP, which plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[5] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into more cytotoxic double-strand breaks (DSBs).

Homologous Recombination (HR) Pathway

In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in tumor cells with defects in HR pathway genes (e.g., BRCA1, BRCA2, PALB2, RAD51C, RAD51D), these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[6][7] This selective killing of HR-deficient cells by PARP inhibitors is termed synthetic lethality.[3] The efficacy of Rucaparib is therefore significantly enhanced in tumors with a compromised HR pathway.

Non-Homologous End Joining (NHEJ) Pathway

Non-Homologous End Joining (NHEJ) is another major pathway for repairing DSBs. Unlike HR, NHEJ is an error-prone pathway that can introduce insertions or deletions at the break site. Emerging evidence suggests that the status of the NHEJ pathway can influence the sensitivity of cancer cells to Rucaparib. Studies have shown that in the context of HR deficiency, a competent NHEJ pathway can contribute to resistance to PARP inhibitors.[5][8] Conversely, defects in the NHEJ pathway have been associated with increased sensitivity to Rucaparib in some contexts, although this is an area of ongoing research.[8] Cultures with defective NHEJ have demonstrated resistance to rucaparib.[5][8]

The following diagram illustrates the central role of Rucaparib in exploiting HRD.

cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + Rucaparib SSB_N Single-Strand Break PARP_N PARP SSB_N->PARP_N activates DSB_N Double-Strand Break SSB_N->DSB_N unrepaired leads to BER_N Base Excision Repair (BER) PARP_N->BER_N mediates HR_N Homologous Recombination (HR) Viability_N Cell Viability HR_N->Viability_N DSB_N->HR_N repaired by SSB_C Single-Strand Break PARP_C PARP SSB_C->PARP_C DSB_C Accumulated DSBs SSB_C->DSB_C unrepaired leads to Rucaparib Rucaparib Rucaparib->PARP_C inhibits BER_C BER (Inhibited) PARP_C->BER_C HR_C Homologous Recombination (Deficient) DSB_C->HR_C cannot be repaired by NHEJ_C Non-Homologous End Joining (NHEJ) DSB_C->NHEJ_C repaired by (error-prone) Apoptosis Apoptosis HR_C->Apoptosis NHEJ_C->Apoptosis can lead to start Seed Cells on Coverslips drug Treat with Rucaparib start->drug damage Induce DNA Damage (H2O2) drug->damage fix Fix and Permeabilize damage->fix immuno Immunostain for PAR fix->immuno image Fluorescence Microscopy immuno->image quantify Quantify PAR Signal image->quantify end Assess PARP Inhibition quantify->end start Seed Cells and Treat with Rucaparib induce Induce Double-Strand Breaks (e.g., IR) start->induce incubate Incubate for Foci Formation induce->incubate fix Fix and Permeabilize incubate->fix stain Immunostain for RAD51 and γH2AX fix->stain image Fluorescence Microscopy stain->image count Count RAD51 Foci-Positive Cells image->count end Determine HR Competency count->end

References

Evaluating the specificity of Rucaparib Camsylate for PARP enzymes over other cellular targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the specificity of Rucaparib Camsylate for its primary targets, the Poly (ADP-ribose) Polymerase (PARP) enzymes, in comparison to other cellular targets. The information is compiled from various experimental data to offer an objective performance assessment for research and drug development applications.

Executive Summary

Rucaparib is a potent inhibitor of PARP enzymes, particularly PARP-1, PARP-2, and PARP-3, which are crucial for DNA single-strand break repair.[1][2][3] Its mechanism of action relies on the principle of synthetic lethality, where in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death.[4] While highly potent against its intended PARP targets, Rucaparib also exhibits off-target activity against other cellular proteins, most notably a range of kinases, which may contribute to both its therapeutic efficacy and adverse effect profile.

Data Presentation: Quantitative Analysis of Rucaparib's Inhibitory Activity

The following tables summarize the inhibitory potency of Rucaparib against various PARP enzymes and a selection of off-target kinases, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.

Table 1: Rucaparib Inhibitory Activity against PARP Enzymes

TargetIC50 (nM)Ki (nM)Reference(s)
PARP-10.81.4[5][6]
PARP-20.5-[5][6]
PARP-328-[5][6]
PARP5a (TNKS1)796-[6]
PARP5b (TNKS2)486-[6]

Lower values indicate higher potency.

Table 2: Rucaparib Off-Target Kinase Inhibitory Activity

Off-Target KinaseIC50 (µM)Reference(s)
PIM11.2[7]
DYRK1A1.4[7]
CDK11.4[7]
CDK92.7[7]
HIPK24.4[7]
PIM27.7[7]
CK27.8[7]
PRKD29.7[7]
ALK18[7]

Note: These micromolar affinities suggest that these off-target effects may be clinically relevant at therapeutic concentrations.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Rucaparib's specificity are outlined below.

PARP Enzymatic Activity Assay

This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP enzymes.

Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are substrates for PARP enzymes. The amount of biotinylated histone is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the luminescent signal indicates inhibition of PARP activity.[8]

Protocol Outline:

  • Cell Lysate Preparation: Cells are treated with the PARP inhibitor at various concentrations for a specified time (e.g., 1 hour). Following treatment, cells are harvested and lysed in a suitable buffer to extract cellular proteins.[8]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the BCA assay, to ensure equal loading in the subsequent steps.[8]

  • PARP Reaction: A specific amount of cell lysate (e.g., 40 µg of protein) is added to a 96-well plate coated with histone proteins. A reaction mix containing biotinylated NAD+ is added to initiate the PARP-catalyzed poly(ADP-ribosylation) of the histones.[8]

  • Detection: After incubation, the wells are washed to remove unbound reagents. A streptavidin-HRP conjugate is added, which binds to the biotinylated poly(ADP-ribose) chains on the histones. Following another wash step, a chemiluminescent HRP substrate is added.[8]

  • Data Acquisition and Analysis: The luminescent signal is measured using a microplate reader. The IC50 value, representing the concentration of the inhibitor required to reduce PARP activity by 50%, is calculated from the dose-response curve.[8]

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the inhibitor on the proliferation and survival of cancer cells.

a) Clonogenic Survival Assay:

This long-term assay assesses the ability of single cells to form colonies after treatment with an inhibitor, providing a measure of cytotoxicity.[7]

Protocol Outline:

  • Cell Seeding: A low density of cells (e.g., 200-2000 cells/well) is seeded into 6-well plates to allow for individual colony formation.[7]

  • Inhibitor Treatment: The following day, cells are treated with a range of concentrations of the PARP inhibitor.

  • Incubation: Cells are incubated for an extended period (e.g., 8-21 days) to allow for colony growth.[7]

  • Colony Staining: The medium is removed, and the colonies are fixed with methanol and stained with a solution of crystal violet.[7]

  • Colony Counting and Analysis: The number of colonies in each well is counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the untreated control wells. The LC50 (lethal concentration 50%) can be determined from the dose-response curve.[7]

b) MTT/CellTiter-Glo Assay:

These are shorter-term assays that measure cell viability based on metabolic activity.

Protocol Outline:

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density.

  • Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 6 days).

  • Reagent Addition:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

    • CellTiter-Glo Assay: CellTiter-Glo reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.[6]

  • Data Acquisition and Analysis: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a microplate reader. The IC50 value is determined from the resulting dose-response curve.

PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to trap PARP enzymes onto DNA, a key mechanism of cytotoxicity for some inhibitors.

Principle: This assay often utilizes fluorescence polarization (FP). A fluorescently labeled DNA oligonucleotide with a single-strand break is used as a probe. When PARP binds to this probe, the larger complex tumbles more slowly in solution, resulting in a high FP signal. In the presence of NAD+, PARP auto-poly(ADP-ribosylates) itself and dissociates from the DNA, leading to a low FP signal. A PARP inhibitor that "traps" PARP on the DNA will prevent this dissociation, thus maintaining a high FP signal.[9][10][11]

Protocol Outline:

  • Reaction Setup: In a microplate, the fluorescently labeled nicked DNA probe is mixed with purified recombinant PARP1 or PARP2 enzyme in an assay buffer.[9]

  • Inhibitor Addition: A serial dilution of the PARP inhibitor is added to the wells.

  • Reaction Initiation: NAD+ is added to all wells to initiate the PARylation reaction, except for the "no NAD+" control wells which represent the maximum trapped state.

  • Incubation: The reaction is incubated at room temperature to allow for PARylation and potential trapping to occur.

  • Data Acquisition and Analysis: The fluorescence polarization is measured using a suitable microplate reader. An increase in the FP signal in the presence of the inhibitor compared to the "NAD+ only" control indicates PARP trapping. The EC50 for trapping can be calculated from the dose-response curve.[9]

Visualizations

The following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for assessing PARP inhibitor specificity.

PARP_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of Rucaparib cluster_2 Cell Fate in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PAR Poly(ADP-ribose) chains PARP->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Rucaparib Rucaparib Rucaparib->PARP inhibits & traps DSB Double-Strand Break (DSB) during replication Trapped_PARP->DSB leads to HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis results in

Caption: PARP signaling pathway and mechanism of Rucaparib action.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation Enzymatic_Assay PARP Enzymatic Assay (IC50 determination) Data_Compilation Compile IC50/Ki Values Enzymatic_Assay->Data_Compilation Kinase_Panel Kinome-wide Panel Screen (Off-target IC50) Kinase_Panel->Data_Compilation Cell_Viability Cell Viability Assays (MTT, Clonogenic) Cell_Viability->Data_Compilation PARP_Trapping_Cellular Cellular PARP Trapping Assay PARP_Trapping_Cellular->Data_Compilation Selectivity_Profile Generate Specificity Profile Data_Compilation->Selectivity_Profile Compare_Alternatives Compare with other PARP inhibitors Selectivity_Profile->Compare_Alternatives

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.